molecular formula C8H7NO3 B1530988 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol CAS No. 1186310-89-3

2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Cat. No.: B1530988
CAS No.: 1186310-89-3
M. Wt: 165.15 g/mol
InChI Key: WALUGOSWTLIXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-4-6-2-7-8(12-6)1-5(11)3-9-7/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALUGOSWTLIXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674105
Record name 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-89-3
Record name 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol chemical structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

This guide provides a comprehensive, technically-grounded framework for the complete chemical structure elucidation of this compound, a novel heterocyclic compound of interest in medicinal chemistry. As this molecule represents a unique scaffold, this document outlines the rigorous, multi-technique analytical workflow that would be employed to unambiguously determine its constitution and connectivity, moving from fundamental properties to definitive spectroscopic evidence. The causality behind each experimental choice is explained, reflecting a field-proven strategy for characterizing new chemical entities.

Introduction: The Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a significant heterocyclic scaffold found in numerous biologically active compounds. Its rigid, planar structure and the specific arrangement of heteroatoms make it an attractive starting point for designing enzyme inhibitors and other therapeutic agents. The target molecule, this compound, introduces hydroxyl groups at key positions, enhancing its potential for hydrogen bonding and metabolic activity. Given its novelty, a systematic and verifiable elucidation process is paramount. This guide details that process.

The Elucidation Workflow: A Self-Validating System

Elucidation_Workflow cluster_initial Initial Assessment cluster_formula Molecular Formula Determination cluster_spectroscopy Spectroscopic Analysis & Connectivity cluster_final Ultimate Confirmation synthesis Synthesized Sample purification Purification (HPLC/Crystallization) synthesis->purification purity Purity Confirmation (>99%) purification->purity hr_ms HRMS (e.g., ESI-TOF) purity->hr_ms elemental Elemental Analysis (CHN) purity->elemental formula Molecular Formula: C₈H₇NO₃ hr_ms->formula elemental->formula ftir FTIR (Functional Groups) formula->ftir nmr_1d 1D NMR ('H, ¹³C, DEPT-135) formula->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d structure Final Confirmed Structure nmr_2d->structure xray X-ray Crystallography (If crystal obtained) structure->xray

Figure 1: A comprehensive workflow for the structural elucidation of a novel chemical entity, emphasizing the convergence of multiple analytical techniques for self-validation.

Molecular Formula Determination: The First Definitive Step

Rationale: Before determining the arrangement of atoms, we must first establish the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the preferred method for its precision and sensitivity. It provides an exact mass measurement, allowing for the calculation of a unique molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ionization enhancement).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis: Infuse the sample directly or via LC injection. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: Determine the accurate mass of the most abundant isotopic peak. Use the instrument's software to calculate the molecular formula that best fits the measured mass with a low ppm (parts per million) error.

Expected Results: For this compound (C₈H₇NO₃), the theoretical exact mass is 165.0426 g/mol .

  • Theoretical [M+H]⁺: 166.0504

  • Expected HRMS Result: An observed mass of ~166.0501, corresponding to the formula C₈H₈NO₃⁺, with a mass error < 5 ppm. This result provides strong evidence for the proposed elemental composition.

Functional Group Identification via Infrared Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies. This allows for a quick confirmation of key structural features.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify key absorption bands and assign them to specific functional groups.

Expected Data Summary:

Wavenumber (cm⁻¹)IntensityAssignmentImplication for Structure
~3300-3100 (broad)StrongO-H Stretch (Alcohol & Phenol)Confirms the presence of two hydroxyl groups.
~3100-3000Medium-WeakAromatic C-H StretchConsistent with the aromatic pyridine and furan rings.
~2920, 2850Medium-WeakAliphatic C-H StretchConfirms the -CH₂- group of the hydroxymethyl substituent.
~1640-1550Strong-MediumC=C and C=N StretchingCharacteristic of the fused aromatic ring system.
~1250-1050StrongC-O Stretch (Alcohol & Phenol)Supports the presence of the hydroxymethyl and phenolic groups.

This FTIR data provides corroborating evidence for the major functional components of the molecule before proceeding to the more detailed connectivity analysis with NMR.

Definitive Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom in the molecule.

Predicted Structure and Numbering: Chemical structure with atom numbering for this compound (Note: Image is a placeholder for the chemical structure with IUPAC numbering for clarity in the following NMR discussion.)

1D NMR: The Initial Atomic Census

Protocol: ¹H and ¹³C{¹H} NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, which is ideal for compounds with exchangeable -OH protons).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate carbon types (CH/CH₃ positive, CH₂ negative, Quaternary absent).

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

PositionAtom TypePredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)DEPT-135
-CH₂OH-CH₂-~4.6 (s, 2H)~57Negative
-CH₂OH -OH~5.5 (t, 1H, exchangeable)--
3C-H~6.8 (s, 1H)~103Positive
5C-H~7.8 (d, 1H)~145Positive
6-OH-OH~10.0 (s, 1H, exchangeable)--
7C-H~6.9 (d, 1H)~115Positive
2CQuaternary-~160
3aCQuaternary-~118
6CQuaternary-~155
7aCQuaternary-~148

Note: Chemical shifts are estimates based on analogous structures and are highly dependent on solvent and concentration.

2D NMR: Assembling the Molecular Puzzle

Rationale: While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected. COSY, HSQC, and HMBC are the essential trio for this task.

Protocol: 2D NMR Suite

  • Using the same sample, acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled (typically through 2-3 bonds).

    • Expected Key Correlation: A cross-peak between H5 and H7, confirming their ortho relationship on the pyridine ring. A correlation between the -CH₂OH proton and the -CH₂- protons would also be expected.

  • HSQC (¹H-¹³C One-Bond Correlation): This experiment links each proton directly to the carbon it is attached to.

    • Expected Correlations: It will definitively assign each proton signal to its corresponding carbon signal from the table above (e.g., the proton at ~7.8 ppm will correlate to the carbon at ~145 ppm, identifying them as H5 and C5).

  • HMBC (¹H-¹³C Long-Range Correlation): This is the most critical experiment for piecing together the fused ring system. It shows correlations between protons and carbons that are 2-3 bonds away, revealing the connectivity across quaternary carbons.

Figure 2: Key HMBC correlations required to assemble the furo[3,2-b]pyridine core and confirm substituent positions.

Interpretation of Key HMBC Correlations:

  • H(CH₂) → C2 & C3: The protons of the hydroxymethyl group will show a correlation to the quaternary carbon C2 and the protonated carbon C3. This definitively places the -CH₂OH group at the 2-position of the furan ring.

  • H3 → C2, C3a, & C7a: The furan proton H3 will correlate across the fusion to two quaternary carbons, C3a and C7a, and to the substituted carbon C2. This is crucial evidence for the furan ring's fusion to the pyridine ring.

  • H5 → C7 & C7a: The pyridine proton H5 will show a 3-bond correlation to H7 and a 2-bond correlation to the bridgehead carbon C7a, confirming the arrangement of the pyridine ring.

  • H7 → C5 & C6: The pyridine proton H7 will correlate to C5 and, critically, to the oxygen-bearing quaternary carbon C6. This correlation confirms the position of the hydroxyl group at C6.

The combination of these long-range correlations allows for the unambiguous assembly of the entire molecular skeleton, piece by piece, providing definitive proof of the structure.

Final Confirmation: X-ray Crystallography

While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, the "gold standard" for structural proof is single-crystal X-ray crystallography. If a suitable single crystal of the compound can be grown, this technique provides a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.

Conclusion

The structural elucidation of a novel molecule like this compound is a systematic process rooted in the principles of logical deduction and cross-validation. By starting with the molecular formula from HRMS, identifying functional groups with FTIR, and then meticulously mapping the atomic connectivity with a suite of 1D and 2D NMR experiments, a definitive and trustworthy structural assignment can be achieved. Each step in the workflow is designed to build upon the last, culminating in a self-consistent dataset that rigorously supports the final proposed structure.

References

  • Spectrometric Identification of Organic Compounds ; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014. (A foundational text for interpreting spectroscopic data). [Link]

  • Introduction to Spectroscopy ; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning, 2014. (Provides standard protocols and data for common analytical techniques). [Link]

  • High-Resolution Mass Spectrometry and Accurate-Mass Determination ; Gross, J. H.; Journal of the American Society for Mass Spectrometry, 2009, 25(5), 783-792. (A review detailing the principles and applications of HRMS). [Link]

  • IUPAC Recommendations on NMR Data Reporting: "Guidelines for the Representation of Pulse Sequences for Solution-State NMR"; IUPAC, Pure and Applied Chemistry, 2001, 73(11), 1795-1818. (Provides the authoritative standards for acquiring and reporting NMR data). [Link]

An In-depth Technical Guide to 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol: A Privileged Scaffold for Kinase Inhibition and Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Furo[3,2-b]pyridine Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The furo[3,2-b]pyridine core, a fusion of a π-excessive furan ring and a π-deficient pyridine ring, has emerged as one such scaffold, demonstrating remarkable versatility as a pharmacophore.[1][2] Its rigid, planar geometry and unique electronic properties make it an ideal foundation for the design of potent and highly selective modulators of key biological targets.

This guide provides a comprehensive technical overview of a specific derivative, 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol (CAS Number: 1186310-89-3). While this particular molecule is not yet extensively characterized in peer-reviewed literature, its structure embodies the key features that make the furo[3,2-b]pyridine class a fertile ground for drug discovery. We will delve into the established synthetic methodologies for this scaffold, propose a detailed synthetic route for the title compound, and explore its potential biological activities by examining closely related, well-characterized analogs. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 1186310-89-3[3]
Molecular Formula C₈H₇NO₃[3][4]
Molecular Weight 165.15 g/mol [3]
Appearance Solid (predicted)[3]
SMILES OCc1cc2ncc(O)cc2o1[3]
InChI Key WALUGOSWTLIXRH-UHFFFAOYSA-N[3]
Predicted XlogP 0.1[4]

Strategic Synthesis of the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine nucleus is a well-trodden path in synthetic organic chemistry, with several robust strategies available. The most versatile of these approaches typically involve building the furan ring onto a pre-functionalized pyridine precursor.

One of the most powerful and frequently employed methods is a one-pot sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[5] This strategy offers high efficiency and modularity. Typically, a di-halogenated pyridine, such as a 3-chloro-2-hydroxypyridine, is coupled with a terminal alkyne. The initial palladium- and copper-catalyzed C-C bond formation is followed by an intramolecular C-O bond formation, often facilitated by the copper co-catalyst, to construct the furan ring. The choice of substituents on the alkyne directly translates to the substitution pattern at the 2-position of the resulting furo[3,2-b]pyridine core, making this a highly adaptable route for generating diverse compound libraries.

Proposed Synthesis of this compound

While a specific published synthesis for this exact compound is not available, a logical and efficient route can be designed based on established protocols. The following multi-step synthesis is proposed, starting from commercially available 2,6-dichloro-3-nitropyridine. The causality behind each step is explained to provide a clear rationale for the chosen methodology.

Step-by-Step Experimental Protocol:

Step 1: Selective Hydrolysis to 6-Chloro-3-nitropyridin-2-ol (Compound 2)

  • Rationale: The chlorine at the 2-position is more susceptible to nucleophilic substitution than the one at the 6-position due to the electronic influence of the adjacent ring nitrogen. This step selectively introduces the required hydroxyl group at the future 6-position of the final product.

  • Procedure:

    • Dissolve 2,6-dichloro-3-nitropyridine (1 ) in a suitable solvent such as dioxane.

    • Add an aqueous solution of sodium hydroxide (1.1 equivalents).

    • Heat the mixture to reflux (approx. 100 °C) and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, acidify with HCl to pH ~5, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Compound 2 .

Step 2: Sonogashira Coupling with a Protected Alkyne (Compound 3)

  • Rationale: This key step constructs the carbon skeleton of the furan ring. A protected propargyl alcohol, (trimethylsilyl)prop-2-yn-1-ol, is used to prevent side reactions of the free hydroxyl group under the coupling conditions.

  • Procedure:

    • To a solution of 6-chloro-3-nitropyridin-2-ol (2 ) in a solvent mixture like triethylamine and THF, add (trimethylsilyl)prop-2-yn-1-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Stir the mixture under an inert atmosphere (Argon) at 60 °C for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter through Celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Compound 3 .

Step 3: Intramolecular Cyclization and Desilylation (Compound 4)

  • Rationale: Heating in the presence of a base will first remove the TMS protecting group, generating a terminal alkyne. The copper catalyst then facilitates the intramolecular nucleophilic attack of the pyridinol oxygen onto the alkyne, forming the furan ring.

  • Procedure:

    • Dissolve Compound 3 in DMF and add potassium carbonate (2.0 eq).

    • Heat the reaction to 100-120 °C for 4-6 hours. This step accomplishes both desilylation and cyclization.

    • Cool the mixture, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 2-(hydroxymethyl)-6-nitrofuro[3,2-b]pyridine (4 ).

Step 4: Reduction of the Nitro Group (Final Product 5)

  • Rationale: The final step is the reduction of the nitro group to the corresponding hydroxylamine, which tautomerizes to the more stable pyridin-6-ol. A standard catalytic hydrogenation is a clean and effective method for this transformation.

  • Procedure:

    • Dissolve Compound 4 in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound (5 ).

Synthetic_Workflow C1 1. 2,6-Dichloro-3-nitropyridine S1 Step 1: Selective Hydrolysis NaOH, Dioxane/H₂O, Reflux C1->S1 C2 2. 6-Chloro-3-nitropyridin-2-ol S2 Step 2: Sonogashira Coupling (TMS)propargyl alcohol, Pd(PPh₃)₂Cl₂, CuI, Et₃N C2->S2 C3 3. 3-Nitro-2-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)-6-chloropyridine S3 Step 3: Cyclization/Desilylation K₂CO₃, DMF, 120 °C C3->S3 C4 4. 2-(Hydroxymethyl)-6-nitrofuro[3,2-b]pyridine S4 Step 4: Nitro Reduction H₂, 10% Pd/C, MeOH C4->S4 C5 5. This compound (CAS 1186310-89-3) S1->C2 S2->C3 S3->C4 S4->C5

Proposed synthesis of this compound.

Potential Biological Activity and Applications

The true value of the furo[3,2-b]pyridine scaffold lies in its proven ability to serve as a core for highly potent and selective inhibitors of protein kinases and as modulators of crucial cellular signaling pathways.[2][5] While direct biological data for this compound is not yet public, we can infer its likely targets and potential applications from extensive studies on its analogs.

Primary Target Class: Protein Kinases

Derivatives of furo[3,2-b]pyridine have been identified as exceptional inhibitors of several protein kinase families, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.

  • Cdc-like Kinases (CLKs): A significant body of research highlights the furo[3,2-b]pyridine core as a novel scaffold for potent inhibitors of CLKs, particularly CLK1, CLK2, and CLK4.[2][5][6] These serine/threonine kinases are master regulators of pre-mRNA splicing, a fundamental process for gene expression. Dysregulation of splicing is a hallmark of many cancers, making CLKs attractive therapeutic targets. The potent and selective inhibition of CLKs by furo[3,2-b]pyridine-based compounds underscores their potential both as chemical probes to dissect the biology of these kinases and as starting points for novel therapeutics.[5]

  • Homeodomain-Interacting Protein Kinases (HIPKs): The scaffold has also yielded highly selective inhibitors of HIPKs.[6][7] These kinases are involved in transcription regulation, apoptosis, and developmental pathways, and their dysregulation is linked to various cancers.

The table below presents the inhibitory activity of a well-characterized furo[3,2-b]pyridine analog, MU1210, providing a quantitative benchmark for the potential potency of this scaffold.

Kinase TargetMU1210 IC₅₀ (nM)Biological RoleReference
CLK1 8pre-mRNA Splicing[6]
CLK2 20pre-mRNA Splicing[6]
CLK4 12pre-mRNA Splicing[6]
HIPK2 29Transcription, Apoptosis[6]
DYRK1A 213Neuronal Development[6]

digraph "CLK_Pathway" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead=normal];

// Nodes CLK [label="CLK1/2/4", fillcolor="#FBBC05"]; SR_Proteins [label="SR Proteins\n(Splicing Factors)"]; Phosphorylation [label="Phosphorylation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pre_mRNA [label="pre-mRNA"]; Splicing [label="Alternative Splicing", shape=diamond, style=filled, fillcolor="#FFFFFF"]; mRNA [label="Mature mRNA Isoforms"]; Protein [label="Protein Isoforms\n(e.g., Oncogenic Variants)"]; Inhibitor [label="Furo[3,2-b]pyridine\nInhibitor", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CLK -> Phosphorylation [label=" "]; SR_Proteins -> Phosphorylation; Phosphorylation -> SR_Proteins [label=" Activation", style=dashed, color="#34A853", arrowhead=open]; SR_Proteins -> Splicing [label=" Regulates"]; pre_mRNA -> Splicing; Splicing -> mRNA; mRNA -> Protein; Inhibitor -> CLK [label=" Inhibits", arrowhead=tee]; }

CLKs regulate alternative splicing via SR protein phosphorylation.
Secondary Target Class: Hedgehog Signaling Pathway

Intriguingly, profiling of kinase-inactive subsets of furo[3,2-b]pyridines has revealed potent, sub-micromolar modulators of the Hedgehog (Hh) signaling pathway.[2][5] The Hh pathway is fundamental during embryonic development and its aberrant reactivation in adults is a known driver of several cancers, including basal cell carcinoma and medulloblastoma. The discovery that this scaffold can be tuned to modulate this critical pathway—independent of kinase inhibition—opens up a distinct and highly valuable therapeutic avenue.

Hedgehog_Pathway cluster_nucleus Cell Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits Complex SUFU-GLI Complex (Inactive) SMO->Complex Disrupts SUFU SUFU GLI GLI Proteins Degradation Proteasomal Degradation Complex->Degradation GLI_A GLI (Active) Complex->GLI_A Releases Nucleus Nucleus Target_Genes Hedgehog Target Genes (Cell Proliferation, Survival) GLI_A->Target_Genes Activates Modulator Furo[3,2-b]pyridine Modulator Modulator->SMO Modulates

Overview of the Hedgehog (Hh) signaling pathway.

Future Directions and Conclusion

This compound stands as a compelling, yet underexplored, member of a medicinally significant class of compounds. The robust synthetic routes established for the furo[3,2-b]pyridine core provide a clear path to accessing this molecule for further study.

The immediate next steps for the research community should be:

  • Synthetic Validation: Execution and optimization of the proposed synthetic protocol to produce sufficient quantities of the compound with high purity for biological evaluation.

  • In Vitro Profiling: Comprehensive screening against a panel of protein kinases, with a primary focus on CLK and HIPK family members, to determine its inhibitory potency and selectivity.

  • Cellular Assays: Evaluation of the compound's ability to modulate pre-mRNA splicing in cancer cell lines and to interfere with the Hedgehog signaling pathway in relevant cellular models.

References

  • Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]

  • ResearchGate. (n.d.). Synthesis of an initial library of the substituted furo[3,2-b]pyridines... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. ResearchGate. Retrieved from [Link]

  • PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Retrieved from [Link]

  • PubMed Central. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines... PubMed Central. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

A Computational Chemist's Guide to the Predicted Spectral Landscape of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for predicting the spectral data of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data, computational modeling serves as a powerful tool for elucidating its structural and electronic properties.[1] This document details the theoretical underpinnings and practical workflows for predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By leveraging Density Functional Theory (DFT) and other computational techniques, we can generate a spectral fingerprint of the molecule, offering invaluable insights for its synthesis, characterization, and potential applications in drug development.[2]

Introduction: The Rationale for In Silico Spectral Prediction

This compound is a fused heterocyclic system containing both a furan and a pyridine ring. Such scaffolds are prevalent in pharmacologically active compounds.[2] Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological environments.

Computational Methodology: A Self-Validating Workflow

The accuracy of predicted spectral data is intrinsically linked to the rigor of the computational methodology. The workflow described herein is designed to be a self-validating system, ensuring that the foundational geometric and electronic structures are sound before predicting spectral properties.

G cluster_0 Structure Preparation & Optimization Input_Structure Initial 3D Structure Generation (e.g., from SMILES) Geometry_Optimization Geometry Optimization (DFT, B3LYP/6-311G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Verification Verification of Minimum Energy State (No Imaginary Frequencies) Frequency_Calculation->Verification NMR_Prediction NMR Spectra (GIAO Method) Verification->NMR_Prediction IR_Prediction IR Spectrum Verification->IR_Prediction UV_Vis_Prediction UV-Vis Spectrum (TD-DFT) Verification->UV_Vis_Prediction MS_Prediction MS Fragmentation Analysis Verification->MS_Prediction

Figure 1: A generalized workflow for computational spectral prediction.

Experimental Protocol: Geometry Optimization
  • Initial Structure Generation: The molecular structure of this compound can be generated from its SMILES string (OCc1cc2ncc(O)cc2o1) or IUPAC name using molecular editing software.

  • Computational Method Selection: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP functional combined with the 6-311G(d,p) basis set is a widely accepted standard for optimizing the geometry of organic molecules.[3][4]

  • Optimization and Frequency Calculation: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. Following this, a frequency calculation is essential. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[5]

Predicted ¹H and ¹³C NMR Spectra

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules.[6] Computational methods can predict chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy.

Methodology: GIAO

The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating NMR chemical shifts.[3] This calculation is performed on the optimized molecular geometry. It is often beneficial to perform the calculation in a simulated solvent (e.g., using the Polarizable Continuum Model, PCM) to better mimic experimental conditions.

Illustrative Predicted NMR Data

The following table presents illustrative predicted NMR data for this compound. Actual values would be obtained from the output of the GIAO calculation.

¹H NMR Predicted δ (ppm)Predicted J (Hz)Assignment
H-37.2 - 7.4d, J ≈ 2.0Furan ring proton
H-56.8 - 7.0d, J ≈ 8.0Pyridine ring proton
H-77.8 - 8.0d, J ≈ 8.0Pyridine ring proton
-CH₂-4.6 - 4.8sHydroxymethyl protons
-OH (pyridin-6-ol)9.0 - 11.0br sPhenolic hydroxyl proton
-OH (hydroxymethyl)5.0 - 6.0t, J ≈ 5.0Alcoholic hydroxyl proton
¹³C NMR Predicted δ (ppm)Assignment
C-2150 - 155Furan carbon attached to -CH₂OH
C-3110 - 115Furan CH
C-3a140 - 145Furan-pyridine bridgehead
C-5115 - 120Pyridine CH
C-6155 - 160Pyridine carbon attached to -OH
C-7125 - 130Pyridine CH
C-7a145 - 150Furan-pyridine bridgehead
-CH₂OH55 - 60Hydroxymethyl carbon

Predicted Infrared (IR) Spectrum

IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups. The frequencies calculated from the DFT frequency analysis correspond to the fundamental vibrational modes.

Methodology: Scaled DFT Frequencies

The harmonic frequencies calculated using DFT are systematically higher than experimental frequencies. Therefore, it is standard practice to apply a scaling factor (typically around 0.965 for B3LYP/6-311G(d,p)) to the calculated frequencies for better agreement with experimental data.[5]

Illustrative Predicted IR Data
Predicted Frequency (cm⁻¹)Assignment
3600 - 3400O-H stretch (hydroxyl groups)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic -CH₂-)
1620 - 1580C=N stretch (pyridine ring)
1550 - 1450C=C stretch (aromatic rings)
1250 - 1200C-O stretch (phenol)
1050 - 1000C-O stretch (primary alcohol)

Predicted UV-Visible Spectrum

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules.[3]

Methodology: TD-DFT

TD-DFT calculations are performed on the optimized ground-state geometry to compute the excitation energies and oscillator strengths of the lowest-energy electronic transitions. These correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Illustrative Predicted UV-Vis Data
Predicted λ_max (nm)Oscillator Strength (f)Transition
~ 320> 0.1π → π
~ 280> 0.1π → π
~ 250> 0.1n → π*

Predicted Mass Spectrum and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While direct prediction of a full mass spectrum is complex, computational chemistry can help rationalize plausible fragmentation pathways. The molecular weight of this compound is 165.15 g/mol .

Methodology: Fragmentation Analysis

Analysis is based on the principles of chemical stability. The molecular ion (M⁺) is formed, and subsequent fragmentation occurs by breaking the weakest bonds or through rearrangements to form stable neutral molecules or fragment ions.

G M_ion [M]⁺˙ m/z = 165 M_minus_H2O m/z = 147 M_ion->M_minus_H2O - H₂O M_minus_CH2O m/z = 135 M_ion->M_minus_CH2O - CH₂O M_minus_CO m/z = 137 M_ion->M_minus_CO - CO Fragment_A m/z = 107 M_minus_CH2O->Fragment_A - HCN Fragment_B m/z = 94 M_minus_CO->Fragment_B - HCN

Figure 2: A plausible mass fragmentation pathway for the target molecule.

Illustrative Predicted Mass Spectrometry Fragments
m/zPossible Fragment Identity
165Molecular ion [M]⁺˙
147[M - H₂O]⁺˙
135[M - CH₂O]⁺˙
137[M - CO]⁺˙
107[C₆H₅O]⁺ after loss of CH₂O and HCN
94Pyridinol fragment after cleavage of the furan ring

Conclusion

This guide has outlined a robust, theory-grounded workflow for the computational prediction of the key spectral features of this compound. By employing DFT and TD-DFT methods, researchers can generate a detailed spectral profile, including NMR, IR, UV-Vis, and MS data. These in silico predictions provide a powerful complement to experimental studies, accelerating the research and development process for this and other novel chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

  • ResearchGate. NMR Prediction with Computational Chemistry | Request PDF. [Link]

  • ResearchGate. Synthesis, crystal and molecular structures, DFT calculations, spectroscopic (IR, NMR, UV-Vis), vibrational properties and Hirshfeld surface and antitumor activity of two pyrazole boronic acid pinacol ester compounds. [Link]

  • nmrdb.org. Simulate and predict NMR spectra. [Link]

  • Rogue Scholar. Computational NMR Prediction: A Microreview. [Link]

  • National Genomics Data Center. Pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry... [Link]

  • American Journal of Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Journal of the Turkish Chemical Society. A computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using dft and hf methods. [Link]

  • National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • National Institutes of Health. 2-(Hydroxymethyl)pyridin-3-ol. [Link]

  • ResearchGate. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • National Institutes of Health. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. [Link]

  • ResearchGate. Synthesis, spectral and thermal characterization of 6-hydroxymethyl pyridine-2-carboxylic acid methyl ester and its complexes | Request PDF. [Link]

  • National Institutes of Health. Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione. [Link]

  • National Institutes of Health. Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1][7]thiazolo[5,4-e]pyridine-2,10(3H)-dione. [Link]

  • ResearchGate. DFT calculations of the structures and vibrational spectra of the [Fe(bpy)3]2+ and [Ru(bpy)3]2+ complexes | Request PDF. [Link]

Sources

Solubility Profile of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol: A Strategic Framework for Pre-formulation and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and overall developability.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol (CAS: 1186310-89-3), a heterocyclic compound of interest in medicinal chemistry.[3] Given the absence of published experimental solubility data for this specific molecule[4], this document serves as a predictive analysis and a detailed methodological roadmap. We will explore the theoretical underpinnings of solubility, present robust protocols for its empirical determination, and discuss the interpretation of this critical data in the context of drug development.

Introduction: The Criticality of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science.[1] For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[5] Insufficient aqueous solubility can lead to a cascade of development challenges, including:

  • Low and erratic bioavailability, compromising therapeutic efficacy.[6]

  • Difficulty in developing suitable formulations for both preclinical and clinical studies.

  • Precipitation in in-vitro assays, leading to unreliable biological data.[5]

  • Increased development time and costs.[2]

Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise; it is a fundamental step in risk mitigation and strategic drug development.[7] Early assessment allows for the timely selection of promising candidates and informs the necessary formulation strategies to overcome potential hurdles.[8]

Physicochemical Landscape of this compound

Understanding the structural features of this compound is essential to predicting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / StructureSource / Comment
Molecular Structure OCc1cc2ncc(O)cc2o1[Sigma-Aldrich][3]
CAS Number 1186310-89-3[Sigma-Aldrich][3]
Molecular Formula C₈H₇NO₃[Sigma-Aldrich][3]
Molecular Weight 165.15 g/mol [Sigma-Aldrich][3]
Predicted XlogP 0.1[PubChem][4]
Key Functional Groups Phenolic hydroxyl (-OH), Pyridinic nitrogen (basic), Primary alcohol (-CH₂OH)Structural Analysis

Analysis and Predictions:

  • Ionization Potential: The structure contains both a weakly acidic phenolic hydroxyl group and a weakly basic pyridinic nitrogen. This amphoteric nature strongly suggests that its aqueous solubility will be highly dependent on pH.[9][10] At low pH, the pyridine nitrogen will be protonated, forming a more soluble cationic species. At high pH, the phenolic hydroxyl will be deprotonated, forming a more soluble anionic species. The lowest solubility is expected around its isoelectric point.

  • Lipophilicity (LogP/LogD): The predicted partition coefficient (XlogP) of 0.1 suggests the neutral form of the molecule has relatively low lipophilicity.[4] However, the distribution coefficient (LogD), which accounts for all ionic species at a given pH, will be the more relevant measure of lipophilicity under physiological conditions (e.g., LogD at pH 7.4).[11] Given the ionizable groups, its LogD is expected to be significantly lower than its LogP at pH values away from its isoelectric point.

The interplay between a compound's ionization (pKa) and the pH of its environment is a fundamental concept governing its solubility, as described by the Henderson-Hasselbalch equation.[10]

Caption: Relationship between pH, ionization, and solubility for an amphoteric compound.

Strategic Approach to Solubility Profiling

A comprehensive solubility assessment involves multiple experimental approaches. The choice of assay depends on the stage of drug development, with high-throughput kinetic assays used in early discovery and more resource-intensive thermodynamic assays reserved for lead optimization and pre-formulation.[12][13]

Caption: A comprehensive workflow for characterizing the solubility profile of a new chemical entity.

Detailed Experimental Protocols

The following protocols are designed to provide a complete solubility and lipophilicity profile for this compound.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the "gold standard" as it measures the solubility of the most stable solid-state form of the compound at equilibrium.[14]

Rationale: This assay provides the true equilibrium solubility value, which is essential for pre-formulation development, biopharmaceutical classification (BCS), and predicting in-vivo dissolution.[15]

Methodology:

  • Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffered solution in separate glass vials. The presence of undissolved solid throughout the experiment is crucial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).[16]

  • Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[17]

  • Data Reporting: Report the solubility in µg/mL or µM for each pH value.

Protocol 2: Kinetic Aqueous Solubility (Turbidimetric Method)

This high-throughput method is ideal for early discovery phases when compound availability is limited.[14]

Rationale: The kinetic solubility assay measures the concentration at which a compound, rapidly transitioning from an organic solvent (DMSO) solution to an aqueous buffer, begins to precipitate. It provides a rapid assessment of solubility for ranking and flagging problematic compounds early.[15][17]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 or 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effect.

  • Incubation & Measurement: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[17] Measure the turbidity (light scattering) of each well using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[14]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.

Protocol 3: Lipophilicity Determination (LogD at pH 7.4)

This protocol measures the compound's distribution between an aqueous and an immiscible organic phase, providing a crucial measure of its lipophilicity at physiological pH.[18]

Rationale: Lipophilicity is a key driver of a drug's ability to cross biological membranes. LogD at pH 7.4 is a more accurate predictor of in-vivo behavior for ionizable compounds than LogP, influencing absorption, distribution, and metabolism.[11]

Methodology:

  • Phase Preparation: Use n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing and allowing them to separate.

  • Compound Addition: Prepare a solution of the compound in the aqueous phase (PBS).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Interpretation and Application of Solubility Data

The data gathered from these protocols provides a multi-faceted view of the compound's behavior, directly informing critical development decisions.

Table 2: Interpreting the Solubility Profile of this compound

Data PointImplication if Low (<10 µg/mL)Implication if High (>100 µg/mL)Development Strategy
Thermodynamic Solubility (pH 6.8) Potential for dissolution-rate limited absorption in the intestine. High risk for low oral bioavailability.[5]Absorption is unlikely to be limited by solubility. Favorable for oral formulation.If low, consider particle size reduction, amorphous solid dispersions, or salt formation to enhance dissolution.[6][19]
Kinetic Solubility High risk of precipitation in aqueous-based in-vitro assays. Potential for formulation issues.Lower risk of in-vitro assay artifacts. Easier to formulate for initial studies.If low, carefully check for precipitation in all biological assays and consider formulation aids even for in-vitro work.
pH-Solubility Profile Indicates solubility is highly dependent on pH. A "U-shaped" curve is expected.[10]Solubility is largely independent of pH, suggesting it is a non-ionizable or very weakly ionizable compound.Exploit pH-dependent solubility. For an oral drug, enteric coatings or the use of pH-modifying excipients might be explored.[19][20]
LogD (pH 7.4) If < 0, the compound is highly hydrophilic, which may limit membrane permeability. If > 3, high lipophilicity may lead to poor aqueous solubility and metabolic liabilities.An optimal range (typically 1-3) suggests a good balance between solubility and permeability for passive diffusion.[18]The LogD value, in conjunction with solubility, helps classify the compound (BCS) and predict its primary absorption mechanism.

Conclusion

While direct experimental data for this compound is not yet publicly available, a comprehensive analysis of its structure allows for the formulation of a robust and scientifically-grounded strategy for its solubility characterization. Its predicted amphoteric nature makes a thorough pH-solubility profile essential. By systematically applying the kinetic, thermodynamic, and lipophilicity protocols detailed in this guide, researchers can generate the critical data needed to understand the compound's behavior, anticipate development challenges, and design effective formulation strategies. This proactive approach to physicochemical profiling is indispensable for navigating the complex path of drug development and maximizing the potential for success of novel therapeutic candidates.

References

  • (2026). Current time information in Oskarshamn, SE. Google.
  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Di, L. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(8), 1835.
  • Drug Discovery News. (n.d.). Substance solubility.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • WuXi AppTec. (2024). Drug Solubility Testing: 4 Ways It Helps Drug Discovery & Development.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • (n.d.). Exp. 11 The influence of pH on solubility in water Theory.
  • ACS Publications. (n.d.). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • Bentham Science Publisher. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Enamine. (n.d.). LogD/LogP.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • PubChemLite. (n.d.). This compound.

Sources

Potential biological activity of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Abstract

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive exploration of the potential biological activities of a specific derivative, this compound. While direct experimental data for this compound is limited, this document extrapolates its potential based on the well-documented activities of structurally related furopyridines and their isosteres. We will delve into potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, proposing detailed experimental workflows and hypothetical mechanisms of action for each. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising molecule.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused furan and pyridine ring system.[1] The furo[3,2-b]pyridine core is of significant interest as it combines the π-excessive nature of the furan ring with the π-deficient pyridine ring, leading to a unique electronic distribution that can be exploited for therapeutic purposes.[1] The presence of a hydroxymethyl group at the 2-position and a hydroxyl group at the 6-position offers key sites for potential hydrogen bonding and further chemical modification, making it an attractive candidate for drug design. While the specific biological profile of this compound is not extensively documented, the broader family of furopyridine derivatives has demonstrated a wide array of biological activities.[2][3][4][5]

Compound Properties:

PropertyValue
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
CAS Number 1186310-89-3
Appearance Solid
SMILES String OCc1cc2ncc(O)cc2o1
InChI Key WALUGOSWTLIXRH-UHFFFAOYSA-N

Source: Sigma-Aldrich

Potential Anticancer Activity

The furopyridine scaffold is a recurring motif in the design of novel anticancer agents.[3][6][7][8] Derivatives have been shown to target various components of dysregulated signaling pathways in cancer, suggesting that this compound may possess similar cytotoxic or cytostatic properties.

Hypothetical Mechanisms of Action

Based on existing literature, several potential anticancer mechanisms can be postulated for this compound:

  • Kinase Inhibition: Many furopyridine derivatives act as kinase inhibitors.[3][9][10] Key cancer-related kinases that could be targeted include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overactive in non-small cell lung cancer.[10][11][12]

  • Modulation of Signaling Pathways: The Hedgehog signaling pathway, crucial in embryonic development and often aberrantly activated in various cancers, has been identified as a target for some furo[3,2-b]pyridine derivatives.[3]

  • Inhibition of Splicing Factors: Cdc-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing, represent another potential target.[3]

Proposed Experimental Workflow for Anticancer Evaluation

To systematically evaluate the anticancer potential of this compound, the following workflow is proposed:

Anticancer_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) - Panel of cancer cell lines - Normal cell line (e.g., IMR-90) for selectivity Apoptosis_Assay Apoptosis Assays (Annexin V/PI staining, Caspase activity) Cell_Viability->Apoptosis_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle_Analysis If cytostatic Kinase_Profiling Kinase Inhibition Profiling (e.g., Kinase-Glo, HotSpot) Cell_Cycle_Analysis->Kinase_Profiling Western_Blot Western Blot Analysis (Key pathway proteins: EGFR, CDK2, Hedgehog pathway) Kinase_Profiling->Western_Blot Splicing_Assay In Vitro Splicing Assay (Targeting CLKs) Western_Blot->Splicing_Assay Xenograft_Model Xenograft Mouse Model (Using a sensitive cell line) Pharmacokinetics Pharmacokinetic Studies (ADME/T) Xenograft_Model->Pharmacokinetics Antimicrobial_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Disk_Diffusion Disk Diffusion Assay - Gram-positive bacteria (e.g., S. aureus) - Gram-negative bacteria (e.g., E. coli) - Fungal strains (e.g., C. albicans) MIC_MBC Broth Microdilution for MIC/MBC (Minimum Inhibitory/Bactericidal Concentration) Disk_Diffusion->MIC_MBC Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DNA gyrase) MIC_MBC->Enzyme_Inhibition Membrane_Permeability Membrane Permeability Assay (e.g., SYTOX Green uptake)

Caption: A streamlined workflow for the antimicrobial evaluation of the target compound.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Furan and its derivatives have been reported to possess anti-inflammatory properties. [13]This activity is often linked to their ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.

Hypothetical Mechanism of Action

Potential anti-inflammatory mechanisms include:

  • Inhibition of Pro-inflammatory Cytokine Production: The compound could suppress the production of cytokines such as TNF-α, IL-6, and IL-1β in immune cells.

  • Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. The compound might inhibit the activation of NF-κB.

  • Inhibition of COX and LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the synthesis of prostaglandins and leukotrienes, which are important inflammatory mediators.

Proposed Experimental Workflow for Anti-inflammatory Evaluation

The following workflow can be employed to investigate the anti-inflammatory potential:

Anti_inflammatory_Evaluation_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 In Vivo Model LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) Cytokine_Measurement Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Measurement NO_Production Nitric Oxide (NO) Production Assay (Griess Reagent) LPS_Stimulation->NO_Production Western_Blot_NFkB Western Blot for NF-κB Pathway (p-IκBα, p-p65) NO_Production->Western_Blot_NFkB Carrageenan_Edema Carrageenan-induced Paw Edema in Rats Western_Blot_NFkB->Carrageenan_Edema COX_LOX_Assay COX/LOX Inhibition Assays (Enzymatic assays)

Caption: A workflow for assessing the anti-inflammatory properties of this compound.

Detailed Experimental Protocol: LPS-stimulated Macrophage Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. [14]4. Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

Potential Neuroprotective Activity

Several pyridine derivatives have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. [15][16][17]The antioxidant and anti-inflammatory properties of heterocyclic compounds often contribute to their neuroprotective potential. [18][19]

Hypothetical Mechanism of Action

The neuroprotective effects could be mediated through:

  • Antioxidant Activity: The compound may scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key factor in neuronal damage.

  • Anti-inflammatory Effects in the CNS: By reducing neuroinflammation (e.g., activation of microglia and astrocytes), the compound could protect neurons.

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Some pyridine derivatives act as positive allosteric modulators (PAMs) of α7 nAChRs, which are implicated in cognitive function and are a therapeutic target in Alzheimer's disease. [16][17]

Proposed Experimental Workflow for Neuroprotective Evaluation

A comprehensive workflow to assess neuroprotective potential is outlined below:

Neuroprotective_Evaluation_Workflow cluster_0 In Vitro Neuroprotection cluster_1 Mechanism of Action cluster_2 In Vivo Model SH-SY5Y_Model Neuroblastoma Cell Line (e.g., SH-SY5Y) - Induced neurotoxicity (e.g., H₂O₂, Aβ peptide) Cell_Viability_Neuro Cell Viability Assay (MTT or LDH release) SH-SY5Y_Model->Cell_Viability_Neuro ROS_Measurement ROS Measurement (e.g., DCFH-DA assay) SH-SY5Y_Model->ROS_Measurement AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Assay ROS_Measurement->AChE_Inhibition nAChR_Modulation nAChR Modulation Assay (e.g., using Xenopus oocytes) Animal_Model Animal Model of Neurodegeneration (e.g., scopolamine-induced amnesia) nAChR_Modulation->Animal_Model

Caption: A suggested workflow for the evaluation of the neuroprotective potential of the target compound.

Detailed Experimental Protocol: Neuroprotection against H₂O₂-induced Oxidative Stress
  • Cell Culture and Differentiation: Culture SH-SY5Y human neuroblastoma cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with different concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress and neuronal damage.

  • Cell Viability Assessment: After the H₂O₂ treatment, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • ROS Measurement: In a parallel experiment, measure the intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Conclusion

While this compound remains a relatively unexplored molecule, the extensive research on the broader furopyridine class of compounds provides a strong rationale for investigating its therapeutic potential. This technical guide outlines a systematic and comprehensive approach to exploring its potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The proposed experimental workflows and detailed protocols offer a solid foundation for researchers to unlock the potential of this promising compound and contribute to the development of novel therapeutics. The inherent structural features of this compound, combined with the proven track record of the furopyridine scaffold, make it a compelling candidate for further investigation in drug discovery programs.

References

  • (Time in Oskarshamn, SE) - Google Search.
  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - NIH.
  • (PDF)
  • Synthesis and antimicrobial activity of 6,7-annul
  • (PDF)
  • Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar.
  • This compound AldrichCPR 1186310-89-3 - Sigma-Aldrich.
  • Illuminating the Anticancer Potential of Furo[3,2-b]pyridin-3-ol Derivatives: A Compar
  • Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchG
  • Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applic
  • Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed.
  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - NIH.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.
  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine deriv
  • (PDF) Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3- yl)oxy)
  • [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity] - PubMed.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)
  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR | The Journal of Physical Chemistry B - ACS Public
  • (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)
  • Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elong
  • Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF - ResearchG
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • Anti-inflammatory activity of extracts from fruits, herbs and spices - Zellavie.
  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv
  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC - PubMed Central.
  • Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem - NIH.
  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique electronic properties and rigid, planar structure, making it an attractive pharmacophore for developing potent and selective therapeutic agents.[1] Derivatives of this scaffold have shown promise as kinase inhibitors, modulators of crucial signaling pathways, and as potential anticancer agents.[2][3][4] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of a specific derivative, 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol (henceforth referred to as FMP), a compound with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol .

This document is structured to guide researchers, scientists, and drug development professionals through a logical and scientifically rigorous computational workflow. We will move from initial ligand preparation and target selection to advanced molecular dynamics simulations and ADMET profiling. The causality behind each methodological choice will be explained, ensuring a self-validating and reproducible research framework.

Part 1: Ligand and Target Preparation - The Foundation of a Robust Model

The initial and most critical phase of any in silico study is the meticulous preparation of both the small molecule (ligand) and its biological target (protein). The accuracy of all subsequent predictions hinges on the quality of these initial structures.

Ligand Preparation: From 2D Structure to 3D Conformation

The starting point for our investigation is the chemical structure of FMP. Its fundamental properties are detailed in Table 1.

PropertyValueSource
CAS Number 1186310-89-3
Molecular Formula C₈H₇NO₃[5]
Molecular Weight 165.15
SMILES String OCc1cc2ncc(O)cc2o1
InChI Key WALUGOSWTLIXRH-UHFFFAOYSA-N
Protocol 1: 3D Ligand Generation and Energy Minimization
  • Obtain 2D Structure: The SMILES string (OCc1cc2ncc(O)cc2o1) can be used as the input for ligand preparation.

  • Convert to 3D: Utilize software such as Open Babel to convert the 2D SMILES string into a 3D structure.

  • Protonation State: At physiological pH (around 7.4), the hydroxyl group on the pyridine ring is likely to be in its neutral state. This should be verified using pKa prediction tools.

  • Energy Minimization: The initial 3D structure is typically not in a low-energy conformation. A molecular mechanics force field (e.g., MMFF94) should be applied to perform energy minimization, resulting in a more stable and realistic 3D conformation of FMP.

Target Selection and Preparation: A Rationale-Driven Approach

Given that the broader furo[3,2-b]pyridine scaffold has been associated with kinase inhibition, a logical starting point for our in silico investigation is to screen FMP against a panel of cancer-associated kinases. For the purpose of this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as a primary target, as some furo[2,3-b]pyridine derivatives have shown inhibitory activity against it.[2]

Protocol 2: Protein Structure Preparation
  • Retrieve Protein Structure: Download the 3D crystal structure of human CDK2 from the RCSB Protein Data Bank (PDB). A structure complexed with a known inhibitor is preferable as it provides a reference for the binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[6][7]

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure.[6][7] Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH. Add Kollman charges to the protein atoms.[6]

  • Structural Integrity Check: Check for and repair any missing atoms or residues in the protein structure.[6]

Part 2: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is a cornerstone of structure-based drug design, allowing for the rapid screening of compounds and the generation of hypotheses about ligand-protein interactions.[9][10]

The Docking Workflow

The overall workflow for molecular docking is depicted in the diagram below.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Protocol 1) define_grid Define Binding Site (Grid Box Generation) ligand_prep->define_grid protein_prep Protein Preparation (Protocol 2) protein_prep->define_grid run_docking Run Docking Algorithm (e.g., AutoDock Vina) define_grid->run_docking analyze_results Analyze Binding Energy and Poses run_docking->analyze_results visualize Visualize Interactions (e.g., PyMOL, Chimera) analyze_results->visualize

A high-level overview of the molecular docking workflow.
Detailed Docking Protocol
Protocol 3: Molecular Docking with AutoDock Vina
  • Prepare Files for Docking: Convert the prepared ligand and protein files into the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.[6][7]

  • Define the Binding Site: Identify the active site of the target protein. This is often the location of a co-crystallized ligand in the experimental structure. A grid box is then defined around this site, encompassing the volume where the docking algorithm will search for binding poses.[8]

  • Run the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina.[11] The software will explore various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a defined scoring function. The output will be a set of predicted binding poses ranked by their binding affinity (in kcal/mol).[8][12]

  • Analyze the Results: The primary output to consider is the binding affinity. A lower (more negative) value indicates a stronger predicted binding.[8] The top-ranked poses should be visually inspected using molecular visualization software like PyMOL or UCSF Chimera to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.[8][11]

Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more detailed view by simulating the movement of atoms over time.[10][13][14] This allows for an assessment of the stability of the docked pose and a more refined calculation of binding free energy.

The MD Simulation Workflow

G start Start with Best Docked Pose solvate Solvate the System (Add Water and Ions) start->solvate minimize Energy Minimization solvate->minimize equilibrate System Equilibration (NVT and NPT) minimize->equilibrate production Production MD Run equilibrate->production analyze Trajectory Analysis (RMSD, RMSF, Binding Energy) production->analyze

The sequential workflow for a molecular dynamics simulation.
Detailed MD Simulation Protocol
Protocol 4: GROMACS MD Simulation
  • System Setup: Take the best-ranked pose from molecular docking as the starting structure. Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a chosen water model (e.g., TIP3P). Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes or inappropriate geometries.[15]

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 bar). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. During equilibration, restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[15]

  • Production Run: Once the system is equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 nanoseconds) without any restraints. The coordinates of all atoms are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis: The trajectory is analyzed to understand the dynamic behavior of the system. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.

Part 4: ADMET Prediction - Assessing Drug-Likeness

A promising drug candidate must not only bind effectively to its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[16] In silico ADMET prediction tools use machine learning models trained on large datasets to forecast these properties from the molecular structure alone.[16][17]

Key ADMET Properties and Prediction Tools

A variety of web-based tools are available for ADMET prediction, such as ADMETlab 2.0 and PreADMET.[18][19] These platforms can predict a wide range of properties, which are crucial for early-stage drug discovery.

Property CategoryKey ParametersImportance in Drug Development
Absorption Human Intestinal Absorption (HIA), Caco-2 Permeability, Blood-Brain Barrier (BBB) PenetrationDetermines how well the drug is absorbed into the bloodstream and whether it can reach its target, especially in the central nervous system.
Distribution Plasma Protein Binding (PPB)Affects the amount of free drug available to interact with the target.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential drug-drug interactions and metabolic stability.
Excretion Renal Organic Cation Transporter (OCT2) InhibitionRelates to how the drug is cleared from the body.
Toxicity AMES Toxicity, Carcinogenicity, hERG InhibitionIdentifies potential for mutagenicity, cancer-causing effects, and cardiac toxicity.
Protocol 5: In Silico ADMET Profiling
  • Input Molecule: Submit the SMILES string of FMP to a chosen ADMET prediction web server (e.g., ADMET-AI).[16]

  • Run Prediction: The server will calculate a profile of various ADMET properties.

  • Analyze Results: Compare the predicted values for FMP against the typical ranges for orally bioavailable drugs. For example, Lipinski's Rule of Five is a commonly used guideline for assessing drug-likeness. This analysis helps to identify potential liabilities of the molecule that may need to be addressed through chemical modification.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate robust, data-driven hypotheses about the compound's potential as a therapeutic agent, specifically as a kinase inhibitor. This computational approach allows for the efficient prioritization of compounds for experimental validation, ultimately accelerating the drug discovery and development pipeline.[10][20][21] The methodologies described herein provide a foundational framework that can be adapted and expanded for the investigation of other novel chemical entities.

References
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • HITS. (2026, January 20). Accelerating Drug Discovery with HyperLab: An Easy-to-Use AI-Driven Platform.
  • LabXing. (2020). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering.
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • National Center for Biotechnology Information. (2016, January 27). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents.
  • National Center for Biotechnology Information. (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • National Center for Biotechnology Information. (n.d.). Innovative computational approaches in drug discovery and design.
  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.
  • Portal. (2023, July 10). An Introduction to Molecular Dynamics Simulations.
  • ProteinIQ. (n.d.). Use ADMET-AI Online.
  • PubChemLite. (n.d.). This compound.
  • ResearchGate. (n.d.). 1 Overview of typical CADD workflow.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 1186310-89-3.
  • VLS3D.COM. (n.d.). ADMET predictions.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • ADMETlab 2.0. (n.d.). ADMETlab 2.0.
  • Benchchem. (n.d.). A Comparative Study: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine in Drug Discovery.
  • Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • BMDRC. (n.d.). PreADMET | Prediction of ADME/Tox.
  • IntechOpen. (n.d.). Computational Methods Applied to Rational Drug Design.
  • NIH. (n.d.). Molecular dynamics simulation for all.
  • (n.d.). Molecular Docking Tutorial.
  • (n.d.).

Sources

The Furo[3,2-b]pyridine Core: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The furo[3,2-b]pyridine core, a fused heterocyclic system also known as 4-azabenzofuran, has firmly established itself as such a structure.[1][2] Its rigid, planar geometry and unique electronic properties make it an ideal foundation for developing potent and highly selective therapeutic agents.[1][3] This guide provides an in-depth exploration of the furo[3,2-b]pyridine scaffold, from its synthesis to its significant role in modern drug discovery, particularly in oncology and the modulation of critical signaling pathways.[1][2]

Initially, the furo[3,2-b]pyridine core was a relatively underexplored area of research following its first reported synthesis in 1982.[1] However, the turn of the 21st century witnessed a surge in interest, driven by the relentless search for novel kinase inhibitors.[1] Researchers have since discovered that derivatives of this scaffold are potent modulators of key cellular processes, demonstrating significant activity as inhibitors of protein kinases and as modulators of the Hedgehog signaling pathway.[4][5] This guide will dissect the key synthetic methodologies that have enabled the exploration of this scaffold's potential, providing detailed, field-proven protocols and the scientific rationale behind them.

Strategic Synthesis of the Furo[3,2-b]pyridine Nucleus

The construction of the furo[3,2-b]pyridine core is a testament to the advancements in synthetic organic chemistry. The primary strategies involve forming the furan ring onto a pre-existing, functionalized pyridine core.[3] Methodologies have evolved from classical cyclizations to highly efficient metal-catalyzed reactions, offering chemists versatile tools to generate diverse libraries of compounds for biological screening.

Palladium- and Copper-Catalyzed Cross-Coupling and Heteroannulation

Among the most powerful and widely adopted methods for synthesizing 2-substituted furo[3,2-b]pyridines is a one-pot sequence involving a Sonogashira cross-coupling followed by an intramolecular C-O bond formation (heteroannulation).[3][6] This approach is valued for its efficiency and tolerance of a wide range of functional groups.

Causality Behind the Method:

  • The Catalysts: A dual catalytic system is employed. Palladium(0), typically as Pd/C or generated in situ, is crucial for the C-C bond formation between the pyridine and the alkyne (the Sonogashira coupling).[6] Copper(I) iodide acts as a co-catalyst, facilitating the reaction at lower temperatures and activating the alkyne.[3]

  • The Base: An organic base, such as triethylamine (Et3N), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and to neutralize the hydrogen halide produced during the reaction.[3]

  • Ultrasound Irradiation: The use of ultrasound is an increasingly common optimization.[6][7] It provides mechanical energy that enhances mass transfer and can accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.[6][7]

Workflow: Sonogashira Coupling and Heteroannulation

G cluster_reactants Reactants cluster_reagents Catalytic System cluster_conditions Conditions Pyridine 3-Chloro-2-hydroxypyridine Process One-Pot Reaction: 1. C-C Coupling (Sonogashira) 2. C-O Bond Formation (Heteroannulation) Pyridine->Process Alkyne Terminal Alkyne Alkyne->Process Catalyst 10% Pd/C, CuI, PPh3 Catalyst->Process Catalyzes Base Et3N in Ethanol Base->Process Activates Irradiation Ultrasound Irradiation Irradiation->Process Accelerates Product 2-Substituted Furo[3,2-b]pyridine Process->Product

Caption: One-pot synthesis via Sonogashira coupling.

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis [3][6]

  • Setup: To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

  • Reaction: Subject the reaction mixture to ultrasound irradiation. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

The Shiotani-Morita Synthesis: A Foundational Approach

The first reported synthesis of a furo[3,2-b]pyridine derivative, specifically the 2,3-dihydrofuro[3,2-b]pyridine, was achieved through the intramolecular cyclization of 2-(2-chloro-3-pyridyl)ethanol.[1] While modern methods are often more versatile, this classical approach remains fundamentally important.

Causality Behind the Method:

  • The Substrate: The starting material, 2-(2-chloro-3-pyridyl)ethanol, contains both the nucleophile (the hydroxyl group) and the electrophilic center (the carbon bearing the chlorine atom) required for cyclization.

  • The Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to deprotonate the hydroxyl group, forming a highly reactive alkoxide.[1]

  • The Reaction: The generated alkoxide then attacks the adjacent pyridine ring, displacing the chloride ion in an intramolecular nucleophilic substitution to form the furan ring.[1]

Workflow: Shiotani-Morita Cyclization

G Start 2-(2-chloro-3-pyridyl)ethanol Base Strong Base (NaH or t-BuOK) in High-Boiling Solvent (DMF) Start->Base Reacts with Intermediate Alkoxide Formation (Deprotonation of -OH) Base->Intermediate Induces Cyclization Intramolecular Nucleophilic Substitution Intermediate->Cyclization Undergoes Product 2,3-Dihydrofuro[3,2-b]pyridine Cyclization->Product

Caption: The classical Shiotani-Morita synthesis.

Detailed Experimental Protocol: The Shiotani-Morita Synthesis [1]

  • Setup: Dissolve 2-(2-chloro-3-pyridyl)ethanol in a suitable high-boiling point solvent, such as dimethylformamide (DMF), in a round-bottomed flask under an inert atmosphere.

  • Reaction: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Heat the reaction mixture to induce intramolecular cyclization.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Workup and Purification: After the reaction is complete, quench the mixture appropriately, extract the product, and purify it using standard chromatographic techniques.

Biological Significance and Applications in Drug Discovery

The furo[3,2-b]pyridine scaffold is a cornerstone in the design of inhibitors for several key signaling pathways implicated in human diseases, particularly cancer.[3]

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[2] The furo[3,2-b]pyridine core has proven to be an exceptional platform for designing potent and selective kinase inhibitors.[3][5]

  • Cdc2-like Kinases (CLKs): A significant body of research has focused on developing furo[3,2-b]pyridine derivatives as inhibitors of CLKs, which are crucial for regulating pre-mRNA splicing.[2][5] Their potent and selective inhibition by these compounds makes them valuable as chemical probes and as starting points for novel therapeutics.[2]

  • Cyclin-Dependent Kinase 2 (CDK2): Certain furo[2,3-b]pyridine derivatives (an isomeric scaffold) have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[3][8] This highlights the broader potential of the furopyridine family in cancer therapy.

  • Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has also been used to develop highly selective inhibitors of HIPKs, which are involved in transcription regulation and apoptosis.[3]

Modulation of the Hedgehog Signaling Pathway

Beyond kinase inhibition, certain furo[3,2-b]pyridine derivatives have been identified as efficient modulators of the Hedgehog signaling pathway.[4][5] This pathway is crucial during embryonic development and its aberrant activation is linked to several types of cancers.

Data Summary: Biological Activity of Furo[3,2-b]pyridine Derivatives

The following table summarizes the activity of representative furo[3,2-b]pyridine derivatives, underscoring the scaffold's versatility.

Compound ClassTargetBiological Activity/SignificanceReference(s)
2-Substituted Furo[3,2-b]pyridinesSIRT1 / Cancer CellsDerivative 3b showed growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines and induced apoptosis.[6]
3,5-Disubstituted Furo[3,2-b]pyridinesCdc-like Kinases (CLKs)Potent, cell-active, and highly selective inhibitors of CLKs.[5]
3,5,7-Trisubstituted Furo[3,2-b]pyridinesHedgehog PathwaySub-micromolar modulators of the Hedgehog signaling pathway.[5]
General Furo[3,2-b]pyridine DerivativesHomeodomain-Interacting Protein Kinases (HIPKs)Utilized to develop highly selective inhibitors.[3]

Future Perspectives

The furo[3,2-b]pyridine scaffold continues to be a fertile ground for discovery. Future research will likely focus on several key areas:

  • Expansion of Synthetic Methods: Development of new multi-component reactions and C-H activation strategies to further diversify the available chemical space.[9]

  • New Biological Targets: Screening of existing and novel furo[3,2-b]pyridine libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to refine the design of next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The journey of the furo[3,2-b]pyridine core from a relatively obscure heterocycle to a privileged scaffold in drug discovery is a powerful illustration of how fundamental synthetic chemistry enables profound biological exploration. Its story is far from over, and it will undoubtedly continue to be a source of novel therapeutic candidates for years to come.

References

  • BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • BenchChem. (2025). The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance.
  • BenchChem. (2025). An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance.
  • BenchChem. (2025). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Anticancer Agents Med Chem, 20(8), 932-940.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angew Chem Int Ed Engl, 58(4), 1062-1066.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PMC - NIH.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Cat.... (2020). Ingenta Connect.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Recognizing the limited availability of specific experimental data for this molecule[1], this document serves as a procedural and intellectual roadmap for researchers. It details the requisite experimental protocols and the scientific rationale underpinning each step, from synthesis and structural elucidation to the determination of key drug-like properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction: The Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine scaffold is a significant pharmacophore, representing a fusion of an electron-rich furan ring and an electron-deficient pyridine ring. This unique electronic arrangement facilitates diverse interactions with biological targets, and derivatives have been explored for their potential as kinase inhibitors and modulators of critical signaling pathways.[2] The subject of this guide, this compound (Figure 1), incorporates hydroxyl groups at the 2-(hydroxymethyl) and 6-positions, which are expected to significantly influence its solubility, hydrogen bonding capacity, and metabolic stability, making a thorough physicochemical characterization essential for any drug development campaign.

Figure 1: Chemical Structure of this compound

PropertyValueSource
CAS Number 1186310-89-3[3]
Molecular Formula C₈H₇NO₃[3]
Molecular Weight 165.15 g/mol [3]
Predicted XlogP 0.1[1]
Form Solid (Predicted)[3]

Synthesis and Structural Elucidation

As no specific synthesis is documented in peer-reviewed literature, a plausible synthetic strategy would involve the construction of the furan ring onto a pre-functionalized pyridine core.[4] A general approach is outlined below. Post-synthesis, rigorous purification by column chromatography or recrystallization is mandatory, followed by comprehensive structural verification.

General Synthetic Approach: A Conceptual Workflow

The synthesis of furopyridines can be approached by forming the furan ring from a pyridine derivative.[4] A conceptual pathway could involve starting with a substituted 3-hydroxypyridine and building the furan ring through cyclization.

G A Substituted 3-Hydroxypyridine B Introduction of Acetonyl Group at C2 A->B Alkylation C Intramolecular Cyclization B->C Acid/Base Catalysis D Functional Group Interconversion C->D Reduction/Hydroxylation E Final Product: This compound D->E

Caption: Conceptual workflow for the synthesis of the target furopyridine.

Spectroscopic Characterization

Unambiguous structural confirmation is the cornerstone of physicochemical analysis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) must be employed.

NMR provides the definitive connectivity map of the molecule. For a novel compound, a full suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is critical to ensure solubility and to avoid exchange of the hydroxyl protons with residual water, which would broaden their signals.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (proton count). Key expected signals would include aromatic protons on the pyridine and furan rings, a methylene signal for the -CH₂OH group, and two hydroxyl (-OH) signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹J-coupling).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the fused ring system and confirming the position of substituents.

FTIR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[5][6]

Experimental Protocol: FTIR Analysis (ATR Method)

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. Key expected peaks include:

    • A broad O-H stretching band around 3200-3500 cm⁻¹ (from both hydroxyl groups).

    • Aromatic C-H stretching bands just above 3000 cm⁻¹.

    • C=C and C=N stretching bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

    • C-O stretching bands in the 1050-1250 cm⁻¹ region.

Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an ESI-compatible solvent like methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation ([M+H]⁺).[7]

  • Ionization: Introduce the sample solution into the ESI source. The high voltage and nebulizing gas will generate gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Compare this experimental mass to the calculated theoretical mass for C₈H₇NO₃ to confirm the elemental composition with high accuracy (typically <5 ppm error). Tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern, which can further validate the proposed structure.

Core Physicochemical Properties

The following properties are critical for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Determination of Aqueous Solubility

Solubility is a fundamental property that dictates bioavailability.[8] The pH-dependence of solubility is particularly important for ionizable compounds like this compound.

Experimental Protocol: pH-Dependent Solubility (Shake-Flask Method)

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Add an excess amount of the solid compound to vials containing each buffer. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result: Plot the measured solubility (in mg/mL or µM) against the equilibrium pH of each solution.

Determination of Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[9] This is critical as ionization state affects a drug's ability to cross cell membranes.[9] The furo[3,2-b]pyridine core is expected to have a basic pKa associated with the pyridine nitrogen, and the phenolic hydroxyl group will have an acidic pKa.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated electrode after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the pKa from the titration data.

G cluster_0 Physicochemical Profiling Workflow A Purified Compound B Solubility Assay (Shake-Flask) A->B C pKa Determination (Potentiometric) A->C D Lipophilicity (logD) (Shake-Flask or HPLC) A->D E ADME Profile Prediction B->E Integrate Data C->E Integrate Data D->E Integrate Data

Caption: Workflow for determining key physicochemical properties.

Lipophilicity (logP / logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability and plasma protein binding.[10] It is measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Experimental Protocol: logD Determination (Shake-Flask Method at pH 7.4)

  • Phase Preparation: Use n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing them to separate.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to separate completely.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.[10]

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Solid-State Characterization

The solid-state properties of a compound are crucial for formulation development, stability, and manufacturing.

Crystal Structure Determination

Single-crystal X-ray diffraction provides the definitive three-dimensional atomic structure of a molecule in the solid state.[11] This analysis reveals bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which are vital for understanding its physical properties and for structure-based drug design.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality (typically >20 µm in all dimensions) and free of defects.[12] This is often the rate-limiting step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[1]

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an electron density map, from which the atomic positions are determined and refined.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and purity of the compound.

Experimental Protocol: TGA and DSC

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). TGA measures the change in mass as a function of temperature, indicating decomposition temperatures.[3]

  • DSC Analysis: Heat a sample and a reference pan under the same conditions. DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This reveals thermal events such as melting (endotherm) and decomposition (exotherm).[3] The melting point is a key indicator of purity.

Conclusion

The physicochemical characterization of this compound requires a systematic and multi-faceted analytical approach. While specific experimental data for this molecule remains to be published, this guide provides a robust framework of standard, validated protocols that are essential for its comprehensive evaluation. By meticulously applying these methodologies—from unambiguous structural elucidation by NMR, MS, and IR, to the quantitative determination of solubility, pKa, lipophilicity, and solid-state properties—researchers can build the foundational dataset necessary to assess its potential as a drug candidate and advance its development.

References

  • PubChemLite. This compound. Available at: [Link].

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available at: [Link].

  • PubChemLite. This compound. Available at: [Link].

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link].

  • Kiss, A., et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. 2019. Available at: [Link].

  • Emery Pharma. Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. 2017. Available at: [Link].

  • PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link].

  • SciRes Literature. Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. 2018. Available at: [Link].

  • Pharmatutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013. Available at: [Link].

  • Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Available at: [Link].

  • Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Available at: [Link].

  • Pion Inc. What is pKa and how is it used in drug development?. 2023. Available at: [Link].

  • PubChemLite. This compound. Available at: [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol from 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development. Its rigid, planar geometry and unique electronic properties make it an attractive scaffold for the design of potent and selective therapeutic agents.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including kinase inhibition, and have been investigated for their potential in oncology and the treatment of neurodegenerative diseases. This document provides a detailed, research-grade protocol for the multi-step synthesis of a key derivative, 2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol, commencing from the readily available starting material, 3-hydroxypyridine.

This guide is intended for researchers and scientists in the field of organic and medicinal chemistry. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen synthetic strategy.

Overall Synthetic Strategy

The synthesis of this compound from 3-hydroxypyridine is a multi-step process that involves the initial protection of the reactive hydroxyl group, followed by the systematic construction of the furan ring onto the pyridine core, and subsequent functional group manipulations to yield the final product. The chosen strategy is outlined below:

Synthetic_Pathway A 3-Hydroxypyridine B 3-(Benzyloxy)pyridine A->B Step 1: Protection C 6-(Benzyloxy)furo[3,2-b]pyridine-2-carbaldehyde B->C Step 2: Vilsmeier-Haack Formylation & Cyclization D (6-(Benzyloxy)furo[3,2-b]pyridin-2-yl)methanol C->D Step 3: Reduction E This compound D->E Step 4: Deprotection

Caption: Overall synthetic workflow from 3-hydroxypyridine to the target molecule.

Part 1: Protection of 3-Hydroxypyridine

Causality: The phenolic hydroxyl group of 3-hydroxypyridine is acidic and nucleophilic, which can interfere with subsequent reactions, particularly the electrophilic Vilsmeier-Haack formylation. Therefore, it is crucial to protect this group. A benzyl ether is an excellent choice for protection as it is stable to a wide range of reaction conditions and can be readily removed in the final step via hydrogenolysis.

Protocol 1: Synthesis of 3-(Benzyloxy)pyridine

Materials:

  • 3-Hydroxypyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-(benzyloxy)pyridine as a solid.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
3-(Benzyloxy)pyridineC₁₂H₁₁NO185.2285-95

Part 2: Furan Ring Annulation via Vilsmeier-Haack Reaction and Cyclization

Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that reacts preferentially at the electron-rich ortho-position to the activating benzyloxy group. The resulting aldehyde is then cyclized with a C2 synthon to construct the furan ring.

Protocol 2: Synthesis of 6-(Benzyloxy)furo[3,2-b]pyridine-2-carbaldehyde

Materials:

  • 3-(Benzyloxy)pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl bromoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Dichloromethane (DCM)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 2a: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-(benzyloxy)pyridine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 3-(benzyloxy)-2-formylpyridine is used in the next step without further purification.

Step 2b: Cyclization to form the Furo[3,2-b]pyridine Ring

  • Prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol.

  • To this solution, add the crude 3-(benzyloxy)-2-formylpyridine (1.0 eq) dissolved in a minimal amount of absolute ethanol.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 6-(benzyloxy)furo[3,2-b]pyridine-2-carbaldehyde.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%) (over 2 steps)
6-(Benzyloxy)furo[3,2-b]pyridine-2-carbaldehydeC₁₅H₁₁NO₃253.2550-60

Part 3: Reduction of the Aldehyde

Causality: The aldehyde functional group at the 2-position of the furo[3,2-b]pyridine core needs to be reduced to a primary alcohol to yield the desired hydroxymethyl substituent. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not affect the aromatic rings or the benzyl ether.

Protocol 3: Synthesis of (6-(Benzyloxy)furo[3,2-b]pyridin-2-yl)methanol

Materials:

  • 6-(Benzyloxy)furo[3,2-b]pyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-(benzyloxy)furo[3,2-b]pyridine-2-carbaldehyde (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain (6-(benzyloxy)furo[3,2-b]pyridin-2-yl)methanol, which can often be used in the next step without further purification.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
(6-(Benzyloxy)furo[3,2-b]pyridin-2-yl)methanolC₁₅H₁₃NO₃255.27>90 (crude)

Part 4: Deprotection to Yield the Final Product

Causality: The final step is the removal of the benzyl protecting group to unveil the hydroxyl group at the 6-position. Catalytic hydrogenation is the method of choice for this deprotection, as it is clean and efficient.[5][6] Palladium on activated carbon (Pd/C) is a common and effective catalyst for this transformation.

Protocol 4: Synthesis of this compound

Materials:

  • (6-(Benzyloxy)furo[3,2-b]pyridin-2-yl)methanol

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve (6-(benzyloxy)furo[3,2-b]pyridin-2-yl)methanol (1.0 eq) in ethanol or methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
This compoundC₈H₇NO₃165.1580-90

Visualization of Key Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺ PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 3-(Benzyloxy)pyridine Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 3-(Benzyloxy)-2-formylpyridine Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 3-(benzyloxy)pyridine.

References

  • PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available at: [Link]

  • National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available at: [Link]

  • PubChem. Furo[3,2-b]pyridine-2-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Google Patents. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

  • ResearchGate. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Available at: [Link]

  • PubMed Central. Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Available at: [Link]

  • ResearchGate. How to synthesizer of 3-hydroxy pyridine? Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Available at: [Link]

  • ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: [Link]

  • ResearchGate. Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Available at: [Link]

  • Chemical Synthesis Database. ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate. Available at: [Link]

  • ResearchGate. Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates: Synthesis of Quinolines via Dihydroquinolinedicarboxylates. Available at: [Link]

  • ResearchGate. Preparation of O-, S- and N-Benzyl Derivatives of 1,6-Anhydro-β-D-hexopyranoses via Aziridine Ring Opening. Available at: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its unique electronic and structural properties that make it a valuable pharmacophore.[1] This fused ring system is a key structural component in a variety of biologically active compounds, including potent kinase inhibitors. The rigid, planar nature of the furo[3,2-b]pyridine scaffold provides a well-defined framework for interaction with biological targets, and its derivatives have shown promise in the development of therapeutics for oncology and neurodegenerative diseases. The synthesis of specifically substituted furo[3,2-b]pyridines, such as the title compound 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, is of significant interest to researchers in drug discovery and development. This document provides a detailed guide to a robust palladium-catalyzed synthetic route for this target molecule, offering insights into the strategic considerations and a comprehensive experimental protocol.

Synthetic Strategy: A Palladium-Catalyzed Approach

The construction of the furo[3,2-b]pyridine nucleus is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization (heteroannulation).[1] This powerful one-pot or sequential process allows for the efficient formation of the furan ring fused to the pyridine core.

Our synthetic approach to this compound commences with the commercially available 2,6-dihydroxypyridine and involves the following key transformations:

  • Regioselective Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring is the initial step to furnish a handle for the subsequent cross-coupling reaction.

  • Orthogonal Protection of Hydroxyl Groups: The two hydroxyl groups (the phenolic hydroxyl at C6 and the enolic hydroxyl at C2) exhibit different reactivity and require protection to prevent interference with the palladium catalyst and to ensure the desired reaction pathway. The choice of protecting groups is critical and is based on their stability under the reaction conditions and the ability to be selectively removed.

  • Palladium-Catalyzed Sonogashira Coupling: The protected 3-bromo-2,6-dihydroxypyridine derivative is then coupled with a protected form of propargyl alcohol. This carbon-carbon bond formation is the cornerstone of the synthetic route.

  • Intramolecular Cyclization: Following the Sonogashira coupling, the newly introduced alkynyl moiety undergoes an intramolecular cyclization, facilitated by the proximate hydroxyl group (or a precursor), to form the furan ring.

  • Sequential Deprotection: The final step involves the selective removal of the protecting groups to unveil the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

G A 2,6-Dihydroxypyridine B 3-Bromo-2,6-dihydroxypyridine A->B Bromination C Protected 3-Bromo-2,6-dihydroxypyridine B->C Protection E Sonogashira Coupling Product C->E Sonogashira Coupling D Protected Propargyl Alcohol D->E F Cyclized Furo[3,2-b]pyridine Intermediate E->F Intramolecular Cyclization G This compound F->G Deprotection

Caption: Proposed synthetic workflow for this compound.

Mechanistic Insights: The Sonogashira Coupling and Cyclization Cascade

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (our protected 3-bromopyridine derivative) to form a Pd(II) complex.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base (typically an amine) deprotonates the alkyne, forming a copper acetylide.

Following the Sonogashira coupling, the intramolecular cyclization occurs. The proximity of the hydroxyl group at the C2 position of the pyridine ring to the newly formed alkyne chain facilitates a nucleophilic attack of the hydroxyl oxygen onto the alkyne, leading to the formation of the furan ring. This cyclization is often promoted by the reaction conditions, such as elevated temperature or the presence of a suitable catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L2) Pd_complex->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Reductive Elimination (Ar-C≡CR) Coupled_Product Coupled Intermediate (Alkynyl Pyridinone) Alkyne R-C≡C-H Cu_alkyne [R-C≡C-Cu] Alkyne->Cu_alkyne Cu(I), Base Cu_alkyne->Pd_complex Transmetalation Cyclized_Product Furo[3,2-b]pyridine Coupled_Product->Cyclized_Product Nucleophilic Attack

Caption: Simplified mechanism of the Sonogashira coupling and subsequent intramolecular cyclization.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,6-Dihydroxypyridine98%Commercially Available
BromineACS ReagentCommercially Available
Benzyl Bromide98%Commercially Available
tert-Butyldimethylsilyl chloride (TBDMSCl)97%Commercially Available
Propargyl alcohol99%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Copper(I) iodide98%Commercially Available
Triethylamine≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Palladium on Carbon (10%)Commercially Available
Tetrabutylammonium fluoride (TBAF)1.0 M in THFCommercially Available

Step 1: Synthesis of 3-Bromo-2,6-dihydroxypyridine

  • To a solution of 2,6-dihydroxypyridine (1 equivalent) in a suitable solvent such as chloroform, add bromine (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-bromo-2,6-dihydroxypyridine.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Protection of Hydroxyl Groups

  • Rationale for Protecting Group Selection: To differentiate the two hydroxyl groups, we will employ a benzyl ether for the more acidic phenolic hydroxyl at C6 and a silyl ether (TBDMS) for the enolic hydroxyl at C2. Benzyl ethers are stable to a wide range of reaction conditions and can be removed by hydrogenolysis, while silyl ethers are readily cleaved by fluoride ions, allowing for orthogonal deprotection.[2][3]

2a. Benzylation of the 6-hydroxyl group:

  • Dissolve 3-bromo-2,6-dihydroxypyridine (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

2b. Silylation of the 2-hydroxyl group:

  • Dissolve the product from step 2a (1 equivalent) in anhydrous DCM.

  • Add imidazole (1.5 equivalents) and TBDMSCl (1.2 equivalents).

  • Stir the reaction at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the fully protected starting material.

Step 3: Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

  • Note: This can often be performed as a one-pot procedure.

  • To a degassed solution of the protected 3-bromo-2,6-dihydroxypyridine (1 equivalent) and a protected propargyl alcohol (e.g., TBDMS-protected propargyl alcohol, 1.2 equivalents) in a mixture of triethylamine and DMF, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-8 hours. The progress of both the coupling and the subsequent cyclization can be monitored by TLC or LC-MS.

  • Once the starting material is consumed and the cyclized product is the major component, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the protected this compound derivative.

Step 4: Sequential Deprotection

4a. Desilylation:

  • Dissolve the purified product from Step 3 in THF.

  • Add TBAF (1.0 M solution in THF, 1.5 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated to yield the intermediate with the 6-hydroxyl group still protected as a benzyl ether.

4b. Debenzylation:

  • Dissolve the product from step 4a in ethanol or methanol.

  • Add 10% palladium on carbon (10 wt%).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst and wash the celite pad with the solvent.

  • The filtrate is concentrated under reduced pressure to yield the final product, this compound.

Data Summary: Reaction Conditions and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield
Bromination 2,6-Dihydroxypyridine, Br₂ChloroformRoom Temp.24Good
Benzylation Benzyl Bromide, K₂CO₃DMFRoom Temp.12-16High
Silylation TBDMSCl, ImidazoleDCMRoom Temp.4-6High
Sonogashira/Cyclization Pd(PPh₃)₄, CuI, Et₃NDMF/Et₃N80-1004-8Moderate to Good
Desilylation TBAFTHFRoom Temp.1-2High
Debenzylation H₂, 10% Pd/CEthanol/MethanolRoom Temp.4-6High

Troubleshooting and Key Considerations

  • Incomplete Bromination: Ensure the use of fresh bromine and anhydrous conditions. The reaction time may need to be extended.

  • Low Yield in Sonogashira Coupling: The palladium catalyst is sensitive to air and moisture; ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Degassing the solvent is crucial.

  • Incomplete Cyclization: If the uncyclized intermediate is isolated, it can often be cyclized by heating in a high-boiling point solvent like DMF or by treatment with a mild acid or base.

  • Challenges in Deprotection: If the benzyl ether is resistant to hydrogenolysis, alternative deprotection methods such as using stronger Lewis acids may be considered, although this may affect other functional groups.[4]

Conclusion

The palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization provide a reliable and efficient pathway for the synthesis of the medicinally relevant this compound. Careful selection of orthogonal protecting groups for the hydroxyl functionalities is paramount to the success of this synthetic route. The detailed protocols and mechanistic insights provided in this application note are intended to guide researchers in the successful synthesis of this and related furo[3,2-b]pyridine derivatives for applications in drug discovery and chemical biology.

References

  • ChemBK. 3-Bromo-2-hydroxypyridine. [Link]

  • Organic Chemistry Portal. Alcohol Protecting Groups. [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]

  • NIH. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Wikipedia. 2,6-Dihydroxypyridine. [Link]

  • PubMed. Coupling-isomerization synthesis of chalcones. [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • PubMed. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. [Link]

Sources

Sonogashira coupling for furo[3,2-b]pyridine core formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Strategic Overview: Accessing a Privileged Scaffold

The furo[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous compounds with significant therapeutic potential. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a variety of biological targets. This guide details a robust and highly efficient strategy for synthesizing this valuable heterocyclic system: a tandem, one-pot Sonogashira cross-coupling and intramolecular cyclization sequence.

This approach hinges on the palladium and copper co-catalyzed coupling of a 2-halo-3-hydroxypyridine with a terminal alkyne. The resulting 2-alkynyl-3-hydroxypyridine intermediate is not isolated but is induced to undergo an immediate 5-exo-dig intramolecular cyclization, directly forming the desired furo[3,2-b]pyridine core. This tandem strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity from readily available starting materials.

G start 2-Halo-3-hydroxypyridine + Terminal Alkyne process1 Sonogashira Cross-Coupling start->process1 intermediate Intermediate: 2-Alkynyl-3-hydroxypyridine (Not Isolated) process1->intermediate process2 Intramolecular 5-exo-dig Cyclization intermediate->process2 end_product Furo[3,2-b]pyridine Core Structure process2->end_product

Figure 1: High-level workflow for the tandem Sonogashira coupling and cyclization to form the furo[3,2-b]pyridine scaffold.

Mechanistic Deep Dive: The "Why" Behind the Reaction

A thorough understanding of the underlying mechanisms is critical for rational optimization and effective troubleshooting. The process involves two distinct, yet interconnected, catalytic cycles for the Sonogashira coupling, followed by a non-catalytic cyclization event.

The Sonogashira Coupling Engine

While the precise mechanism remains a subject of detailed study, the reaction is widely accepted to proceed via two interdependent catalytic cycles: a palladium cycle and a copper cycle.[1][2][3]

  • Palladium Cycle (The C-C Bond Factory):

    • Oxidative Addition: The active Palladium(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the 2-halo-pyridine (R¹-X). This is often the rate-determining step, and its efficiency dictates the required reaction conditions. The reactivity trend for the halide is I > Br >> Cl.[1][4][5]

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This crucial step links the two cycles.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the 2-alkynylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

  • Copper Cycle (The Alkyne Activator):

    • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne. This increases the acidity of the terminal proton.[1]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne, forming the key copper(I) acetylide intermediate. This species is now primed for the transmetalation step with the palladium center.

The synergy between these two cycles allows the reaction to proceed under mild conditions.[4] However, the presence of copper and oxygen can lead to a common side reaction: the oxidative homocoupling of the alkyne to form a diyne (Glaser coupling).[4][6] This underscores the critical importance of maintaining an inert, anaerobic atmosphere.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (R¹-C≡CR²) cu_halide Cu(I)X cu_alkyne_complex [H-C≡CR²]---CuX cu_halide->cu_alkyne_complex + H-C≡CR² cu_acetylide Cu(I)-C≡CR² cu_alkyne_complex->cu_acetylide + Base - Base-H⁺X⁻ cu_acetylide->pd_complex Links to Pd Cycle

Figure 2: The interconnected Palladium and Copper catalytic cycles of the Sonogashira cross-coupling reaction.

The Ring-Closing Cyclization

Once the 2-alkynyl-3-hydroxypyridine intermediate is formed, the reaction environment promotes a subsequent intramolecular cyclization. The hydroxyl group (-OH) at the 3-position acts as a nucleophile, attacking the proximal carbon of the alkyne triple bond. This process, known as a 5-exo-dig cyclization, is highly favored by Baldwin's rules and proceeds readily to form the stable five-membered furan ring fused to the pyridine core. A base is typically required to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the ring-closing step.[7]

Experimental Design and Optimization

Success in synthesizing the furo[3,2-b]pyridine core is contingent on the careful selection and optimization of several key parameters. The following table summarizes critical variables and provides field-proven starting points for development.

ParameterRecommended Choices & Key ConsiderationsRationale & Causality
Pyridine Halide 2-Bromo-3-hydroxypyridine or 2-Iodo-3-hydroxypyridine.Reactivity follows the trend I > Br > Cl due to bond dissociation energies.[5] Iodides often react at room temperature, while bromides typically require heating (60-100 °C).[8] Chlorides are generally unreactive under standard conditions.
Palladium Catalyst PdCl₂(PPh₃)₂ (more air-stable precatalyst), Pd(PPh₃)₄ (active Pd(0) source). Loading: 1-5 mol%.These are the most common and reliable catalysts.[1][9] Pd(II) precatalysts are reduced in situ to the active Pd(0) species. Lower catalyst loading is desirable but may require longer reaction times or higher temperatures.
Copper(I) Co-catalyst Copper(I) Iodide (CuI). Loading: 2-10 mol%.CuI is essential for activating the alkyne in the classical Sonogashira reaction.[10] Using fresh, high-purity CuI is crucial, as older sources can be oxidized and inactive.[5]
Ligand Triphenylphosphine (PPh₃) is often included with the catalyst. Other bulky, electron-rich phosphines (e.g., P(t-Bu)₃) can improve efficiency for challenging substrates.Ligands stabilize the palladium catalyst, prevent its decomposition into palladium black, and modulate its reactivity.[1] The choice of ligand can be critical for activating less reactive halides like aryl bromides.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Diisopropylamine. Must be anhydrous. Stoichiometry: 2-4 equivalents.The base serves two purposes: neutralizing the HX acid byproduct and deprotonating the terminal alkyne in the copper cycle.[4][10] An excess is required to drive the reaction to completion.
Solvent Anhydrous, degassed DMF, THF, Dioxane, or Acetonitrile.The solvent must solubilize all components and be free of oxygen and water, which can deactivate the catalyst and promote side reactions.[10][11] DMF is often a good choice due to its high boiling point and polarity.
Atmosphere Inert atmosphere (Argon or Nitrogen).This is non-negotiable. Oxygen leads to catalyst decomposition and promotes the undesirable Glaser homocoupling of the alkyne.[5][7]

Master Protocol: Synthesis of 2-Phenylfuro[3,2-b]pyridine

This protocol provides a detailed, step-by-step methodology for a representative synthesis. All glassware should be oven-dried, and all solvents and liquid reagents should be handled using anhydrous techniques under an inert atmosphere.

Materials:

  • 2-Bromo-3-hydroxypyridine (1.0 mmol, 174 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-hydroxypyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Using a gas-tight syringe, add the anhydrous, degassed DMF (5 mL), followed by the triethylamine and phenylacetylene.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The solution will typically turn from a pale yellow to a dark brown or black suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot for the consumption of the 2-bromo-3-hydroxypyridine starting material. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-phenylfuro[3,2-b]pyridine.

Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides actionable solutions.

ProblemProbable Cause(s)Recommended Troubleshooting & Optimization Steps
Low or No Reaction Inactive Catalyst: Pd(0) catalyst has oxidized; Pd(II) precatalyst failed to reduce.[5] Poor Reagent Quality: Impurities in starting materials or solvents are poisoning the catalyst.[6] Inert Atmosphere Failure: Oxygen has entered the system.Verify Catalyst: Use a fresh batch of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.[5] Purify Reagents: Ensure starting materials are pure. Use freshly distilled and degassed solvents and amine base.[11] Improve Degassing: Degas the solvent thoroughly (freeze-pump-thaw is most effective) and ensure all seals on your apparatus are secure.[7]
Significant Alkyne Homocoupling (Glaser Product) Presence of Oxygen: The most common cause.[4][6] High Copper Concentration: Can favor the homocoupling pathway.Rigorous Degassing: As above, this is the primary solution. Slow Alkyne Addition: Add the alkyne slowly via syringe pump over 30-60 minutes to keep its instantaneous concentration low. Consider Copper-Free: Investigate copper-free Sonogashira protocols, which may require different ligands or conditions but eliminate this specific side reaction.[4][12]
Stalled at Intermediate (Uncyclized Product Remains) Insufficient Temperature/Time: The activation energy for the cyclization has not been met.[7] Base is not strong enough: The hydroxyl group is not sufficiently deprotonated to be nucleophilic.Increase Temperature/Time: After TLC confirms consumption of the halide starting material, consider increasing the temperature by 10-20 °C or extending the reaction time.[7] Screen Bases: If the problem persists, consider a stronger base for the cyclization step, though this may require a two-step procedure.
Formation of Palladium Black Catalyst Decomposition: The palladium nanoparticles have agglomerated and precipitated out of solution, rendering them inactive.[5][11] This can be caused by impurities or high temperatures.Check Reagent Purity: Ensure all reagents are of high purity. Add More Ligand: A slight excess of phosphine ligand can sometimes help stabilize the catalyst. Modify Conditions: Try running the reaction at a lower temperature for a longer period.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Dash, J., Brüdgam, I., Lechel, T., & Reissig, H.-U. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. European Journal of Organic Chemistry, 2008(20), 3413-3424. [Link]

  • Valente, A. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Li, B., Ma, J., & Zhang, J. (2024). Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. Nature Communications, 15(1), 1234. [Link]

  • Chen, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Choy, P. Y., Gan, K. B., & Kwong, F. Y. (2023). Recent Expedition in Pd‐Catalyzed Sonogashira Coupling and Related Processes. Advanced Synthesis & Catalysis. [Link]

  • Thorand, S., & Krause, N. (1999). Tandem Sonogashira coupling: an efficient tool for the synthesis of diarylalkynes. Synlett, 1999(S1), 1211-1213. [Link]

  • Tóth, G., et al. (2008). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 10(15), 3235–3238. [Link]

  • Gáspár, A., et al. (2018). The Preparation of Diaryl Sulfoxonium Triflates and Their Application in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2018(45), 6293-6302. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(51), 13568-13575. [Link]

  • Bashir, M., Bano, A., & Irum, B. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]

  • Wang, D., et al. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Green Chemistry, 17(5), 2964-2972. [Link]

  • Cacchi, S., et al. (2011). Tandem palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling and intramolecular cyclization from 2-bromonicotinic acid and ethynylarenes. Tetrahedron, 67(31), 5589-5597. [Link]

  • Bossharth, E., Desbordes, P., Monteiro, N., & Balme, G. (2003). Palladium-Mediated Three-Component Synthesis of Furo[2,3-b]pyridones by One-Pot Coupling of 3-Iodopyridones, Alkynes, and Organic Halides. Organic Letters, 5(14), 2441–2444. [Link]

  • Jäger, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10111-10122. [Link]

  • Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Reddit user discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Yang, J., et al. (2011). Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans. Organic & Biomolecular Chemistry, 9(4), 1039-1042. [Link]

  • ChemInform Abstract. (2011). Pd/Cu-Catalyzed Cascade Sonogashira Coupling/Cyclization Reactions to Highly Substituted 3-Formyl Furans. ChemInform, 42(20). [Link]

Sources

Application Note: A Protocol for the Comprehensive NMR Analysis of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals requiring definitive structural elucidation and characterization of this molecule. The methodology encompasses sample preparation, selection of appropriate NMR solvents, and a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The rationale behind each experimental choice is thoroughly explained to ensure both technical accuracy and practical applicability.

Introduction: The Structural Significance of Furopyridines

The furo[3,2-b]pyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The fusion of a furan ring to a pyridine ring system creates a unique electronic and steric environment, making these molecules attractive for drug discovery programs. The subject of this protocol, this compound (Figure 1), possesses two hydroxyl groups with different chemical properties—a primary alcohol and a phenolic hydroxyl group—which can present challenges for NMR analysis due to proton exchange phenomena. Accurate and unambiguous assignment of all proton and carbon signals is paramount for confirming the chemical identity, assessing purity, and understanding the molecule's reactivity and potential interactions.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.[1]

This guide will walk the user through a systematic approach to overcome these challenges and obtain a complete NMR characterization of the target molecule.

Rationale for Experimental Design

The protocol is structured to build a comprehensive structural picture from the ground up. The workflow is designed to first identify all proton and carbon signals and then establish their connectivity, culminating in the unambiguous assignment of the entire molecular structure.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Assignment Solvent Solvent Selection (DMSO-d6) Concentration Sample Concentration (5-10 mg in 0.6 mL) Solvent->Concentration H1 ¹H NMR Concentration->H1 C13 ¹³C NMR H1->C13 Assign Final Structure Assignment H1->Assign DEPT DEPT-135 C13->DEPT C13->Assign COSY ¹H-¹H COSY DEPT->COSY DEPT->Assign HSQC ¹H-¹³C HSQC COSY->HSQC COSY->Assign HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->Assign HMBC->Assign

Caption: Workflow for the NMR analysis of this compound.

Materials and Instrumentation

  • Analyte: this compound (CAS: 1186310-89-3)[1]

  • NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • NMR Tubes: 5 mm diameter, high-precision

  • Instrumentation: NMR spectrometer with a proton frequency of 400 MHz or higher, equipped with a probe capable of performing ¹H, ¹³C, and 2D experiments.

Detailed Experimental Protocols

Part 1: Sample Preparation

Causality of Solvent Choice: The presence of two hydroxyl groups in the analyte makes solvent selection critical. Protic solvents like D₂O or CD₃OD would lead to the exchange of the hydroxyl protons with deuterium, rendering them invisible in the ¹H NMR spectrum.[2][3] Aprotic solvents like CDCl₃ can result in broad, poorly resolved hydroxyl signals.[2] DMSO-d₆ is the solvent of choice because it forms hydrogen bonds with the hydroxyl groups, which slows down the rate of proton exchange and typically results in sharper, more distinct signals for the -OH protons.[2][3][4]

Protocol:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Gently sonicate or vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Part 2: 1D NMR Experiments

These initial experiments provide the fundamental chemical shift information for all proton and carbon nuclei.

Protocol 2.1: ¹H NMR Spectroscopy

  • Purpose: To determine the chemical shifts and coupling constants of all protons in the molecule.

  • Procedure:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard ¹H NMR spectrum.

    • Process the spectrum with appropriate phasing and baseline correction.

    • Reference the spectrum to the residual DMSO-d₅ peak at δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons.

Protocol 2.2: ¹³C NMR Spectroscopy

  • Purpose: To identify the chemical shifts of all carbon atoms.

  • Procedure:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the spectrum and reference it to the DMSO-d₆ carbon signals at δ 39.52 ppm.

Protocol 2.3: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

  • Procedure:

    • Acquire a DEPT-135 spectrum using standard instrument parameters.

    • Process the spectrum to clearly visualize positive and negative peaks.

Experiment Purpose Expected Information
¹H NMR Detect all proton signals, their chemical shifts, multiplicities, and integrals.Number of distinct proton environments, proton-proton coupling information.
¹³C NMR Detect all carbon signals and their chemical shifts.Number of distinct carbon environments.
DEPT-135 Differentiate carbon types (CH/CH₃ vs. CH₂).Identification of methylene (-CH₂-), methine (-CH-), and methyl (-CH₃) carbons.

Table 1. Summary of 1D NMR Experiments.

Part 3: 2D NMR Experiments for Structural Elucidation

Two-dimensional NMR techniques are essential for unambiguously assigning the complex structure of heterocyclic compounds.[5][6][7]

G cluster_cosy cluster_hsqc cluster_hmbc H1 Proton (¹H) cosy_node ¹H-¹H Connectivity (2-3 bonds) H1->cosy_node hsqc_node Direct ¹H-¹³C Correlation (1 bond) H1->hsqc_node hmbc_node Long-Range ¹H-¹³C Correlation (2-3 bonds) H1->hmbc_node H2 Proton (¹H) C1 Carbon (¹³C) C1->hsqc_node C1->hmbc_node

Caption: Relationships established by key 2D NMR experiments.

Protocol 3.1: ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.[8][9] This is crucial for tracing out proton networks within the molecule.

  • Procedure:

    • Acquire a standard gradient-enhanced COSY (gCOSY) or DQF-COSY spectrum.

    • Process the 2D data to generate a symmetrical spectrum with the ¹H spectrum on both axes.

    • Identify cross-peaks, which indicate coupling between the protons at the corresponding chemical shifts on the F1 and F2 axes.

Protocol 3.2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbon atoms (one-bond ¹H-¹³C correlations).[8][9]

  • Procedure:

    • Acquire a standard gradient-enhanced HSQC spectrum.

    • Process the data to produce a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly bonded.

Protocol 3.3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To establish longer-range connectivity between protons and carbons, typically over two to three bonds.[8] This is vital for connecting different spin systems and identifying the positions of quaternary carbons.

  • Procedure:

    • Acquire a standard gradient-enhanced HMBC spectrum.

    • Process the 2D data.

    • Identify cross-peaks which correlate a proton to carbons that are two or three bonds away.

Experiment Correlation Type Information Yielded
¹H-¹H COSY ¹H to ¹H (through 2-3 bonds)Identifies neighboring protons, allowing for the mapping of spin systems.
¹H-¹³C HSQC ¹H to ¹³C (through 1 bond)Directly links each proton to its attached carbon.
¹H-¹³C HMBC ¹H to ¹³C (through 2-3 bonds)Establishes long-range connectivity, linking different fragments and quaternary carbons.

Table 2. Summary of 2D NMR Experiments.

Data Interpretation and Structure Assignment

A systematic approach to data interpretation is key to a successful and accurate structural elucidation.

  • Analyze the ¹H NMR Spectrum: Identify the number of signals, their integration values, and their multiplicities (singlet, doublet, triplet, etc.). The aromatic region will likely contain signals for the pyridine and furan ring protons. The methylene protons of the hydroxymethyl group should appear as a singlet or a doublet depending on coupling to the hydroxyl proton. The two hydroxyl protons should also be visible.

  • Correlate with DEPT-135 and ¹³C NMR: Use the DEPT-135 spectrum to identify the CH₂ group and the CH groups. Correlate these with the full ¹³C spectrum to locate the quaternary carbons.

  • Map Spin Systems with COSY: Use the COSY spectrum to connect coupled protons. For example, any vicinal protons on the pyridine ring should show cross-peaks.

  • Assign Proton-Carbon Pairs with HSQC: Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal.

  • Assemble the Full Structure with HMBC: Use the long-range correlations from the HMBC spectrum to piece the molecular fragments together. Key correlations to look for include:

    • Correlations from the methylene protons to carbons in the furan ring.

    • Correlations from the aromatic protons to neighboring and distant carbons across both rings.

    • Correlations that unambiguously place the hydroxymethyl and hydroxyl substituents.

Conclusion

This application note provides a comprehensive and robust protocol for the NMR analysis of this compound. By following this systematic workflow of sample preparation, 1D NMR, and 2D NMR experiments, researchers can achieve a complete and unambiguous structural assignment of this important heterocyclic compound. The principles and techniques outlined here are broadly applicable to the structural elucidation of other complex organic molecules.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ferreira, M. J., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. DOI: 10.1002/mrc.2755. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? Retrieved from [Link]

  • Gándara, B., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for Purity Assessment of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a key heterocyclic intermediate in pharmaceutical research and development. The described reversed-phase HPLC method provides excellent resolution and sensitivity for the separation of the main compound from potential impurities. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in a regulated environment.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step experimental protocol, and data interpretation.

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] this compound (Figure 1) is a crucial building block in the synthesis of novel therapeutic agents.[6] The purity of such intermediates is of paramount importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity determination is a critical requirement in the drug development process.[1]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile and thermally labile compounds.[4] This application note presents a reversed-phase HPLC (RP-HPLC) method that is specific, linear, accurate, and precise for the purity evaluation of this compound.

Figure 1. Chemical Structure of this compound

  • Molecular Formula: C₈H₇NO₃[6]

  • Molecular Weight: 165.15 g/mol

  • CAS Number: 1186310-89-3

Method Development Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of this compound and general principles of reversed-phase chromatography.

  • Stationary Phase: A C18 (octadecylsilyl) column was chosen as the stationary phase due to its wide applicability for the separation of moderately polar to nonpolar compounds. The fused bicyclic aromatic system of the analyte suggests sufficient hydrophobicity for good retention on a C18 phase.[4]

  • Mobile Phase: A mobile phase consisting of an aqueous component and an organic modifier is standard for RP-HPLC.

    • Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in Water. The addition of a small amount of acid, such as formic acid, to the mobile phase is crucial for several reasons. It helps to protonate any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing. Furthermore, for ionizable compounds like the pyridine derivative, maintaining a consistent low pH ensures a single ionic form, leading to sharp and symmetrical peaks.

    • Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, low UV cutoff, and excellent solvating properties. A gradient elution from a lower to a higher concentration of acetonitrile is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.

  • Detection: A Photodiode Array (PDA) detector is recommended.[7] While a standard UV detector set at a specific wavelength can be used, a PDA detector offers the advantage of acquiring the entire UV spectrum for each peak. This is invaluable for peak purity analysis, allowing for the detection of co-eluting impurities that might not be chromatographically resolved.[7] The detection wavelength of 254 nm is a good starting point for aromatic heterocyclic compounds, though it is recommended to determine the analyte's lambda max (λmax) experimentally for optimal sensitivity.[4]

Experimental Protocol

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a PDA detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detection, 210-400 nm. Quantification wavelength: 254 nm (or experimentally determined λmax).
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Method Validation

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][3] This can be demonstrated by comparing the chromatograms of a blank (diluent), the reference standard, and the sample solution. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.[7]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2][8] A series of at least five concentrations of the reference standard, ranging from the limit of quantitation (LOQ) to 150% of the nominal concentration, should be prepared and injected. The peak area response versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

Table 2: Example Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
112,500
10124,500
50623,000
1001,255,000
1501,880,000
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2][3] It should be assessed by spiking the sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][3]

  • Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day by a different analyst. The relative standard deviation (RSD) of the peak areas should be calculated.

Table 3: System Suitability and Precision Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.[10] Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., varying the percentage of acetonitrile by ± 2%)

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is important to disregard any peaks originating from the blank (diluent).

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results & Reporting prep_mobile Mobile Phase Preparation (A: 0.1% HCOOH in H2O, B: ACN) instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_std Standard Solution Preparation (0.1 mg/mL) sys_suit System Suitability Test (Standard Injection) prep_std->sys_suit prep_sample Sample Solution Preparation (0.5 mg/mL) data_acq Data Acquisition (Blank, Standard, Sample Injections) prep_sample->data_acq instrument_setup->sys_suit sys_suit->data_acq If passes specificity Specificity & Peak Purity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness data_proc Data Processing & Integration data_acq->data_proc purity_calc Purity Calculation (% Area Normalization) data_proc->purity_calc report_gen Generate Report purity_calc->report_gen

Sources

Application Note: High-Resolution Mass Spectrometry for Accurate Molecular Weight Determination of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise and unambiguous characterization of novel chemical entities is a foundational requirement.[1][2][3] 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a heterocyclic compound featuring a furanopyridine core, represents a class of structures with significant potential in medicinal chemistry. The accurate determination of its molecular weight is a critical first step in its chemical validation, providing essential data for structural elucidation, purity assessment, and subsequent pharmacological studies.[4] This application note provides a detailed protocol for the molecular weight determination of this compound using high-resolution mass spectrometry (HRMS), emphasizing the rationale behind key experimental decisions to ensure data integrity and reproducibility.

Analyte Profile

  • Compound Name: this compound

  • CAS Number: 1186310-89-3

  • Molecular Formula: C₈H₇NO₃

  • Theoretical Monoisotopic Mass: 165.0426 g/mol

  • Average Molecular Weight: 165.15 g/mol

The presence of hydroxyl and pyridinic nitrogen moieties imparts polarity to the molecule, making it amenable to soft ionization techniques such as Electrospray Ionization (ESI).[5]

I. Rationale for Method Selection: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

For the analysis of polar, non-volatile small molecules like this compound, ESI is the ionization method of choice.[5][6] Its "soft" nature minimizes in-source fragmentation, preserving the molecular ion for accurate mass measurement. When coupled with a Time-of-Flight (TOF) mass analyzer, the resulting ESI-TOF MS system offers high mass accuracy (typically <5 ppm), which is often sufficient to confirm the elemental composition of a small molecule.[7] This level of precision is crucial in early-stage drug development to differentiate between compounds with the same nominal mass but different elemental formulas.[8]

II. Experimental Workflow

The overall experimental process is designed to ensure sample purity, optimal ionization, and precise mass measurement.

Figure 1: High-level experimental workflow for molecular weight determination.

III. Detailed Protocols

A. Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with ESI-MS.[5][9]

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[9] The choice of a volatile organic solvent facilitates the desolvation process in the ESI source.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.[9] The addition of a small amount of acid, like formic acid, promotes protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS inlet system.[9]

B. Instrument Setup and Calibration

Proper instrument calibration is paramount for achieving high mass accuracy.[8]

Protocol:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, is required.

  • Ionization Mode: Operate the ESI source in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Calibration: Perform an internal calibration (infusing the calibrant solution along with the sample) or a closely-timed external calibration using a well-characterized reference standard with known m/z values across the desired mass range.[8] This corrects for any drift in the mass analyzer.

  • Instrument Parameters: The following are typical starting parameters that should be optimized for the specific instrument being used:

ParameterRecommended SettingRationale
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Nebulizing Gas Pressure 30 - 40 psiAids in the formation of fine droplets.
Drying Gas Flow 8 - 12 L/minFacilitates solvent evaporation from the droplets.
Drying Gas Temperature 300 - 350 °CPromotes desolvation of the analyte ions.
Fragmentor Voltage 100 - 150 VA moderate voltage to transfer ions efficiently without inducing significant fragmentation.
Mass Range 50 - 500 m/zEncompasses the expected molecular ion and potential fragments or adducts.
C. Data Acquisition and Analysis

Protocol:

  • Infusion: Introduce the prepared sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-quality averaged spectrum.

  • Data Processing:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound, this will be at an m/z of approximately 166.0499.

    • Utilize the instrument's software to calculate the accurate mass of the [M+H]⁺ ion.

    • Compare the experimentally determined accurate mass with the theoretical accurate mass calculated for the elemental formula C₈H₈NO₃⁺.

    • The mass accuracy is typically expressed in parts per million (ppm) and can be calculated using the following formula:

      ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

IV. Expected Results and Interpretation

A successful analysis will yield a high-resolution mass spectrum dominated by the [M+H]⁺ ion.

Expected Data:

Ion SpeciesTheoretical m/zExpected Experimental m/z (within 5 ppm)
[M+H]⁺166.0499166.0491 - 166.0507
[M+Na]⁺188.0318188.0309 - 188.0327

The observation of a sodium adduct ([M+Na]⁺) is common in ESI-MS and can serve as a secondary confirmation of the molecular weight. The measured isotopic pattern of the molecular ion should also match the theoretical pattern for a molecule with the elemental formula C₈H₇NO₃.

V. Potential Challenges and Troubleshooting

  • Low Signal Intensity: This can be due to poor ionization efficiency. Consider adjusting the solvent composition (e.g., varying the percentage of organic solvent or the type and concentration of acid). Derivatization could also be explored to enhance ionization, though it is often unnecessary for molecules with basic sites.[10][11]

  • In-source Fragmentation: If significant fragmentation is observed, reduce the fragmentor/cone voltage to use "softer" ionization conditions. The most likely fragmentation would involve the loss of the hydroxymethyl group.

  • Contamination: The presence of extraneous peaks can interfere with the analysis. Ensure high-purity solvents and clean sample vials are used.

VI. Conclusion

This application note outlines a robust and reliable protocol for the accurate molecular weight determination of this compound using ESI-TOF mass spectrometry. By following these guidelines, researchers and drug development professionals can confidently verify the molecular formula of this and structurally similar compounds, a crucial step in the analytical cascade of pharmaceutical research and development.[1][2][12]

References

  • Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available at: [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Institute of Chemistry, Academia Sinica. Application of Mass Spectrometry on Small Molecule Analysis. Available at: [Link]

  • Hangzhou Chentong Biochemical Technology Co., Ltd. This compound. Available at: [Link]

  • Impact Analytical. Molecular Weight Determination. Available at: [Link]

  • Drug Target Review. Mass spectrometry applications for drug discovery and development. Available at: [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

  • Novotech. Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Available at: [Link]

  • U.S. Environmental Protection Agency. Sampling and Analysis For High-molecular Weight Polar Organic Compounds. Available at: [Link]

  • PubMed. Mass spectrometry-based biomarkers in drug development. Available at: [Link]

  • University of St Andrews. Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available at: [Link]

  • Universitat Politècnica de València. Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Available at: [Link]

  • Reddit. HPLC/MS - sample preparation for a mix of polar and non-polar compounds. Available at: [Link]

  • Baitaipai Biological Technology Co., Ltd. Mass Spectrometry Molecular Weight Determination. Available at: [Link]

  • MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • PubMed Central. Identification of small molecules using accurate mass MS/MS search. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • PubMed. Derivatization for electrospray ionization mass spectrometry. 3. Electrochemically ionizable derivatives. Available at: [Link]

  • Cambridge Open Engage. Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Available at: [Link]

  • National Institute of Standards and Technology. Furan. Available at: [Link]

  • ResearchGate. Features of the First and Second Order Electrospray Ionization Mass Spectra for Salt-Like Products Derived from Monools and Diols Using Combined Reagents Based on ω-Bromoacyl Chlorides and Nitrogen Bases. Available at: [Link]

  • Journal of the American Chemical Society. Paired Pulsed Decarboxylative Hydroxylation Designed by Online Electrochemistry–Mass Spectrometry. Available at: [Link]

  • PubMed. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Available at: [Link]

  • PubMed. Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. Available at: [Link]

  • PubMed Central. 2-(Hydroxymethyl)pyridin-3-ol. Available at: [Link]

  • National Institute of Standards and Technology. Furo[2,3-c]pyridine, 2-methyl-. Available at: [Link]

Sources

Application Notes and Protocols for Kinase Inhibition Assays Using 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Furo[3,2-b]pyridine Scaffold as a Promising Core for Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, making kinases a major class of therapeutic targets.[2] The furo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential for the development of potent and highly selective kinase inhibitors.[3][4][5] Derivatives of this heterocyclic system have been identified as potent inhibitors of key kinases such as Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are involved in processes like RNA splicing and transcription regulation.[3][6][7]

This document provides a comprehensive guide for researchers interested in evaluating the kinase inhibitory potential of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol (CAS: 1186310-89-3), a representative of the furo[3,2-b]pyridine family. While specific inhibitory data for this particular compound is not yet extensively published, its structural similarity to known kinase inhibitors warrants its investigation.[8] These application notes and protocols are designed to provide a robust framework for screening this and other novel compounds against a panel of kinases to determine their potency and selectivity.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
CAS Number 1186310-89-3
Appearance Solid
SMILES OCc1cc2ncc(O)cc2o1
InChI Key WALUGOSWTLIXRH-UHFFFAOYSA-N

Principle of Kinase Inhibition Assays

The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. The assay quantifies the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (a peptide or protein). The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.[2][9]

There are several methods to detect kinase activity, each with its own advantages and disadvantages.[10][11][12] Common formats include:

  • Luminescence-based assays: These assays, such as ADP-Glo™, measure the amount of adenosine diphosphate (ADP) produced, which is directly proportional to kinase activity.[2][13] They are highly sensitive and suitable for high-throughput screening.[11]

  • Fluorescence-based assays: These methods utilize fluorescently labeled substrates or reagents to monitor the kinase reaction.[13] Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity and reduced background interference.[13]

  • Radiometric assays: Considered the "gold standard" for their sensitivity and direct measurement of phosphate incorporation using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[11][12] However, they require specialized handling and disposal of radioactive materials.[11]

Experimental Workflow for Kinase Inhibition Profiling

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a novel compound like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilution in DMSO) incubation Pre-incubation (Kinase + Inhibitor) compound_prep->incubation reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Buffer) reagent_prep->incubation reaction Initiate Kinase Reaction (Add ATP/Substrate Mix) incubation->reaction detection Detection (e.g., Add ADP-Glo™ Reagent) reaction->detection readout Signal Readout (Luminescence/Fluorescence) detection->readout calculation IC50 Calculation (Dose-Response Curve) readout->calculation selectivity Selectivity Profiling (Comparison across kinases) calculation->selectivity

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase. The ADP-Glo™ assay is a universal, luminescence-based method that measures ADP production.[2]

Materials:
  • This compound

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[2]

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Staurosporine (positive control, non-selective kinase inhibitor)[2]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions). c. Prepare a stock solution of Staurosporine in DMSO for the positive control.

2. Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be empirically determined to ensure linear reaction kinetics. b. In a 96-well plate, add 2.5 µL of the serially diluted test compound, Staurosporine, or DMSO (negative control) to the appropriate wells. c. Add 2.5 µL of the kinase solution to each well. d. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[2] e. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[14] f. Incubate the plate at 30°C for 60 minutes.

3. ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[2] c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[2]

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. c. Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[2]

Data Interpretation and Key Considerations

IC₅₀ Value: The IC₅₀ represents the concentration of an inhibitor required to reduce the activity of a kinase by 50% under the specified experimental conditions. It is a critical parameter for comparing the potency of different inhibitors.

Controls are Crucial:

  • Positive Control: A known inhibitor (e.g., Staurosporine) validates that the assay can detect inhibition.

  • Negative Control (DMSO): Represents 100% kinase activity and is used for data normalization.

  • No Enzyme Control: Helps to identify any background signal or compound interference with the detection reagents.[15]

Troubleshooting Common Pitfalls:

  • Compound Interference: Some compounds may intrinsically fluoresce or quench the luminescent signal, leading to false positives or negatives.[13] Running a "no enzyme" control with the compound can help identify this.

  • Non-specific Inhibition: At high concentrations, compounds can form aggregates that non-specifically inhibit enzymes.[15] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate this.[15]

  • ATP Concentration: For ATP-competitive inhibitors, the apparent IC₅₀ value is highly dependent on the ATP concentration used in the assay.[14][15] It is crucial to report the ATP concentration alongside the IC₅₀ data.

Selectivity Profiling: A Critical Step in Drug Discovery

A key aspect of developing a successful kinase inhibitor is ensuring its selectivity for the target kinase over other kinases in the human kinome.[16] Poor selectivity can lead to off-target effects and toxicity.[16] Therefore, it is essential to profile promising compounds against a broad panel of kinases.[10] This is typically done by screening the compound at one or two fixed concentrations against hundreds of kinases and then determining the IC₅₀ values for any significant "hits".[16][17]

The following diagram illustrates the concept of selectivity profiling.

G cluster_compound cluster_kinases cluster_results compound This compound kinase_A Kinase A (Target) compound->kinase_A kinase_B Kinase B compound->kinase_B kinase_C Kinase C compound->kinase_C kinase_D Kinase D compound->kinase_D kinase_E Kinase E compound->kinase_E result_A High Potency (Low IC50) kinase_A->result_A result_B Low Potency (High IC50) kinase_B->result_B result_C No Inhibition kinase_C->result_C result_D Moderate Potency kinase_D->result_D result_E Low Potency (High IC50) kinase_E->result_E

Caption: Conceptual diagram of kinase selectivity profiling.

Conclusion

The furo[3,2-b]pyridine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors.[3][5][18] This guide provides a detailed framework for researchers to systematically evaluate the inhibitory potential of this compound and other related compounds. By following these robust protocols and considering the key principles of assay design and data interpretation, scientists can effectively characterize new kinase inhibitors, a crucial step in the journey of drug discovery and development.

References

  • Time inform
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Furo[3,2-b]pyridin-3-ol Derivatives as Kinase Inhibitors in Oncology: A Compar
  • Benchmarking Furo[3,2-b]pyridine Derivatives: A Comparative Analysis Against Established Kinase and Hedgehog P
  • Kinase Assay Kit. Sigma-Aldrich.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • What Is the Best Kinase Assay?. BellBrook Labs.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. BenchChem.
  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • This compound. Sigma-Aldrich.
  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.
  • This compound. PubChem.

Sources

Application Notes and Protocols for the Cellular Characterization of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a variety of biologically active molecules, including potent and selective kinase inhibitors and modulators of critical signaling pathways such as the Hedgehog pathway[1]. The compound 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol represents a novel entity within this class. While specific biological activities for this particular molecule are not yet extensively documented, its structural motifs suggest a potential for interaction with key cellular processes, particularly those involved in cell proliferation and DNA repair, which are central to cancer biology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial cellular characterization of this compound. The protocols outlined herein are designed to be a starting point for investigating its potential as a therapeutic agent, focusing on its effects on cancer cell viability, DNA integrity, and cell cycle progression. The overarching goal is to provide a robust framework for elucidating the compound's mechanism of action.

Physicochemical Properties and Preparation of Stock Solutions

A thorough understanding of a compound's physicochemical properties is paramount for designing reproducible and meaningful cell-based assays.

PropertyValueSource
Molecular Formula C₈H₇NO₃[2]
Molecular Weight 165.15 g/mol
Appearance Solid
CAS Number 1186310-89-3

Stock Solution Preparation:

For most cell-based assays, a high-concentration stock solution in a cell culture-compatible solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity.

  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

  • Protocol:

    • Accurately weigh a precise amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C for long-term stability.

I. Assessment of Cytotoxicity and Anti-proliferative Effects

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a crucial therapeutic window and informs the concentration ranges for subsequent mechanistic studies.

A. Cell Viability Assay using Resazurin

Principle: The resazurin (alamarBlue) assay is a widely used method to quantify cell viability. In viable, metabolically active cells, intracellular reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Select a panel of cancer cell lines relevant to the intended therapeutic area. For a broad initial screen, consider using cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

    • Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 100 µM down to 1 nM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Staining and Measurement:

    • Prepare a working solution of resazurin in sterile PBS or serum-free medium (final concentration typically 10% v/v).

    • Add 10 µL of the resazurin working solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

B. Clonogenic Survival Assay

Principle: The clonogenic assay is the gold standard for assessing the long-term effects of a compound on the reproductive integrity of single cells. It measures the ability of a single cell to proliferate and form a colony (typically defined as a cluster of at least 50 cells). This assay provides insights into cytotoxicity that may not be apparent in short-term viability assays.

Protocol:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates containing complete medium. The exact number will depend on the plating efficiency of the cell line.

  • Compound Treatment:

    • Allow the cells to attach for 24 hours.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After the treatment period, remove the compound-containing medium, wash the cells with sterile PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

    • Plot the surviving fraction against the compound concentration.

II. Investigation of DNA Damage and Repair Pathways

Many anti-cancer agents exert their effects by inducing DNA damage or interfering with DNA repair mechanisms. The following assays can help determine if this compound acts through such a mechanism.

A. Immunofluorescence Staining for γH2AX Foci

Principle: The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest cellular responses to DNA double-strand breaks (DSBs). The accumulation of γH2AX at the sites of DNA damage can be visualized as distinct nuclear foci using immunofluorescence microscopy, providing a sensitive and quantitative measure of DSB formation.

Workflow for γH2AX Foci Detection:

G A Seed cells on coverslips B Treat with this compound A->B C Fix and permeabilize cells B->C D Block non-specific binding C->D E Incubate with anti-γH2AX primary antibody D->E F Incubate with fluorescent secondary antibody E->F G Counterstain nuclei with DAPI F->G H Mount coverslips on slides G->H I Image acquisition via fluorescence microscopy H->I J Quantify γH2AX foci per nucleus I->J

Caption: Workflow for γH2AX immunofluorescence staining.

Protocol:

  • Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with this compound at concentrations around the IC₅₀ value for various time points (e.g., 1, 6, 24 hours). Include a positive control (e.g., etoposide or ionizing radiation) and a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash three times with PBST.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci per cell indicates the induction of DNA double-strand breaks.

B. Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells[3]. After embedding cells in agarose on a microscope slide, they are lysed to remove membranes and proteins, leaving behind the nucleoid. During electrophoresis under alkaline conditions, fragmented DNA migrates away from the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Treatment and Harvesting: Treat cells in suspension or as a monolayer with this compound. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

III. Cell Cycle Analysis

DNA damage often leads to the activation of cell cycle checkpoints, causing cells to arrest at specific phases (G1, S, or G2/M) to allow for DNA repair. Analyzing the cell cycle distribution can provide insights into the mechanism of action of a compound.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Flow Cytometry-Based Cell Cycle Analysis Workflow:

G A Treat cells with compound B Harvest and count cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Acquire data on a flow cytometer F->G H Analyze DNA content histograms G->H

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at various concentrations and for different time points (e.g., 24 and 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest at that checkpoint.

IV. Potential for PARP Inhibition

Given that many DNA damaging agents show synergistic effects with inhibitors of Poly(ADP-ribose) polymerase (PARP), it is pertinent to investigate if this compound itself has any effect on PARP activity. PARP1 is a key enzyme in the repair of DNA single-strand breaks[4][5].

Cell-Based PARP Activity Assay (ELISA)

Principle: This assay quantifies the levels of poly(ADP-ribose) (PAR), the product of PARP activity, in cell lysates. A reduction in PAR levels in cells treated with a DNA-damaging agent and the test compound, compared to the damaging agent alone, would suggest PARP inhibition.

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) for 15-30 minutes.

  • Cell Lysis: Lyse the cells directly in the wells using a lysis buffer provided with a commercial ELISA kit.

  • ELISA Procedure:

    • Transfer the cell lysates to the antibody-coated ELISA plate.

    • Follow the manufacturer's protocol, which typically involves incubation with a detection antibody against PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • A decrease in the signal in the presence of this compound indicates inhibition of PARP activity.

Conclusion

The protocols detailed in these application notes provide a multi-faceted approach to the initial characterization of this compound. By systematically evaluating its effects on cell viability, DNA integrity, and cell cycle progression, researchers can build a comprehensive profile of this novel compound. The data generated from these assays will be instrumental in elucidating its mechanism of action and determining its potential for further development as a therapeutic agent, particularly in the context of oncology.

References

  • National Institutes of Health. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Available at: [Link]

  • National Institutes of Health. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Available at: [Link]

  • BPS Bioscience. PARP Assays. Available at: [Link]

  • ResearchGate. Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Available at: [Link]

  • Microbial Cell. Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways. Available at: [Link]

  • Cambridge Bioscience. PARP assay kits. Available at: [Link]

  • National Institutes of Health. The use of DNA repair inhibitors and the comet assay—an overview. Available at: [Link]

  • MDPI. Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach. Available at: [Link]

  • Champions Oncology. DNA Damage Assays. Available at: [Link]

  • PubChem. this compound. Available at: [Link]

  • National Institutes of Health. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furo[3,2-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, often described as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1][2] This fused ring system, consisting of an electron-rich furan ring and an electron-deficient pyridine ring, provides a rigid and planar framework that can be strategically decorated with functional groups to modulate interactions with various biological targets.[2] Notably, furo[3,2-b]pyridine derivatives have emerged as potent and selective inhibitors of several protein kinases, including cdc-like kinases (CLKs), homeodomain-interacting protein kinases (HIPKs), and cyclin-dependent kinases (CDKs), which are critical regulators of cellular processes and validated targets in oncology.[2][3][4] Furthermore, this scaffold has shown promise in modulating the Hedgehog signaling pathway, another crucial target in cancer therapy.[3][4]

The starting material, 2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol, presents two key points for diversification: a primary, benzylic-like alcohol at the 2-position and a phenolic hydroxyl group at the 6-position. The differential reactivity of these two hydroxyl groups allows for selective chemical modifications, making this molecule an excellent starting point for systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of new kinase inhibitors.

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this compound, offering researchers a practical framework for generating compound libraries for SAR exploration.

Strategic Approach to Derivatization for SAR Studies

A successful SAR campaign hinges on the ability to selectively and efficiently modify different parts of the core scaffold. For this compound, the primary goal is to independently derivatize the 2-hydroxymethyl and 6-hydroxyl groups. This requires a careful selection of chemical reactions that exploit the inherent differences in the reactivity of a primary alcohol versus a phenolic hydroxyl group on a pyridine ring (a pyridinol).

Our derivatization strategy is outlined below, focusing on creating ethers and esters, as these are common and effective modifications in medicinal chemistry for probing steric and electronic requirements within a binding pocket.

Figure 1: Overall strategy for the selective derivatization of this compound for SAR studies.

Part 1: Selective Derivatization of the 2-Hydroxymethyl Group

The primary alcohol at the 2-position is generally more nucleophilic and less sterically hindered than the phenolic hydroxyl at the 6-position, especially under neutral or slightly acidic conditions. This difference in reactivity can be exploited for selective derivatization.

Protocol 1.1: Mitsunobu Reaction for the Synthesis of 2-Alkoxymethyl Derivatives (Ethers)

The Mitsunobu reaction is an exceptionally mild and reliable method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of configuration (though not relevant for this primary alcohol).[1][5][6] A key advantage of the Mitsunobu reaction is its chemoselectivity for alcohols over phenols in esterification reactions, a principle that can be extended to ether formation.[7] The reaction proceeds by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Rationale: The reaction is highly selective for the more acidic primary alcohol over the less acidic phenolic hydroxyl group under these conditions. The pKa of a typical primary alcohol is around 16-17, while the pKa of a phenol is around 10. However, the pyridinol at the 6-position is expected to be less acidic than a typical phenol due to the electron-withdrawing nature of the pyridine ring. The Mitsunobu reaction generally requires the nucleophile to have a pKa of less than 13, making the primary alcohol the preferred reaction partner.[6]

Detailed Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.), the desired alcohol (R-OH) (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M concentration with respect to the starting material).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 5-10 minutes. The characteristic red color of DIAD may fade as the reaction proceeds.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkoxymethyl-furo[3,2-b]pyridin-6-ol derivative.

Reagent Equivalents Purpose
This compound1.0Starting Material
Alcohol (R-OH)1.2Nucleophile
Triphenylphosphine (PPh₃)1.5Activates the alcohol
Diisopropyl Azodicarboxylate (DIAD)1.5Oxidant
Anhydrous Tetrahydrofuran (THF)-Solvent

Table 1: Reagents for the Mitsunobu etherification of the 2-hydroxymethyl group.

Part 2: Selective Derivatization of the 6-Hydroxyl Group

The phenolic hydroxyl group at the 6-position is more acidic than the primary alcohol at the 2-position. This property can be exploited for selective deprotonation and subsequent derivatization under basic conditions. However, to ensure high selectivity, it is often prudent to first protect the more reactive primary alcohol.

Orthogonal Protection Strategy

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[8] For our purpose, we can protect the 2-hydroxymethyl group with a base-stable, acid-labile protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS), allowing for derivatization of the 6-hydroxyl group under basic conditions.

Orthogonal_Strategy_Workflow Start This compound Protected TBDMS-Protected Intermediate Start->Protected TBDMS-Cl, Imidazole Derivatized_6_OH 6-O-Derivatized Intermediate Protected->Derivatized_6_OH Derivatization of 6-OH (e.g., Williamson Ether Synthesis) Final_Product Final Product with free 2-CH2OH Derivatized_6_OH->Final_Product Deprotection (e.g., TBAF or acid)

Figure 2: Workflow for the orthogonal protection strategy for derivatization at the 6-position.

Protocol 2.1: Protection of the 2-Hydroxymethyl Group as a TBDMS Ether

Rationale: Silyl ethers are excellent protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and facile cleavage under specific conditions (typically with fluoride ions or acid). The primary alcohol will react preferentially with silylating agents over the more sterically hindered phenolic hydroxyl.

Detailed Protocol:

  • Preparation: Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the TBDMS-protected intermediate.

Protocol 2.2: Williamson Ether Synthesis for 6-O-Alkylation

The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][9]

Rationale: With the 2-hydroxymethyl group protected, the phenolic 6-hydroxyl can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide or other good leaving group from an alkylating agent.

Detailed Protocol (starting from the TBDMS-protected intermediate):

  • Preparation: Dissolve the TBDMS-protected intermediate (1.0 eq.) in a suitable solvent such as anhydrous acetone or DMF (0.1 M).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (3.0 eq.) or cesium carbonate (Cs₂CO₃) (1.5 eq.).

  • Alkylation: Add the alkyl halide (R-X, e.g., an alkyl bromide or iodide) (1.5 eq.) and stir the mixture at a suitable temperature (room temperature to 60 °C) for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the fully protected, 6-O-alkylated derivative.

Protocol 2.3: Acylation of the 6-Hydroxyl Group

Rationale: Similar to etherification, acylation of the 6-hydroxyl group can be achieved under basic conditions after protection of the primary alcohol. Pyridine is a commonly used base and solvent for such reactions.[10][11]

Detailed Protocol (starting from the TBDMS-protected intermediate):

  • Preparation: Dissolve the TBDMS-protected intermediate (1.0 eq.) in anhydrous pyridine (0.2 M).

  • Acylation: Cool the solution to 0 °C and add the acyl chloride (R-COCl) or acid anhydride ((R-CO)₂O) (1.5 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2.4: Deprotection of the TBDMS Group

Rationale: The TBDMS group can be selectively removed without affecting the newly formed ether or ester at the 6-position.

Detailed Protocol:

  • Preparation: Dissolve the TBDMS-protected, 6-O-derivatized compound (1.0 eq.) in THF (0.1 M).

  • Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1 M, 1.2 eq.) and stir at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture and purify directly by flash column chromatography to yield the final 6-O-derivatized product with a free 2-hydroxymethyl group.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for substitutions at the 2- and 6-positions of this compound are not extensively published, general trends for the furo[3,2-b]pyridine scaffold as kinase inhibitors can guide the design of new derivatives.[12]

  • Substitutions at the 2-position: The 2-position of the furo[3,2-b]pyridine core often points towards the solvent-exposed region of the kinase ATP-binding pocket. Derivatization at this position with various alkyl or aryl ethers and esters can be used to:

    • Improve solubility and pharmacokinetic properties: Introducing polar groups (e.g., short chains with ether or hydroxyl functionalities) or basic amines can enhance aqueous solubility.

    • Probe for additional binding interactions: Larger or more complex substituents can be introduced to explore potential interactions with residues outside the immediate ATP-binding site.

    • Modulate potency: The size and electronics of the substituent can influence the overall binding affinity.

  • Substitutions at the 6-position: The 6-position of the pyridine ring is part of the core pharmacophore. Modifications here can have a profound impact on the interaction with the hinge region of the kinase, which is crucial for potent inhibition.

    • Hydrogen Bonding: The pyridinol hydroxyl can act as a hydrogen bond donor or acceptor. Converting it to an ether or ester will eliminate its hydrogen bond donating ability and may alter its accepting capability, which can be used to probe the importance of this interaction.

    • Steric Effects: Introducing bulky groups at this position may lead to steric clashes with the hinge region, resulting in a loss of activity. Therefore, smaller alkyl or acyl groups are often a good starting point for derivatization.

Table 2: Hypothetical SAR based on General Kinase Inhibitor Principles

Position Modification Rationale for SAR Study Potential Impact on Activity
2-CH₂OHSmall alkyl ethers (e.g., -OCH₃, -OCH₂CH₃)Explore tolerance for small steric changes and impact on solubility.May maintain or slightly improve potency.
Long-chain or cyclic ethersInvestigate potential for hydrophobic interactions and impact on ADME properties.
Esters (e.g., -OCOCH₃, -OCOPh)Introduce hydrogen bond acceptors and explore electronic effects.Potency will depend on the specific kinase target.
6-OHSmall alkyl ethers (e.g., -OCH₃)Block hydrogen bond donation and assess the importance of this interaction.Could increase or decrease potency depending on the hinge region's requirements.
Aryl ethersIntroduce potential for π-stacking interactions.May increase potency if an aromatic residue is nearby.
EstersIntroduce a carbonyl group as a hydrogen bond acceptor.Can provide alternative hydrogen bonding interactions.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel kinase inhibitors. The distinct reactivity of the 2-hydroxymethyl and 6-hydroxyl groups allows for the strategic and selective introduction of a wide range of functional groups. By employing the protocols outlined in this guide, including selective Mitsunobu reactions and an orthogonal protection-derivatization-deprotection strategy, researchers can efficiently generate libraries of analogs for comprehensive SAR studies. This systematic approach will be instrumental in optimizing the biological activity and drug-like properties of new therapeutic agents based on this privileged furo[3,2-b]pyridine core.

References

  • Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 4(22), 3839–3841. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

  • ResearchGate. Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... Available at: [Link]

  • Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Available at: [Link]

  • ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: [Link]

  • Mohammadpour, M., et al. (2013). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences, 8(4), 259–267. Available at: [Link]

  • Singh, R. P., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. Available at: [Link]

  • Hodges, J. A., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(15), 5702–5714. Available at: [Link]

  • ResearchGate. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: [Link]

  • ResearchGate. Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Available at: [Link]

  • Chiacchio, M. A., et al. (2020). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 11(3), 221-228. Available at: [Link]

  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. Available at: [Link]

  • ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

  • ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Available at: [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols? Available at: [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... Available at: [Link]

  • ResearchGate. Comparison of our reagent with some other reagents in acylation of benzyl alcohol. Available at: [Link]

  • OSTI.GOV. Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. Available at: [Link]

  • Chemistry Stack Exchange. Benzylation and acetylation of amines and alcohols. Available at: [Link]

  • PubMed. Long-acting Dihydropyridine Calcium Antagonists. 1. 2-Alkoxymethyl Derivatives Incorporating Basic Substituents. Available at: [Link]

  • PubMed. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Available at: [Link]

  • PubMed. Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Available at: [Link]

  • AIR Unimi. Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)] complexes. Available at: [Link]

  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]

  • PubChemLite. 6-decyl-3-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]furo[2,3-d]pyrimidin-2-one. Available at: [Link]

  • O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Available at: [Link]

  • ResearchGate. Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The furo[3,2-b]pyridine core is a privileged structure in drug discovery, appearing in molecules targeting a range of biological targets including kinases and viral polymerases[1][2].

The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This document consolidates field-proven insights and troubleshooting strategies into a practical question-and-answer format. We will address common pitfalls encountered during the key synthetic transformations, from the initial coupling to the final purification.

General FAQs

Q1: What is the most common and reliable synthetic route to the this compound scaffold?

A1: The most prevalent and versatile method is a two-step sequence involving a Sonogashira coupling followed by an intramolecular cyclization (heteroannulation). This approach offers flexibility in substituent patterns. The general workflow begins with a suitably substituted 2-hydroxypyridine, which is coupled with a terminal alkyne. The resulting alkynylpyridine intermediate then undergoes cyclization to form the fused furan ring.[3]

Synthetic_Pathway Start 3-Chloro-2-hydroxypyridine + Propargyl Alcohol Coupling Sonogashira Coupling (Pd/Cu Catalysis) Start->Coupling Intermediate Alkynylpyridine Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (Annulation) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: General synthetic workflow.

Q2: What are the most critical parameters to control throughout this synthesis?

A2: There are three paramount factors:

  • Atmosphere Control: The Sonogashira coupling is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Palladium(0) catalyst. Maintaining a strictly inert atmosphere (Argon or Nitrogen) is non-negotiable.

  • Catalyst Integrity: The activity of the palladium and copper catalysts is crucial. Using fresh, high-purity catalysts and ligands (e.g., triphenylphosphine) is essential for achieving high conversion.

  • Solvent Purity and Degassing: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. Common methods include sparging with an inert gas or several freeze-pump-thaw cycles.

Troubleshooting Guide by Synthetic Stage

Stage 1: Sonogashira Coupling Reaction

Q3: My Sonogashira coupling reaction is sluggish or fails to initiate. TLC analysis shows only starting materials. What are the likely causes?

A3: This is a classic issue almost always related to catalyst inactivation or suboptimal conditions.

  • Causality: The catalytic cycle of the Sonogashira reaction requires a reduced Palladium(0) species. If this is oxidized to Palladium(II) by atmospheric oxygen, or if inhibitors are present, the cycle halts.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your reaction vessel and solvent transfer lines are completely free of leaks. Use Schlenk line techniques for reagent addition.

    • Assess Catalyst/Ligand Quality: Was the Pd catalyst stored under inert gas? Is the copper co-catalyst free of oxides (it should not be green/blue)? Triphenylphosphine (PPh3) can oxidize over time to triphenylphosphine oxide; use fresh reagent from a sealed container.

    • Solvent Degassing: Inadequate degassing is a primary culprit. For a robust method, sparge your solvent (e.g., EtOH, as used in similar syntheses) with argon for at least 30 minutes prior to use[3].

    • Base Selection: The base (typically an amine like triethylamine) scavenges the HX byproduct. It must be pure and anhydrous. Ensure it was distilled and stored properly.

Q4: I'm observing a significant amount of a byproduct that runs as a dimer of my alkyne (propargyl alcohol) on TLC/LCMS. How can I prevent this?

A4: You are likely experiencing oxidative homocoupling (Glaser coupling), a common side reaction.

  • Causality: This side reaction is catalyzed by the copper(I) species in the presence of oxygen. It competes directly with the desired cross-coupling pathway.

  • Preventative Measures:

    • Rigorous Degassing: This is the most effective solution. Removing oxygen starves the homocoupling pathway.

    • Minimize Copper Catalyst: While essential, excess copper can accelerate homocoupling. Use the minimal effective catalytic amount (typically 1-5 mol %).

    • Order of Addition: Add the copper catalyst just before introducing the substrates to the reaction mixture, minimizing its exposure time before the productive cross-coupling can begin.

ParameterRecommended ConditionRationale
Catalyst (Pd) Pd/C (10%) or Pd(PPh₃)₄ (2-5 mol%)Pd/C is heterogeneous and easily filtered; Pd(PPh₃)₄ is a reliable homogeneous catalyst.[3]
Co-catalyst (Cu) CuI (1-5 mol%)Essential for activating the alkyne C-H bond.
Ligand PPh₃ (if not using a pre-formed complex)Stabilizes the Pd(0) center.
Base Triethylamine (Et₃N) or DiisopropylamineActs as both the base and often as a solvent.
Solvent Ethanol, DMF, or THFMust be anhydrous and rigorously degassed.
Temperature Room Temp to 60 °CReaction is often feasible at room temperature but may require gentle heating.

Table 1: Typical Sonogashira Coupling Conditions for Furo[3,2-b]pyridine Synthesis.

Stage 2: Intramolecular Cyclization (Annulation)

Q5: The coupling reaction worked, but the subsequent cyclization to form the furan ring is giving low yields. What factors drive this reaction?

A5: The intramolecular cyclization is typically a 5-endo-dig cyclization, which can be promoted by heat or catalysis. The key is activating the hydroxyl group for nucleophilic attack on the alkyne.

  • Causality: The reaction involves the nucleophilic attack of the pyridin-2-ol oxygen onto the alkyne. This can be facilitated by a base (to deprotonate the hydroxyl) or by an electrophilic catalyst that activates the alkyne.

  • Troubleshooting & Optimization:

    • Base-Mediated Cyclization: If the Sonogashira product has been isolated, it can be re-subjected to basic conditions. A strong, non-nucleophilic base like potassium t-butoxide (t-BuOK) in a polar aprotic solvent like DMF can be effective[4].

    • Thermal Cyclization: Often, simply heating the reaction mixture after the Sonogashira coupling is complete can be sufficient to drive the cyclization. Monitor by TLC to find the optimal temperature and time.

    • Transition Metal Catalysis: While often not necessary for this specific substrate, some challenging cyclizations can be promoted by electrophilic metals like gold or silver that coordinate to and activate the alkyne.

Stage 3: Product Isolation & Purification

Q6: My final product appears as a dark, tarry solid and is difficult to purify by column chromatography. What strategies can I use?

A6: The phenolic hydroxyl and the basic pyridine nitrogen make this molecule quite polar and prone to streaking on silica gel. Residual palladium catalyst can also cause discoloration.

  • Causality: The combination of acidic (phenol) and basic (pyridine) functional groups can lead to strong interactions with the silica gel stationary phase. Palladium catalysts can form colloidal nanoparticles that are difficult to remove.

  • Purification Workflow:

    • Initial Workup: After the reaction, perform an aqueous workup. If the product is in an organic solvent, wash with EDTA solution to chelate and remove residual metal catalysts.

    • Pre-adsorption: Before loading onto the column, dissolve your crude product in a minimal amount of solvent (e.g., Methanol/DCM) and adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves resolution.

    • Solvent System Modification:

      • Standard ethyl acetate/hexane systems may not be sufficient.

      • Try adding a small amount (0.5-1%) of triethylamine to the mobile phase to suppress the interaction of the basic pyridine nitrogen with the acidic silica.

      • Alternatively, adding a small amount (0.5-1%) of acetic acid can protonate the pyridine, but this may affect the phenolic group. Triethylamine is generally the preferred additive.

    • Alternative to Column Chromatography: If yields permit, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be a highly effective method for obtaining high-purity material.

Troubleshooting_Purification Start Crude Product is Dark/Tarry Q1 Did you perform an EDTA wash? Start->Q1 A1_No Wash with aq. EDTA solution to remove residual metals. Q1->A1_No No A1_Yes Proceed to chromatography. Q1->A1_Yes Yes Q2 Product streaking on silica column? A1_No->Q2 A1_Yes->Q2 A2_Yes Modify Mobile Phase: - Add 0.5% Et₃N to suppress basic interactions. - Use a 'dry loading' technique. Q2->A2_Yes Yes A2_No Collect pure fractions. Q2->A2_No No Q3 Still impure? A2_Yes->Q3 A3_No Characterize Product A2_No->A3_No A3_Yes Consider recrystallization from Ethanol/Water or EtOAc/Heptane. Q3->A3_Yes Yes Q3->A3_No No

Caption: Decision tree for product purification.

Stage 4: Characterization

Q7: How can I confidently confirm the structure of my final product, this compound?

A7: A combination of NMR spectroscopy and Mass Spectrometry is essential.

  • ¹H NMR: Look for key signals. The hydroxymethyl group (CH₂OH) will show a singlet or a doublet (if coupled to the OH proton) around 4.7 ppm, and the OH proton itself will be a broad singlet that is D₂O exchangeable. You should also see characteristic signals for the protons on the furan and pyridine rings. For comparison, the protons of 2-(Hydroxymethyl)pyridine appear at ~4.75 ppm (CH₂) and ~5.4 ppm (OH)[5].

  • ¹³C NMR: Expect to see 8 distinct carbon signals corresponding to the molecular formula C₈H₇NO₃[6]. The CH₂OH carbon will be in the aliphatic region (~60-65 ppm), while the others will be in the aromatic/heteroaromatic region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₈H₇NO₃ (Calculated MW: 165.0426, Observed [M+H]⁺: 166.0504).

  • Product Data: The CAS number for the target compound is 1186310-89-3[6].

References

  • Current time information in Oskarshamn, SE. Google.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Springer.
  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Dovepress.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Archives.
  • Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
  • Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. OUCI.
  • This compound AldrichCPR 1186310-89-3. Sigma-Aldrich.
  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. NIH.
  • Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide. Benchchem.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF. ResearchGate.
  • 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum. ChemicalBook.

Sources

Technical Support Center: Optimizing Sonogashira Coupling Conditions for Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of furo[3,2-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Sonogashira cross-coupling reaction to construct this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing furo[3,2-b]pyridines using a Sonogashira coupling?

A1: A prevalent and effective method involves a two-step sequence. The first step is a Sonogashira cross-coupling reaction between a dihalogenated pyridine (e.g., 2-bromo-3-iodopyridine) and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The second step is an intramolecular cyclization of the resulting 2-alkynyl-3-hydroxypyridine to form the furan ring.[1] This cyclization can be promoted by a base or another transition metal catalyst.

Q2: What are the most critical parameters to control during the Sonogashira coupling step?

A2: The success of the Sonogashira coupling is highly dependent on several factors:

  • Exclusion of Oxygen: The reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser-Hay coupling). It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][2]

  • Catalyst System: The choice and quality of the palladium catalyst and, if used, the copper(I) co-catalyst are critical for the reaction's success.[1] Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3][4]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically required to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[5][6] The base must be anhydrous and of high purity.[1]

  • Solvent: The solvent must be capable of dissolving a range of components, from lipophilic aryl halides to inorganic palladium complexes.[7] Common choices include THF, DMF, and amine bases themselves.[4][5]

Q3: What is the typical reactivity order for the halide on the pyridine ring?

A3: The general reactivity trend for the aryl halide in a Sonogashira coupling, from most to least reactive, is: I > OTf > Br > Cl.[4][6][8] This means that an iodo-substituted pyridine will react much more readily than a chloro-substituted one, often allowing for milder reaction conditions.[6][9]

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira protocols are available and are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1][5] These methods may require specific ligands to facilitate the reaction.[1][3]

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] A suitable solvent system, such as ethyl acetate/hexane, should be chosen to clearly separate the starting materials, the coupled product, and any major byproducts. Staining with an appropriate agent like potassium permanganate may be necessary for visualization.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the Sonogashira coupling for the synthesis of furo[3,2-b]pyridine precursors.

Problem 1: Low or No Yield of the Desired Coupled Product
Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst Use fresh, high-quality palladium and copper catalysts. Palladium(0) species are the active catalysts and can be sensitive to air and moisture.[6] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but must be reduced in situ.[6] Ensure proper storage and handling to prevent deactivation.
Presence of Oxygen Thoroughly degas all solvents and reagents. This can be done by bubbling with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles.[1][2] Maintain a positive pressure of inert gas throughout the reaction to prevent oxygen from entering the system. Oxygen facilitates the oxidative homocoupling of the alkyne, a major side reaction.[2]
Inappropriate or Impure Base Ensure the amine base is anhydrous and of high purity. Water can interfere with the catalytic cycle. Consider using a different amine base, such as diisopropylamine or triethylamine, as the optimal base can be substrate-dependent.[1][6] The base's role is to deprotonate the terminal alkyne, forming the reactive acetylide species.[6]
Low Reaction Temperature Gently heat the reaction if necessary. While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (e.g., bromides or chlorides) may require heating to facilitate the oxidative addition step.[1][8] Monitor the reaction by TLC to avoid decomposition at higher temperatures.[1]
Poor Quality Starting Materials Verify the purity of the furo[3,2-b]pyridine halide and the alkyne. Impurities in the starting materials can act as catalyst poisons, inhibiting the reaction.[1][6] Analytical techniques like NMR can be used to assess purity.
Problem 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)
Potential Cause Troubleshooting Steps & Scientific Rationale
Presence of Oxygen Rigorous exclusion of oxygen is the most critical factor. As mentioned previously, oxygen promotes the copper-mediated oxidative dimerization of the alkyne.[2][10] Ensure all degassing procedures are meticulously followed.
High Copper Catalyst Loading Reduce the amount of the copper(I) co-catalyst. While catalytic amounts of copper(I) are necessary to facilitate the formation of the copper acetylide and transmetalation to palladium, excess copper can significantly promote the undesired Glaser coupling.[1]
Reaction Conditions Consider a copper-free Sonogashira protocol. These methods eliminate the primary catalyst for homocoupling, though they may sometimes result in slower reaction rates.[2][5] They often employ specific phosphine ligands to facilitate the catalytic cycle.[3]
Problem 3: Formation of a Black Precipitate (Palladium Black)
Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Decomposition The formation of a black precipitate indicates the decomposition of the palladium catalyst to palladium black. This can be caused by impurities in the reagents or solvent, or by using an inappropriate temperature.[6]
Solvent Choice Ensure high-purity, anhydrous solvents are used. Some solvents may be more prone to causing catalyst decomposition under certain conditions.[6]
Ligand Dissociation Ensure an appropriate ligand is used and is present in a suitable ratio to the palladium catalyst. The ligand stabilizes the palladium center and prevents aggregation and precipitation.

Experimental Protocols & Data

Illustrative General Protocol for Sonogashira Coupling of a Halogenated Furo[3,2-b]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the halogenated furo[3,2-b]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).[1]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an anhydrous, degassed amine base (e.g., triethylamine, 3.0 eq).[1]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Table of Recommended Starting Conditions for Optimization
ParameterCondition 1 (High Reactivity Halide - e.g., Iodide)Condition 2 (Lower Reactivity Halide - e.g., Bromide)
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(PPh₃)₂ with a phosphine ligand
Copper Co-catalyst CuI (2-5 mol%)CuI (5-10 mol%) or consider a copper-free system
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Triethylamine (Et₃N) or a stronger base like DBU
Solvent THF or DMFDMF or NMP
Temperature Room Temperature to 40 °C50 °C to 100 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Visualizing the Mechanism

Understanding the catalytic cycle is key to effective troubleshooting.

The Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl [Ar-Pd(II)-X]L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne [Ar-Pd(II)-C≡CR]L₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX CuX Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, CuX Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal Enters Pd Cycle

Caption: The interconnected catalytic cycles of the copper-palladium catalyzed Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degas Solvents/Reagents) Start->Check_Inert Check_Catalyst Assess Catalyst Quality (Use Fresh Catalysts) Check_Inert->Check_Catalyst No Improvement Success Reaction Optimized Check_Inert->Success Improved Check_Reagents Confirm Reagent Purity (Starting Materials, Base) Check_Catalyst->Check_Reagents No Improvement Check_Catalyst->Success Improved Optimize_Temp Increase Reaction Temperature Check_Reagents->Optimize_Temp No Improvement Check_Reagents->Success Improved Homocoupling Significant Homocoupling? Optimize_Temp->Homocoupling Yield Still Low Optimize_Temp->Success Improved Reduce_Cu Reduce CuI Loading Homocoupling->Reduce_Cu Yes Homocoupling->Success No Cu_Free Switch to Copper-Free Conditions Reduce_Cu->Cu_Free No Improvement Reduce_Cu->Success Improved Cu_Free->Success

Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Furo[3,2-b]pyridines.
  • Wikipedia. (2023, December 27). Sonogashira coupling. Retrieved from [Link]

  • Reddy, M. V. R., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 72(19), 7423–7426. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • Zhang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar furo[3,2-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of this important class of heterocyclic compounds. The inherent polarity and basicity of the furo[3,2-b]pyridine scaffold often present significant hurdles in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges effectively.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues encountered during the purification of polar furo[3,2-b]pyridine derivatives in a practical question-and-answer format.

Q1: I'm observing significant peak tailing for my furo[3,2-b]pyridine derivative during normal-phase chromatography on silica gel. How can I improve the peak shape?

A1: Peak tailing is a common issue when purifying basic compounds like furo[3,2-b]pyridines on acidic silica gel.[1][2] This phenomenon arises from strong secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[2]

Root Causes & Solutions:

  • Acid-Base Interactions: The primary cause is the interaction between the basic analyte and acidic stationary phase.

    • Solution 1: Mobile Phase Modification. The most straightforward approach is to add a basic modifier to your mobile phase to neutralize the active silanol sites.[3][4]

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of TEA or DIPEA to your eluent.[2] This will compete with your compound for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.

      • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your mobile phase, which is particularly effective for highly basic compounds.

  • Inappropriate Solvent Polarity: If the mobile phase is not polar enough, the compound may interact too strongly with the stationary phase, leading to tailing.

    • Solution 2: Increase Mobile Phase Polarity. Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane or ethyl acetate) in your gradient.[1]

Q2: My polar furo[3,2-b]pyridine derivative has very poor retention on a C18 reverse-phase column and elutes in the solvent front. What are my options?

A2: This is a classic problem for highly polar compounds in reverse-phase chromatography, where the stationary phase is non-polar.[5] Your compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.

Alternative Chromatographic Techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[2][5] It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[2][5][6] In HILIC, the aqueous portion of the mobile phase acts as the strong solvent.[6]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[7][8] It is particularly well-suited for the purification of polar and thermally labile molecules and is considered a "green" chromatography technique.[9][10]

  • Ion-Exchange Chromatography (IEX): Since furo[3,2-b]pyridines are basic, they can be protonated to form cations. Cation-exchange chromatography can be a highly effective purification method.[11][12][13] The separation is based on the reversible interaction between the charged compound and the oppositely charged stationary phase.[12][14]

Q3: I have multiple byproducts with very similar polarity to my target furo[3,2-b]pyridine derivative, making separation by column chromatography difficult. How can I improve resolution?

A3: Co-eluting impurities are a frequent challenge, especially with complex reaction mixtures.[15] A multi-pronged approach is often necessary to achieve the desired purity.

Strategies for Improved Resolution:

  • Optimize Chromatography Conditions:

    • Shallow Gradient: Employ a very shallow gradient during elution. This can help to resolve closely eluting compounds.

    • Change Stationary Phase: If you are using a standard C18 or silica column, switching to a stationary phase with a different selectivity can be beneficial. For reverse-phase, consider a phenyl-hexyl or a polar-embedded phase. For normal-phase, amino- or cyano-bonded phases can offer different selectivities.[2]

  • Acid-Base Extraction: Leverage the basicity of the pyridine nitrogen to perform a liquid-liquid extraction.[1]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic furo[3,2-b]pyridine will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO3) and extract your purified compound back into an organic solvent.[2]

  • Crystallization: If your compound is a solid, crystallization can be a highly effective final purification step to remove trace impurities.[1] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel polar furo[3,2-b]pyridine derivative?

A1: A systematic approach is key.

  • Thin Layer Chromatography (TLC) Analysis: Begin by running TLC plates with your crude material using a range of solvent systems to gauge the polarity of your compound and impurities.[4] For normal-phase, start with ethyl acetate/hexane and gradually increase the polarity by adding methanol. For highly polar compounds, consider dichloromethane/methanol with a small amount of triethylamine.[3]

  • Solubility Testing: Determine the solubility of your crude product in various common laboratory solvents. This will be crucial for both chromatography and potential crystallization.

  • Small-Scale Test Column: Before committing your entire batch, perform a small-scale purification on a flash chromatography system or a small glass column to confirm that your chosen solvent system provides adequate separation.

Q2: Can tautomerism of furo[3,2-b]pyridine derivatives affect their purification?

A2: Yes, tautomerism can complicate purification. Some furo[3,2-b]pyridine derivatives, particularly those with hydroxyl or amino substituents, can exist as an equilibrium of two or more tautomeric forms (e.g., keto-enol or lactam-lactim tautomers).[16][17] These tautomers may have different polarities and can interconvert during chromatography, leading to broad or multiple peaks for a single compound.[18][19] It is important to be aware of this possibility and to characterize your fractions thoroughly by techniques such as NMR and LC-MS. In some cases, adjusting the pH of the mobile phase can favor one tautomer and simplify the purification.

Q3: Are there any stability concerns I should be aware of when purifying furo[3,2-b]pyridine derivatives?

A3: The furo[3,2-b]pyridine core can be sensitive to harsh acidic or basic conditions, which may lead to decomposition.[1] It is always a good practice to assess the stability of your compound on a TLC plate before performing column chromatography. Spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[4] If your compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.[4]

Data and Protocols

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Polarity of Furo[3,2-b]pyridine DerivativeStationary PhaseRecommended Mobile Phase System (Gradient Elution)Modifier
Low to Moderate Silica GelHexane/Ethyl AcetateN/A
Moderate to High Silica GelDichloromethane/Methanol0.1-1% Triethylamine
High C18 Reverse PhaseWater/Acetonitrile or Water/Methanol0.1% Formic Acid or Acetic Acid
Very High Silica or AmineAcetonitrile/Water (HILIC mode)Buffer (e.g., Ammonium Acetate)
Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 Dichloromethane/Methanol with 0.5% Triethylamine).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve your crude furo[3,2-b]pyridine derivative in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.[3]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of the more polar solvent (e.g., methanol) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Diagrams

Purification Workflow Decision Tree

Purification_Workflow start Crude Furo[3,2-b]pyridine Derivative tlc_analysis TLC Analysis (Normal & Reverse Phase) start->tlc_analysis solubility_test Solubility Testing start->solubility_test is_polar Is the compound highly polar? tlc_analysis->is_polar np_chrom Normal-Phase Chromatography is_polar->np_chrom No hilic_sfc Consider HILIC or SFC is_polar->hilic_sfc Yes peak_tailing Peak Tailing? np_chrom->peak_tailing rp_chrom Reverse-Phase Chromatography add_modifier Add Basic Modifier (e.g., TEA) peak_tailing->add_modifier Yes co_elution Co-eluting Impurities? peak_tailing->co_elution No add_modifier->co_elution acid_base_extraction Acid-Base Extraction co_elution->acid_base_extraction Yes pure_product Pure Product co_elution->pure_product No crystallization Crystallization acid_base_extraction->crystallization crystallization->pure_product

Caption: A decision tree for selecting a suitable purification strategy.

Troubleshooting Peak Tailing in Normal-Phase Chromatography

Peak_Tailing_Troubleshooting start Peak Tailing Observed cause1 Primary Cause: Interaction with Acidic Silanols start->cause1 solution1 Solution 1: Add Basic Modifier to Mobile Phase (e.g., 0.1-1% TEA) cause1->solution1 solution2 Solution 2: Use a Deactivated Stationary Phase (e.g., Amino- or Cyano-bonded) cause1->solution2 solution3 Solution 3: Switch to an Alternative Technique (e.g., Reverse-Phase, HILIC) cause1->solution3 outcome Improved Peak Shape solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for addressing peak tailing.

References

  • Chromatography Today. How Good is SFC for Polar Analytes?[Link]

  • Wikipedia. Supercritical fluid chromatography.[Link]

  • Waters. Basic Principles for Purification Using Supercritical Fluid Chromatography.[Link]

  • YouTube. Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale.[Link]

  • ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.[Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.[Link]

  • Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES.[Link]

  • Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.[Link]

  • AxisPharm. Ion Exchange Chromatography: A Comprehensive Guide.[Link]

  • Biotage. What can I use to purify polar reaction mixtures?[Link]

  • Reddit. Purification of strong polar and basic compounds.[Link]

  • Bio-Rad. Introduction to Ion Exchange Chromatography.[Link]

  • Phenomenex. Ion Exchange Chromatography (IEX) HPLC Column.[Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography.[Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification.[Link]

  • ResearchGate. A simple approach to the tautomerism of aromatic heterocycles.[Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography.[Link]

  • Teledyne ISCO. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.[Link]

  • ResearchGate. For highly polar compound, how to do the purification?[Link]

  • Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β.[Link]

  • PubMed. Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles.[Link]

  • OSTI.GOV. Controlling Tautomerization in Pyridine‐Fused Phosphorus‐Nitrogen Heterocycles.[Link]

  • Cytiva. Reversed Phase Chromatography.[Link]

  • PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.[Link]

  • PubChem. Furo(3,2-b)pyridine.[Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.[Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? [https://support.waters.com/KB_Inf/ sintomi_soluzioni/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column]([Link] sintomi_soluzioni/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column)

  • NIH. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.[Link]

  • MDPI. Multicomponent Electrocatalytic Selective Approach to Unsymmetrical Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] Scaffold under a Column Chromatography-Free Protocol at Room Temperature.[Link]

  • ResearchGate. 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity.[Link]

  • Semantic Scholar. Prototropic tautomerism of heteroaromatic compounds.[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol (CAS 1186310-89-3)[1]. This furo[3,2-b]pyridine derivative represents a valuable heterocyclic scaffold in medicinal chemistry and drug development.[2][3] However, its synthesis can present significant challenges, often resulting in suboptimal yields that hinder research progress. The most common synthetic route involves a palladium- and copper-catalyzed Sonogashira cross-coupling followed by an intramolecular heteroannulation (cyclization).[2][4]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and significantly improve your product yield.

Core Synthetic Strategy: Sonogashira Coupling & Annulation

The primary route to the furo[3,2-b]pyridine core involves a one-pot reaction combining a Sonogashira cross-coupling with a subsequent intramolecular cyclization. The key transformation joins a di-functionalized pyridine with a terminal alkyne, in this case, propargyl alcohol, to introduce the C2-hydroxymethyl group.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Key Intermediate cluster_product Final Product A 3-Halo-2,6-dihydroxypyridine (e.g., 3-Bromo- or 3-Chloro-) C Sonogashira Coupling A->C B Propargyl Alcohol (HC≡CCH₂OH) B->C E 3-(3-Hydroxyprop-1-yn-1-yl) -2,6-dihydroxypyridine (Unstable, cyclizes in situ) C->E Pd(0) cat. Cu(I) co-cat. Amine Base D Intramolecular Annulation (Cyclization) F This compound D->F E->D Heat or Cu(I) / Pd(II) cat.

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Sonogashira coupling reaction is sluggish, incomplete, or fails entirely. What are the primary causes?

A1: Failure in the Sonogashira coupling step is the most common bottleneck. The catalytic cycle is sensitive to several factors.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • The "Why": The active Pd(0) species is susceptible to oxidation if exposed to air for prolonged periods, rendering it inactive. The phosphine ligands themselves can also degrade.

    • The Solution: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and phosphine ligands are stored under an inert atmosphere (Nitrogen or Argon). Before starting, thoroughly degas your solvent and reaction mixture by sparging with an inert gas or using several freeze-pump-thaw cycles. Using a freshly opened bottle of catalyst or a robust pre-catalyst can often resolve the issue.

  • Copper(I) Co-catalyst Issues:

    • The "Why": The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step to the palladium center.[5] If the copper(I) source (typically CuI) has oxidized to the inactive Cu(II) state (often appearing greenish or brown instead of off-white), the reaction will stall.

    • The Solution: Use freshly purchased, high-purity CuI. If oxidation is suspected, wash the CuI with a solution of sodium thiosulfate or a similar reducing agent, followed by drying under a vacuum.

  • Inappropriate Base Selection:

    • The "Why": The base deprotonates the terminal alkyne, a critical step for its entry into the catalytic cycle.[6] If the base is too weak, the reaction rate will be slow. If it is too strong or nucleophilic, it can lead to side reactions.

    • The Solution: Triethylamine (Et₃N) is commonly used, but for sensitive substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can prevent side reactions. Ensure the base is anhydrous, as water can interfere with the catalytic cycle.

  • Poor Substrate Quality:

    • The "Why": The reactivity of the aryl halide is critical. The general trend is I > Br > OTf >> Cl.[4] If you are using a chloro- or bromopyridine, the reaction may require higher temperatures or more active catalysts. Impurities in the propargyl alcohol can also poison the catalyst.

    • The Solution: If possible, use the iodo- or bromo-substituted dihydroxypyridine. If using a less reactive halide, consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) which can promote the oxidative addition step.[5] Ensure propargyl alcohol is distilled before use.

Q2: I am observing significant formation of a byproduct identified as the homocoupled alkyne (Glaser coupling). How can I minimize this?

A2: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, especially when the cross-coupling is slow. It is typically mediated by the copper co-catalyst in the presence of oxygen.

Strategies to Suppress Homocoupling:

StrategyMechanistic Rationale
Strict Anaerobic Conditions The Glaser coupling pathway requires an oxidant, which is most often trace oxygen in the reaction vessel. Rigorously deoxygenating the solvent and maintaining a positive pressure of inert gas (N₂ or Ar) is the most effective preventative measure.
"Copper-Free" Sonogashira Several modern protocols avoid the use of a copper co-catalyst altogether, which completely eliminates the primary pathway for homocoupling.[6] These reactions often require specific ligands and may need slightly higher temperatures but can provide much cleaner reaction profiles.
Control Reagent Addition Adding the terminal alkyne (propargyl alcohol) slowly via a syringe pump to the reaction mixture can keep its instantaneous concentration low. This favors the cross-coupling pathway over the second-order homocoupling pathway.
Q3: The intramolecular cyclization to form the furan ring is inefficient. My analysis shows the presence of the uncyclized alkynylpyridine intermediate.

A3: Driving the final ring-closing step to completion is crucial for yield. This C-O bond formation can be more demanding than the initial C-C coupling.

Optimization Parameters:

  • Temperature:

    • The "Why": Intramolecular annulation often has a higher activation energy than the preceding coupling reaction.

    • The Solution: After TLC or LC-MS confirms the consumption of the starting halopyridine, consider increasing the reaction temperature. A common approach is to run the Sonogashira coupling at a moderate temperature (e.g., 60-80 °C) and then increase it to 100-120 °C to drive the cyclization.

  • Catalyst Choice:

    • The "Why": While the Sonogashira catalyst system can often mediate the cyclization, some specific catalysts are more effective. Copper(I) is known to be a potent catalyst for this type of heteroannulation.[2]

    • The Solution: Ensure a sufficient amount of CuI is present. In some cases, adding a fresh portion of CuI after the initial coupling is complete can promote the cyclization. Alternatively, some protocols use a different catalyst entirely for the cyclization step after isolating the intermediate.

  • Solvent Effects:

    • The "Why": Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates and facilitate the intramolecular nucleophilic attack of the hydroxyl group onto the alkyne.

    • The Solution: If using a less polar solvent like THF or dioxane, consider switching to DMF. This often has a dramatic effect on the rate of cyclization.

G cluster_causes1 cluster_causes2 cluster_causes3 cluster_solutions1 cluster_solutions2 cluster_solutions3 A Low Yield or Stalled Reaction B Symptom: Mainly Unreacted Starting Materials A->B C Symptom: Uncyclized Intermediate Accumulates A->C D Symptom: Multiple Side Products (e.g., Homocoupling) A->D E 1. Inactive Catalyst (Pd/Cu) 2. Inappropriate Base 3. Poor Substrate Reactivity B->E F 1. Insufficient Temperature 2. Incorrect Catalyst for Cyclization 3. Suboptimal Solvent C->F G 1. Oxygen Contamination 2. Slow Cross-Coupling Rate 3. Nucleophilic Attack on Solvent D->G H 1. Use Fresh Catalysts 2. Rigorously Degas System 3. Screen Alternative Bases/Ligands E->H I 1. Increase Reaction Temperature 2. Add More CuI or Switch Catalyst 3. Change to Polar Aprotic Solvent (DMF) F->I J 1. Ensure Strict Anaerobic Setup 2. Consider Copper-Free Protocol 3. Slow Addition of Alkyne G->J

Caption: A troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

FAQ 1: Is it necessary to protect the hydroxyl groups on the pyridine ring or propargyl alcohol?

This is a critical strategic question. While some syntheses proceed without protection, using protecting groups can prevent side reactions and improve yield, albeit at the cost of extra synthetic steps.

  • Propargyl Alcohol -OH: The hydroxyl group of propargyl alcohol is generally not acidic enough to interfere with the Sonogashira coupling. However, under strongly basic conditions or at high temperatures, it can act as a nucleophile. Protecting it (e.g., as a TBDMS or MOM ether) can lead to a cleaner reaction by preventing potential oligomerization or side reactions. This is a trade-off between a potentially higher yield and a longer synthetic route.

  • Pyridin-6-ol -OH: The phenolic hydroxyl group on the pyridine ring is acidic and will be deprotonated by the amine base. This is generally desired, as the resulting phenoxide is the nucleophile that attacks the alkyne in the cyclization step. Therefore, this hydroxyl group should typically remain unprotected.

FAQ 2: What are the best practices for reaction monitoring to distinguish between the starting material, intermediate, and product?

Effective reaction monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): TLC is the fastest method. The product, this compound, is typically more polar than the starting halopyridine due to the additional hydroxyl group and the heterocyclic system. The uncyclized intermediate will have a polarity between the starting material and the product. A mobile phase like 30-50% Ethyl Acetate in Hexanes is a good starting point. Adding a small amount of triethylamine (0.1%) to the mobile phase can prevent tailing of the basic pyridine spots on the silica plate.[7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It allows you to track the disappearance of the starting material mass peak and the appearance of the intermediate and final product mass peaks, confirming the identity of each species in the reaction mixture.

Optimized Experimental Protocol

This protocol integrates best practices to maximize the yield of the one-pot synthesis.

Materials:

  • 3-Bromo-2,6-dihydroxypyridine (1.0 equiv)

  • Propargyl alcohol (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2,6-dihydroxypyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by triethylamine and propargyl alcohol.

  • Reaction - Step 1 (Coupling): Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the consumption of the 3-Bromo-2,6-dihydroxypyridine by TLC or LC-MS.

  • Reaction - Step 2 (Cyclization): Once the starting material is consumed, increase the reaction temperature to 110 °C and stir for an additional 8-12 hours, or until the uncyclized intermediate is fully converted to the product.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the DMF.

    • Dilute the residue with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of NH₄Cl and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent (e.g., 20% to 60% ethyl acetate in hexanes) to isolate the final product.

References

  • Time in Oskarshamn, SE. Google Search.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Intramolecular cyclization of pyridyl‐substituted alkynyl alcohols to access indolizines. ResearchGate. [Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Royal Society of Chemistry. [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PubMed Central. [Link]

  • Cycloisomerization of 2‐(1‐alkynyl‐cyclopropyl)pyridines. ResearchGate. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • 2,3-Dihydroxypyridine. PubChem. [Link]

  • Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. ResearchGate. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic-Chemistry.org. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • 2-(Hydroxymethyl)pyridin-3-ol. National Institutes of Health. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]

  • This compound. Aladdin. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. PubMed Central. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. SpringerLink. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES. Connect Journals. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. National Institutes of Health. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]

Sources

Technical Support Center: Synthesis of Functionalized Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of functionalized furo[3,2-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The furo[3,2-b]pyridine core is a key pharmacophore in the development of selective inhibitors for various biological targets, including kinases.[1] However, its synthesis is often plagued by side reactions that can diminish yields and complicate purification.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental challenges and offer robust, self-validating protocols to overcome them.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues encountered during the synthesis of furo[3,2-b]pyridines, particularly via the widely used Sonogashira cross-coupling and subsequent intramolecular cyclization pathway.

Problem 1: Low or No Yield of the Desired Furo[3,2-b]pyridine Product

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a complex mixture of products with little to no desired product.

  • The primary starting material (e.g., a dihalopyridine) remains largely unreacted.

  • Yields are significantly lower than those reported in literature precedents.

Possible Causes & Solutions:

A low yield is often symptomatic of issues with the catalyst, reagents, or reaction conditions. The following workflow can help diagnose and solve the root cause.

low_yield_workflow start Low Yield Detected (via TLC/LC-MS) catalyst Cause: Inactive Catalyst? start->catalyst ligand Cause: Suboptimal Ligand? catalyst->ligand No sol_catalyst Solution: - Use fresh Pd catalyst/pre-catalyst. - Ensure inert atmosphere handling. catalyst->sol_catalyst Yes base Cause: Incorrect Base? ligand->base No sol_ligand Solution: - Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). ligand->sol_ligand Yes conditions Cause: Poor Conditions? base->conditions No sol_base Solution: - Screen bases (e.g., K3PO4, Cs2CO3). - Ensure base is anhydrous. base->sol_base Yes sol_conditions Solution: - Degas solvents thoroughly. - Optimize temperature and time. conditions->sol_conditions Yes

Caption: Troubleshooting workflow for low product yield.

In-Depth Analysis:

  • Inactive Catalyst: Palladium catalysts are sensitive to air and moisture. Improper storage or handling can lead to oxidation and loss of activity.

    • Expert Recommendation: Always use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Inappropriate Ligand: The choice of phosphine ligand is critical for catalyst stability and activity. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for challenging transformations.

    • Expert Recommendation: Switch to more electron-rich and sterically hindered biarylphosphine ligands such as XPhos or SPhos. These ligands promote the reductive elimination step and protect the palladium center from deactivation pathways.[2]

  • Incorrect Base: The base plays a crucial role in both the Sonogashira coupling and the subsequent cyclization. Its strength and solubility can significantly impact reaction rates.

    • Expert Recommendation: If using common carbonate bases (e.g., K₂CO₃), consider switching to a stronger or more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] For the Dieckmann condensation route, a strong, non-nucleophilic base like sodium ethoxide or sodium hydride is essential.[3]

ParameterRecommended Solution & Rationale
Catalyst Use fresh Pd(PPh₃)₂Cl₂ or consider a pre-catalyst. Rationale: Ensures high catalytic activity from the start.
Ligand For difficult couplings, switch from PPh₃ to bulky ligands like XPhos or SPhos. Rationale: Enhances catalyst stability and turnover.[2]
Base Screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Rationale: Base strength and solubility affect deprotonation and cyclization rates.[2]
Solvent Use anhydrous, degassed solvents (e.g., THF, DMF). Rationale: Oxygen can deactivate the catalyst, and water can interfere with the base and intermediates.[4]
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct

Symptoms:

  • A significant spot/peak corresponding to the alkyne dimer is observed by TLC/LC-MS.

  • This byproduct often co-elutes or has a similar polarity to the desired product, complicating purification.

Cause & Mechanism:

This side reaction is primarily mediated by the copper(I) co-catalyst used in the traditional Sonogashira reaction. Under aerobic conditions, Cu(I) can oxidize and catalyze the oxidative dimerization of the terminal alkyne.

sonogashira_vs_glaser cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Glaser Homocoupling Side Reaction pd0 Pd(0)L₂ pd_insertion Oxidative Addition (Ar-Pd(II)-X) pd0->pd_insertion Ar-X pd_alkyne Alkyne Complex pd_coupling Transmetalation (with Cu-alkyne) pd_insertion->pd_coupling product Product (Ar-Alkyne) pd_coupling->product Reductive Elimination product->pd0 cu1 Cu(I) cu_alkyne Cu-Acetylide cu1->cu_alkyne Terminal Alkyne cu_alkyne->pd_coupling to Sonogashira byproduct Homocoupled Dimer (Alkyne-Alkyne) cu_alkyne->byproduct O₂ (Oxidant) start_alkyne Terminal Alkyne start_alkyne->cu_alkyne

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting & Mitigation Strategies:

  • Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen.

    • Protocol: Degas all solvents and reagents (including the base and amine) via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Maintain a positive pressure of an inert gas throughout the reaction.[4]

  • Employ Copper-Free Conditions: The most definitive way to prevent Glaser coupling is to remove the copper co-catalyst.

    • Expert Recommendation: Copper-free Sonogashira protocols are highly effective.[5] These reactions may require a slightly higher temperature or a more potent palladium/ligand system but completely eliminate the primary catalyst for homocoupling.[4][5]

  • Control Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling.

    • Expert Recommendation: Run the reaction at the lowest temperature that affords a reasonable rate for the desired coupling.[4]

Problem 3: Incomplete Intramolecular Cyclization

Symptoms:

  • The main product observed is the uncyclized 2-alkynyl-3-hydroxypyridine intermediate.

  • The furo[3,2-b]pyridine product is formed in very low amounts, even if the initial coupling was successful.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The cyclization step (intramolecular C-O bond formation) has its own activation energy barrier.

    • Solution: Monitor the reaction by TLC or LC-MS. If the uncyclized intermediate is still present after the expected time, consider extending the reaction duration or modestly increasing the temperature (e.g., from 80°C to 100°C).[4]

  • Inadequate Base: The base must be strong enough to deprotonate the hydroxyl group to facilitate the nucleophilic attack onto the alkyne.

    • Solution: If a weak base like K₂CO₃ is ineffective, consider a stronger base such as potassium tert-butoxide.[5]

  • Steric Hindrance: Bulky substituents on the pyridine ring or the alkyne can sterically hinder the cyclization step.

    • Solution: This may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.[5]

Frequently Asked Questions (FAQs)

Q1: How do I purify my final furo[3,2-b]pyridine product, especially if it streaks on the silica gel column?

A1: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups of standard silica gel, causing significant tailing or streaking of the product spot.[3]

  • Troubleshooting Step: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (Et₃N) to the eluent (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[3]

Q2: In syntheses starting from 3-hydroxypyridine, I am getting a significant amount of N-alkylation instead of the desired O-alkylation. How can I improve selectivity?

A2: The pyridine nitrogen is also nucleophilic and can compete with the hydroxyl group. The key to favoring O-alkylation is the choice of base.[3]

  • Expert Recommendation: Avoid overly strong bases like sodium hydride (NaH) which can deprotonate the hydroxyl group but also activate the ring for N-alkylation. A milder, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) is often preferred as it selectively promotes O-alkylation.[3]

Q3: Can I run the Sonogashira coupling and the intramolecular cyclization as a one-pot reaction?

A3: Yes, one-pot procedures are common and highly efficient for synthesizing 2-substituted furo[3,2-b]pyridines.[1][6] The reaction is typically set up as a Sonogashira coupling, and after the C-C bond formation is complete (as monitored by TLC), the conditions are often sufficient to drive the subsequent C-O bond formation (cyclization) without isolating the intermediate. Sometimes, a temperature increase may be required to facilitate the final cyclization step.

Key Experimental Protocols

Protocol 1: General Procedure for One-Pot Sonogashira Coupling and Cyclization

This protocol is a representative example for the synthesis of a 2-substituted furo[3,2-b]pyridine.

  • Setup: To a dry Schlenk flask, add the 3-halopyridin-2-ol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an anhydrous, degassed amine base (e.g., triethylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (consider using Et₃N in the eluent as described in the FAQs).[5]

References

  • Technical Support Center: Synthesis of Furo[3,2-b]pyridines - Benchchem.
  • Technical Support Center: Synthesis of Furo[3,2-b]pyridine Deriv
  • Technical Support Center: Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid - Benchchem.
  • Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol - Benchchem.
  • Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol - Benchchem.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound...Anticancer Agents in Medicinal Chemistry.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic

Sources

Stability issues of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support guide for this compound (Compound F-P). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. As Senior Application Scientists, we understand that compound stability is paramount for generating reproducible and reliable data.

The unique structure of Compound F-P, featuring a phenolic hydroxyl group, a furan ring, and a hydroxymethyl-substituted pyridine, presents specific stability challenges. This guide provides in-depth, mechanistically-grounded advice to mitigate degradation and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Proactive Handling & Storage

This section addresses the most common questions regarding the proper storage and handling of Compound F-P to prevent degradation before your experiment even begins.

Q1: How should I store Compound F-P in its solid form for long-term use?

A: For long-term storage (months to years), the solid powder should be stored at -20°C or -80°C in a tightly sealed, amber glass vial. To minimize oxidation of the phenolic group and hydrolysis of the furan ring, we strongly recommend flushing the vial with an inert gas like argon or nitrogen before sealing.[1][2]

Q2: What is the best solvent for preparing a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[3] Phenolic compounds are generally stable in DMSO.[4] However, it is crucial to use anhydrous, high-purity DMSO, as water content can facilitate degradation pathways over time, even at low temperatures.[5] For aqueous buffers, prepare solutions fresh daily.

Q3: How should I store my DMSO stock solution?

A: Prepare small-volume aliquots of your high-concentration DMSO stock in tightly sealed tubes and store them at -80°C. This practice minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4] When you need to use the compound, remove one aliquot and allow it to come to room temperature completely before opening to prevent condensation of atmospheric water into the DMSO.

Q4: Is Compound F-P sensitive to light?

A: Yes. Heterocyclic aromatic compounds, especially those with phenolic moieties, can be susceptible to photodegradation.[6][7] All solutions containing Compound F-P should be prepared and stored in amber vials or tubes, or otherwise protected from light, to prevent light-induced degradation.[1]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Q5: My solution of Compound F-P turned a yellow or brown color. What happened and is it still usable?

A: Probable Cause: The color change is a classic indicator of oxidation. The phenolic hydroxyl group at the 6-position is susceptible to oxidation, forming quinone-like species, which are often colored. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities in your buffer.

Solution:

  • Discard the colored solution. The presence of color indicates that a significant portion of your compound has degraded, and the degradation products could interfere with your assay.

  • Prepare a fresh solution from a new aliquot of your solid compound or a frozen DMSO stock.

  • De-gas your buffers. If working in aqueous media, sparging your buffers with argon or nitrogen before adding the compound can significantly reduce the dissolved oxygen content and slow the rate of oxidation.

  • Consider antioxidants. For some applications, adding a small amount of a stabilizing antioxidant, such as ascorbic acid or glutathione, to the buffer immediately before adding Compound F-P can be beneficial. However, you must first validate that the antioxidant does not interfere with your experimental system.

Q6: I'm observing a progressive loss of my compound's activity or a decrease in its concentration (via HPLC) over the course of my experiment. Why?

A: Probable Cause: This is a direct sign of compound instability in your experimental medium. The primary culprits are likely pH-dependent hydrolysis or oxidation. The furan ring, in particular, is known to be unstable under acidic conditions, where it can undergo acid-catalyzed ring-opening.[8][9]

Solution & Optimization:

  • pH Control: The stability of the furan ring is highly pH-dependent. It is notably unstable in acidic conditions (pH < 6) due to susceptibility to acid-catalyzed hydrolysis.[8][9] If your experimental conditions are acidic, this is the most likely cause of degradation. If possible, adjust your assay buffer to a neutral pH (7.0-7.4).

  • Solvent Choice: Polar aprotic solvents, such as DMSO and DMF, have a stabilizing effect on furan derivatives compared to protic solvents like water or ethanol.[10][11] When diluting your DMSO stock into an aqueous buffer, ensure the final DMSO concentration is as low as possible while maintaining compound solubility, but be aware that the introduction to the aqueous environment initiates the risk of hydrolysis.

  • Temperature Management: Keep your solutions on ice whenever possible during experimental setup to slow the rate of all potential degradation reactions.

  • Time-Course Analysis: Perform a preliminary time-course experiment. Prepare your final dilution of Compound F-P in your assay buffer and measure its concentration or activity at t=0 and at several time points throughout the duration of your typical experiment. This will quantify the stability and help you establish a time window where the compound concentration is reliable.

Q7: A precipitate has formed in my aqueous working solution after diluting it from a DMSO stock. What should I do?

A: Probable Cause: This is likely due to the compound crashing out of solution because its solubility limit in the aqueous buffer has been exceeded. While degradation products can sometimes be insoluble, poor solubility is the more common issue.

Solution:

  • Check Solubility Limits: Attempt to determine the maximum solubility of Compound F-P in your specific aqueous buffer.

  • Modify Dilution Scheme: Instead of a single large dilution, try a serial dilution. This can sometimes help keep the compound in solution.

  • Adjust Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% to 1%) in your working solution may be required to maintain solubility. Always run a vehicle control with the same final DMSO concentration to ensure it does not affect your assay.

  • Use of Pluronic F-68: In cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the final medium can help maintain the solubility of hydrophobic compounds without causing cell toxicity.

Section 3: Protocols & Data

Protocol 1: Workflow for Stability Assessment

This protocol provides a general method for testing the stability of Compound F-P in your specific experimental buffer.

G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis A 1. Prepare fresh assay buffer. (Test various pH values if needed) B 2. Thaw a fresh -80°C aliquot of DMSO stock solution. A->B C 3. Dilute stock into buffer to final working concentration. B->C D 4. Split solution into aliquots: - Condition 1 (e.g., 4°C, Dark) - Condition 2 (e.g., 37°C, Dark) - Condition 3 (e.g., RT, Light) C->D E 5. Immediately take t=0 sample. Flash freeze and store at -80°C. D->E F 6. Incubate remaining aliquots. D->F H 8. Analyze all samples (t=0 and time points) by HPLC-UV. E->H t=0 Control G 7. Collect samples at desired time points (e.g., 1h, 4h, 24h). Flash freeze immediately. F->G G->H I 9. Calculate % remaining vs. t=0. Plot degradation curve. H->I

Caption: Workflow for assessing compound stability.

Data Summary: Stability of Compound F-P Under Various Conditions

The following table summarizes expected stability data based on the chemical principles of its structural motifs. This should be used as a guideline; empirical testing in your specific system is essential.

ConditionSolventTemperatureLight ExposureExpected % Remaining (24h)Primary Degradation Pathway
1DMSO (Anhydrous) 4°CDark>99%Minimal
2PBS, pH 7.4 4°CDark~90-95%Slow Oxidation
3PBS, pH 7.4 37°CDark~60-70%Oxidation
4Acetate Buffer, pH 5.0 25°CDark<50%Furan Ring Hydrolysis
5PBS, pH 7.4 25°CAmbient Light<70%Oxidation & Photodegradation

Section 4: Mechanistic Insights

Understanding the potential degradation pathways is key to preventing them. The structure of this compound has three main points of vulnerability in solution.

G cluster_main Degradation Pathways of Compound F-P cluster_paths A This compound (Stable Compound) B Quinone-type Species A->B  Oxidation (Phenol Group) [O2, light, metal ions] C Ring-Opened Products (dicarbonyls) A->C  Hydrolysis (Furan Ring) [Acidic pH] D Carboxylic Acid / Aldehyde A->D  Oxidation (Hydroxymethyl Group) [Strong Oxidants]

Caption: Potential degradation pathways for Compound F-P.

  • Oxidation of the Phenol: The electron-rich 6-hydroxy (phenol) group is the most likely site for oxidation, leading to colored quinone-like byproducts. This is accelerated by oxygen, light, and higher temperatures.[7][12]

  • Hydrolysis of the Furan Ring: Furan rings are susceptible to acid-catalyzed ring-opening, which breaks the stable aromatic system and results in a complete loss of biological activity.[8][9] This is the most critical liability in acidic media.

  • Oxidation of the Hydroxymethyl Group: While generally more stable than the phenol, the primary alcohol at the 2-position can be oxidized to an aldehyde or carboxylic acid, especially in the presence of strong oxidizing agents or certain biological systems.[13][14]

By understanding these vulnerabilities, you can proactively design your experiments—controlling pH, de-gassing solvents, and protecting from light—to ensure the stability of this compound and the integrity of your scientific results.

References

  • Bhatnagar, A., & Sillanpää, M. (2011). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. [Link]

  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • Bhatnagar, A., & Sillanpää, M. (2011). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. ResearchGate. [Link]

  • Unknown. (n.d.). Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine. ResearchGate. [Link]

  • Galkin, K. I. (n.d.). General scheme of the study of furan stability. ResearchGate. [Link]

  • Huang, X., & Zhang, T. (2007). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. PubMed. [Link]

  • Fetzner, S. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Gurczynski, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Unknown Source.
  • Wang, S., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. ACS Publications. [Link]

  • Seglab, F. (2022). The storage of phenolic extract at -20c does affect its biological activity? ResearchGate. [Link]

  • Parales, R. E. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. [Link]

  • Vidal, C. M. P., et al. (n.d.). Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. PMC - NIH. [Link]

  • Maisuthisakul, P., & Gordon, M. H. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]

  • Houghton, C., & Cain, R. B. (n.d.). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PMC - NIH. [Link]

  • Unknown. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

  • Lertsutthiwong, P., & Rojsanga, P. (2015). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. NIH. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Sci-Hub. [Link]

  • Denić, M. S., et al. (2015). Storage effect on phenolic content and antioxidant activity in selected fruit extracts. Bulgarian Chemical Communications. [Link]

  • Tan, J. B. L., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC - NIH. [Link]

Sources

Overcoming poor solubility of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support guide for 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth resource to diagnose and overcome solubility issues, ensuring reliable and reproducible results in your biological assays.

The furo[3,2-b]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, often investigated for its potential pharmacological activities.[1][2] However, like many aromatic heterocyclic compounds, derivatives such as this compound (Molecular Formula: C₈H₇NO₃) can exhibit limited solubility in the aqueous buffers essential for most biological experiments.[3][4] This document provides a series of troubleshooting steps and advanced strategies to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial hurdles. Before moving to more complex methods, it is crucial to ensure that the fundamentals of compound handling and solution preparation are correctly implemented.

Question: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should do?

Answer: The first step is to prepare a concentrated stock solution in a suitable organic solvent. This is a standard practice for most poorly soluble compounds in drug discovery and biological research.[5][6]

  • Recommended Solvent: 100% Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent.[7] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.

  • Protocol:

    • Accurately weigh a small amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution. Gentle warming (to 37°C) or vortexing can aid this process. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Causality: Creating a concentrated stock in a strong organic solvent allows you to introduce the compound into your aqueous assay buffer via serial dilution, where the final concentration of the organic solvent is low enough to be tolerated by the biological system.[8]

Question: I made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening?

Answer: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound, while soluble in the high-concentration DMSO stock, crashes out of solution when the solvent environment abruptly changes to a predominantly aqueous one.

Troubleshooting Steps:

  • Lower the Final Assay Concentration: Are you trying to achieve too high a concentration in your final assay? Test a lower concentration range.

  • Check the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% (v/v), and absolutely no higher than 1%, as higher concentrations can induce cellular toxicity or interfere with assay components.[5][8][9] If your dilution scheme requires a higher DMSO percentage, you must remake a more concentrated primary stock.

  • Modify the Dilution Method: Instead of a single large dilution step, perform a serial dilution. This gradual change in solvent polarity can sometimes keep the compound in solution.

Part 2: Advanced Solubilization Strategies

If initial troubleshooting with DMSO fails, more advanced strategies may be required. The following Q&A section explores scientifically grounded techniques to enhance the apparent solubility of your compound.

Question: My compound still precipitates at my desired therapeutic concentration, even with optimized DMSO dilutions. What is the next logical step?

Answer: The next step is to explore alternative solubilization strategies. A logical decision-making workflow can help you choose the most appropriate method for your specific assay system.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Advanced Strategies Start Poor Solubility Observed DMSO_Stock Prepare High-Conc. DMSO Stock Start->DMSO_Stock Dilution Dilute into Assay Buffer (Final DMSO <0.5%) DMSO_Stock->Dilution Precipitation_Check Precipitation? Dilution->Precipitation_Check Success Proceed with Assay Precipitation_Check->Success No pH_Mod pH Modification (for ionizable compounds) Precipitation_Check->pH_Mod Yes CoSolvent Use of Co-solvents (e.g., PEG, Ethanol) pH_Mod->CoSolvent Not Applicable or Fails Cyclodextrin Cyclodextrin Encapsulation CoSolvent->Cyclodextrin Fails or Interferes Formulation Advanced Formulations (e.g., Liposomes) Cyclodextrin->Formulation Fails or Interferes

Caption: Decision tree for selecting a solubilization strategy.

Strategy 1: pH Modification

Question: Can I improve solubility by changing the pH of my buffer?

Answer: Yes, if your compound has ionizable functional groups. The solubility of weak acids and bases is highly pH-dependent.[10][11]

  • Mechanism: this compound has a pyridin-6-ol moiety. The pyridine nitrogen is weakly basic, and the phenolic hydroxyl group is weakly acidic.

    • In acidic conditions (lower pH), the pyridine nitrogen can become protonated, forming a more soluble cationic salt.[10]

    • In basic conditions (higher pH), the phenolic hydroxyl can be deprotonated, forming a more soluble anionic phenoxide.

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers across a relevant pH range (e.g., pH 5.0 to pH 9.0).

    • Add an excess amount of the solid compound to a small volume of each buffer.

    • Equilibrate the samples for several hours (e.g., 2-24 hours) at a controlled temperature with constant agitation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

    • Plot solubility versus pH to determine the optimal pH range for your experiments.

  • Trustworthiness Check: Always confirm that the pH range required for solubility is compatible with the health and function of your biological system (e.g., cells, enzymes). A pH shift that solubilizes your compound but kills your cells is not a viable solution.[12]

Strategy 2: Co-solvents

Question: Are there other solvents besides DMSO that I can use?

Answer: Yes, the use of co-solvents is a common strategy to increase the solubility of nonpolar drugs.[6] A co-solvent system works by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[6]

Co-solventTypical Final Conc.ProsCons
Ethanol < 1%Less cytotoxic than DMSO for some cell lines.[7]Can have biological effects; more volatile.
Polyethylene Glycol (PEG 300/400) < 2%Low toxicity; widely used in formulations.[13]Can be viscous; may affect protein stability.
Propylene Glycol < 2%Good solubilizing power for many compounds.Can cause cellular stress at higher concentrations.
  • Causality & Expertise: The choice of co-solvent is empirical. While DMSO is a strong first choice, sometimes a different solvent system, like a combination of PEG 400 and ethanol, can provide better solubility with less risk of precipitation upon dilution.[13]

  • Trustworthiness Check: It is critical to run a vehicle control. This means every experiment must include a condition where the cells or assay components are exposed to the exact same concentration of the co-solvent (or co-solvent blend) without the compound. This allows you to subtract any background effects of the solvent itself.[8]

Strategy 3: Cyclodextrins

Question: I’ve heard about cyclodextrins. How do they work and are they suitable for my assay?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[14][15][16]

  • Mechanism: The CD acts as a molecular carrier, shielding the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility and stability.[17]

  • Common Types: β-cyclodextrin and its more soluble derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used in pharmaceutical applications and in vitro studies.[13][18]

  • Experimental Protocol: Preparing a CD Inclusion Complex

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mM).

    • Add the this compound compound to the CD solution. It is often best to add the compound from a concentrated DMSO stock to facilitate initial dispersion.

    • Stir or shake the mixture vigorously at room temperature or with gentle heat for several hours (4-24 hours) to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the soluble compound-CD complex.

  • Trustworthiness Check: While generally considered biocompatible, cyclodextrins are not inert.[5] High concentrations of some CDs can extract cholesterol from cell membranes. Therefore, it is essential to run a vehicle control with the same concentration of HP-β-CD alone to assess any effects on your assay.[8]

G cluster_0 Cyclodextrin Encapsulation Workflow Compound Poorly Soluble Compound (e.g., from DMSO stock) Mix Mix and Equilibrate (4-24 hours) Compound->Mix Cyclodextrin Aqueous Solution of Hydroxypropyl-β-Cyclodextrin Cyclodextrin->Mix Filter Filter (0.22 µm) to remove precipitate Mix->Filter Final_Solution Soluble Inclusion Complex for Biological Assay Filter->Final_Solution Vehicle_Control Vehicle Control (Cyclodextrin solution alone) Final_Solution->Vehicle_Control Run in parallel with

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Part 3: Summary and Key Considerations

Successfully incorporating a poorly soluble compound like this compound into a biological assay requires a systematic and evidence-based approach.

  • Start Simple: Always begin by optimizing the preparation of a 100% DMSO stock solution and ensure your final DMSO concentration is non-toxic and non-interfering (<0.5%).

  • Be Systematic: If simple methods fail, progress logically through advanced strategies: pH modification, co-solvents, and cyclodextrins.

  • Controls are Non-Negotiable: The validity of your data depends on proper controls. Always test the effect of the vehicle (e.g., DMSO, co-solvents, cyclodextrins) on your assay in the absence of your compound.

  • Consider the Assay: The best solubilization strategy is assay-dependent. A method that works for a biochemical enzyme assay may not be suitable for a long-term cell culture experiment.

By following this guide, you will be better equipped to troubleshoot solubility issues, generate high-quality data, and advance your research with this compound.

References

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Available from: [Link]

  • Liu, Y., et al. (2022). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Molecules. Available from: [Link]

  • Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 733–747. Available from: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Patel, K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]

  • Al-Ghazali, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1894. Available from: [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Shinde, P., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Sater, Z. R., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Controlled Release, 328, 453–466. Available from: [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Kahler, D. (2000). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]

  • Singh, A., et al. (2015). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available from: [Link]

  • Doan, V. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology. Available from: [Link]

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(20), 6807. Available from: [Link]

  • Diaconu, V., & Pavel, B. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Al-Bazzaz, F. Y., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6537. Available from: [Link]

  • Rojas-Lara, Y. Cyclodextrin-based structures for drug delivery. IIM-UNAM. Available from: [Link]

  • Li, Z., et al. (2024). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Pharmaceutics, 16(4), 450. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available from: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available from: [Link]

  • 杭州辰通生化科技有限公司. This compound. Available from: [Link]

  • PubChem. Furo(3,2-b)pyridine. Available from: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Available from: [Link]

  • PubChem. 2-(Hydroxymethyl)furan-3-ol. Available from: [Link]

  • LookChem. Cas 272-62-8,furo[3,2-b]pyridine. Available from: [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available from: [Link]

Sources

Preventing catalyst deactivation in furo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of furo[3,2-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing, diagnosing, and resolving issues related to catalyst deactivation. Our goal is to move beyond simple procedural steps to explain the underlying causality, enabling you to build robust and reproducible synthetic methodologies.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section addresses specific experimental failures in a question-and-answer format. Each solution is grounded in mechanistic principles to foster a deeper understanding of the catalytic system.

Problem 1: My palladium-catalyzed cross-coupling/heteroannulation reaction shows low to no conversion from the start.

  • Symptoms: TLC/LC-MS analysis shows only starting materials, even after significant reaction time. No palladium black is visible.

  • Possible Cause A: Catalyst Poisoning from Reagents. The active sites of the palladium catalyst can be irreversibly blocked by impurities present in your starting materials, solvents, or reagents.[1] This is one of the most common modes of rapid catalyst deactivation.

  • In-Depth Analysis & Solution:

    • Identify Potential Poisons:

      • Sulfur Compounds: Elemental sulfur or sulfur-containing impurities in aryl halides are notorious poisons for palladium catalysts.[2] Even trace amounts can completely shut down catalysis.

      • Oxygen: Inadequate degassing of solvents and reagents allows oxygen to oxidize the active Pd(0) species to inactive Pd(II) oxides.[3][4]

      • Moisture: Water can interfere with the catalytic cycle, particularly with certain bases and organometallic reagents.

    • Implement a Rigorous Purification and Handling Protocol:

      • Reagent Purity Check: If you suspect a contaminated batch of starting material, purify it by recrystallization or column chromatography. When possible, use reagents from a new, trusted supplier.

      • Solvent Degassing: Do not compromise on this step. For optimal removal of dissolved oxygen, perform at least three freeze-pump-thaw cycles.[4] If this is not feasible, extended sparging with a high-purity inert gas (Argon or Nitrogen) for 30-60 minutes is a viable alternative.[4]

      • Maintain an Inert Atmosphere: Ensure your reaction setup is leak-proof and a positive pressure of inert gas is maintained throughout the experiment.[5]

Problem 2: The reaction proceeds initially but stalls before completion (e.g., at 30-60% conversion).

  • Symptoms: Reaction progress, as monitored by TLC or LC-MS, plateaus over time. You may observe the formation of palladium black.

  • Possible Cause B: Thermal Degradation and Ligand Instability. The catalytic species itself may be unstable under the reaction conditions, leading to a gradual loss of activity.

  • In-Depth Analysis & Solution:

    • Assess Thermal Stability:

      • Palladium Aggregation: At elevated temperatures, the active palladium nanoparticles can aggregate into larger, less active clusters or bulk palladium black, reducing the available catalytic surface area.[6] This is often the visual cue that your catalyst is crashing out.

      • Ligand Decomposition: The phosphine ligands that are crucial for stabilizing the palladium center can degrade at high temperatures.[3] Some ligands, like the dibenzylideneacetone (dba) in Pd₂(dba)₃, can even undergo side reactions with aryl iodides, forming new, less effective ligands in situ and deactivating the catalyst.[7]

    • Optimize Reaction Conditions and Catalyst System:

      • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[4] Even a 10-20 °C reduction can significantly enhance catalyst lifetime.

      • Select a More Robust Ligand: If you are using a simple ligand like PPh₃, consider switching to a more electron-rich and sterically bulky ligand. Buchwald-type ligands (e.g., XPhos, SPhos) are designed to create more stable and active catalytic complexes that are resistant to aggregation.[8]

      • Consider a Heterogeneous Catalyst: For some syntheses, a supported catalyst like palladium on carbon (Pd/C) can offer greater stability and easier removal, though leaching of active species can sometimes be an issue.[6][9]

Problem 3: I am using a heterogeneous catalyst (e.g., Pd/C) and see a significant drop in activity upon attempting to recycle it.

  • Symptoms: The first run proceeds well, but the second run with the recovered catalyst is sluggish or fails completely.

  • Possible Cause C: Catalyst Leaching and/or Fouling. The nature of heterogeneous catalysis can lead to unique deactivation pathways.

  • In-Depth Analysis & Solution:

    • Diagnose the Deactivation Mechanism:

      • Leaching: The "heterogeneous" catalyst may not be truly heterogeneous. The catalytic cycle can involve the dissolution (leaching) of palladium species from the support into the reaction medium, which then redeposit at the end.[6][10] Inefficient redeposition leads to a loss of active metal for the next run.

      • Fouling/Coking: Non-volatile organic byproducts or polymers can deposit on the catalyst's surface and within its pores, blocking access to the active sites.[11][12] This is particularly relevant in high-temperature reactions with complex organic molecules.

    • Characterize and Regenerate:

      • Confirm Leaching: Analyze the product solution from the first run using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of palladium that has leached.

      • Characterize the Spent Catalyst: Use techniques like BET surface area analysis to check for reduced pore volume (indicating fouling) or X-ray Photoelectron Spectroscopy (XPS) to detect poisons on the surface.[13]

      • Implement a Regeneration Protocol: If fouling is suspected, a carefully designed washing or thermal treatment protocol may restore activity. (A detailed protocol is provided in Section 4).

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if my furo[3,2-b]pyridine synthesis fails? A1: Before diving into complex catalyst issues, always verify the fundamentals. Confirm the quality and purity of your starting materials and ensure your reaction was conducted under a strictly inert, anhydrous atmosphere.[5] Impurities and oxygen are the most frequent culprits for failed reactions.[3]

Q2: How does the choice of base affect catalyst stability? A2: The base is not just a proton scavenger; it's a critical component of the catalytic cycle. A base that is too strong or poorly soluble can lead to side reactions or the formation of insoluble palladium hydroxides, deactivating the catalyst.[3] Conversely, a base that is too weak may result in a slow reaction, increasing the time the catalyst is exposed to potentially degrading high temperatures. The choice between carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) can significantly impact reaction outcomes.[3][8]

Q3: Can my phosphine ligand be a source of catalyst inhibition? A3: Yes. While ligands are essential for stability and activity, an excess of phosphine ligand can sometimes be detrimental. It can coordinate too strongly to the metal center, reducing the number of available sites for the catalytic cycle to proceed efficiently. Ligand-to-metal ratio is a key parameter to optimize for any new reaction.

Q4: Are copper co-catalysts in Sonogashira-type reactions a potential problem? A4: While essential for the traditional Sonogashira coupling used in many furo[3,2-b]pyridine syntheses, copper(I) co-catalysts can promote the homocoupling of terminal alkynes (Glaser coupling).[4][14] This side reaction consumes starting material and can complicate purification. If homocoupling is a major issue, consider using copper-free Sonogashira conditions, which may require a different palladium catalyst/ligand system and potentially longer reaction times.[4]

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary mechanisms of deactivation for palladium catalysts commonly used in furo[3,2-b]pyridine synthesis.

G cluster_0 Active Catalyst: Pd(0)L_n cluster_1 Deactivation Pathways cluster_2 Inactive Species Active_Catalyst Active Pd(0)L_n Complex Poisoning Poisoning (e.g., S, O₂) Active_Catalyst->Poisoning Aggregation Thermal Aggregation Active_Catalyst->Aggregation Leaching Leaching (from support) Active_Catalyst->Leaching Pd_S_Complex Inactive Pd-S Adduct Poisoning->Pd_S_Complex Sulfur Impurities Pd_Oxide Inactive Pd(II) Oxide Poisoning->Pd_Oxide Oxygen Pd_Black Palladium Black (Bulk Metal) Aggregation->Pd_Black High Temp. Pd_Solution Pd Ions in Solution Leaching->Pd_Solution Weak Support Interaction

Caption: Key deactivation pathways for palladium catalysts.

Experimental Protocol: Regeneration of Fouled Palladium on Carbon (Pd/C)

This protocol provides a general method for regenerating a Pd/C catalyst that has lost activity due to surface fouling by organic residues.

Disclaimer: This procedure involves handling flammable solvents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Deactivated Pd/C catalyst

  • Chloroform

  • Glacial acetic acid

  • Deionized water

  • Methanol

  • Buchner funnel and filter flask assembly

  • Filter paper (sized for the funnel)

  • Vacuum oven

Procedure:

  • Recovery: After the initial reaction, carefully filter the Pd/C catalyst from the reaction mixture using a Buchner funnel. Wash the recovered catalyst cake with a solvent that dissolves the product and starting materials (e.g., ethyl acetate, THF) to remove loosely adsorbed species.

  • Solvent Washing (Poison/Foulant Removal):

    • Transfer the catalyst cake to a small Erlenmeyer flask.

    • Add a mixture of chloroform and glacial acetic acid (e.g., a 9:1 v/v ratio) sufficient to create a slurry.[11] This mixture is effective at dissolving many organic foulants.

    • Stir the slurry at room temperature for 1-2 hours. Gentle agitation with a magnetic stirrer is recommended.

  • Filtration and Rinsing:

    • Filter the catalyst from the acid/solvent wash using a clean Buchner funnel.

    • Wash the catalyst cake thoroughly with deionized water until the filtrate is neutral (test with pH paper). This step is crucial to remove all residual acid.

    • Perform a final rinse with methanol to facilitate drying.

  • Drying:

    • Carefully transfer the washed catalyst onto a pre-weighed watch glass.

    • Dry the catalyst in a vacuum oven at 60-80 °C overnight or until a constant weight is achieved.

  • Activity Test:

    • To validate the regeneration, use the dried, regenerated catalyst in a small-scale test reaction under the original conditions. Compare the conversion and reaction rate to that of a fresh catalyst and the deactivated catalyst to quantify the recovery of activity.[11]

Data Summary Table for Regeneration Validation
Catalyst SampleInitial Reaction Rate (mmol/h)Final Conversion (%)
Fresh Pd/C1.5098
Deactivated Pd/C0.1515
Regenerated Pd/C1.2592

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives.
  • Benchchem. (n.d.). The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Furo[3,2-b]pyridines.
  • Gudipudi, R., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques.
  • Li, Y., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 4498. [Link]

  • Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. [Link]

  • MDPI. (n.d.). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. [Link]

  • ResearchGate. (n.d.). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. [Link]

  • Alfa Chemistry. (n.d.). Catalyst Deactivation Mechanism Analysis.
  • Semantic Scholar. (2019, August 29). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • National Institutes of Health. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PubMed Central. [Link]

  • ACS Publications. (2017, December 8). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives.
  • Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • PubMed. (2015, February 6). Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. [Link]

  • ACS Publications. (2024, April 25). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to overcome challenges encountered during the purification and analysis of these compounds. As a novel heterocyclic compound, the separation of its potential positional isomers and enantiomers requires a systematic and scientifically grounded approach. This document provides the expertise and practical insights to achieve optimal separation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of this compound isomers.

Q1: What are the likely types of isomers I might encounter with this compound?

A1: With the molecular structure of this compound, you are likely to encounter positional isomers . These are structural isomers that have the same molecular formula but differ in the position of substituents on the fused ring system. For example, a common isomeric impurity could be a compound where the hydroxymethyl group is at a different position on the furan ring, or the hydroxyl group is at a different position on the pyridine ring. If any step in your synthesis involves chiral reagents or results in a stereocenter, you may also need to consider the separation of enantiomers or diastereomers .

Q2: Which chromatographic technique is the best starting point for separating these isomers?

A2: For positional isomers, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent starting point due to its versatility and the polar nature of the target molecule. For enantiomeric separation, Chiral HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase will be necessary.[1][2][3] SFC is also a powerful technique for achiral separations of polar compounds and can offer faster analysis times.[4][5][6]

Q3: How do I choose an initial HPLC column and mobile phase?

A3: A good starting point for RP-HPLC is a C18 column , which separates compounds based on hydrophobicity.[7] For the mobile phase, begin with a simple gradient of water and an organic modifier like acetonitrile or methanol.[8] Given the presence of the basic pyridine ring and acidic phenol group, buffering the mobile phase is critical for reproducible results. A common starting point is a pH of around 3.0, which can be achieved with a formic acid or phosphate buffer.[8][9]

Q4: How critical is sample preparation for this analysis?

A4: Proper sample preparation is crucial. Dissolve your sample in a solvent compatible with your mobile phase, ideally the initial mobile phase composition, to prevent peak distortion.[10] It is also essential to filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column.[8]

II. Troubleshooting Guide

This in-depth guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Resolution or Co-elution of Isomers

Poor resolution is one of the most common challenges in isomer separation.[11] The goal is to manipulate the three key factors of separation: retention factor (k), selectivity (α), and column efficiency (N).[11]

Potential Causes & Solutions:

  • Inadequate Mobile Phase Composition:

    • Scientific Rationale: The mobile phase composition directly influences the retention and selectivity of the separation. For ionizable compounds like this compound, which has a basic pyridine nitrogen and an acidic hydroxyl group, the pH of the mobile phase is a critical parameter.[12][13] Altering the pH changes the ionization state of the analyte, which in turn affects its interaction with the stationary phase and its retention time.[12]

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Systematically vary the mobile phase pH. For basic compounds like pyridines, increasing the pH can suppress ionization and increase retention in reversed-phase chromatography. Conversely, for the acidic phenol, a lower pH will suppress its ionization. It is recommended to work at a pH that is at least 2 units away from the pKa of the functional groups to ensure a single ionic form and sharp peaks.[13]

      • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. These solvents have different polarities and can alter the selectivity of the separation.[11][14]

      • Modify Gradient Slope: If using a gradient, a shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.[14]

  • Incorrect Stationary Phase:

    • Scientific Rationale: The choice of stationary phase determines the primary mode of interaction with the analytes. While C18 is a good starting point, other stationary phases can offer different selectivities.

    • Troubleshooting Steps:

      • Consider a Phenyl Column: For aromatic compounds, a phenyl stationary phase can provide alternative selectivity through π-π interactions.[11][15]

      • Try a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity for polar molecules.

      • For Enantiomers, Use a Chiral Stationary Phase (CSP): Standard achiral columns cannot separate enantiomers. A CSP is required to create a chiral environment that allows for differential interaction with the two enantiomers.[2][3]

  • Suboptimal Temperature:

    • Scientific Rationale: Column temperature affects mobile phase viscosity and mass transfer. Increasing the temperature can sometimes improve peak efficiency and resolution.[16]

    • Troubleshooting Steps:

      • Increase Column Temperature: Try increasing the column temperature in increments of 5 °C (e.g., from 30 °C to 40 °C). This can lead to sharper peaks and potentially better resolution.[16]

Problem 2: Peak Tailing

Peak tailing is often observed with basic compounds like pyridines due to strong interactions with residual silanol groups on the silica-based stationary phase.

Potential Causes & Solutions:

  • Secondary Interactions with Silanols:

    • Scientific Rationale: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the stationary phase, leading to peak tailing.

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Operating at a low pH (e.g., pH 3) protonates the silanol groups, reducing their interaction with the basic analyte.[8]

      • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

      • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or base-deactivated to minimize silanol interactions. Ensure you are using such a column.

  • Column Overload:

    • Scientific Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[17]

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of your sample and re-inject.

Problem 3: Irreproducible Retention Times

Fluctuations in retention times can compromise the reliability of your analytical method.

Potential Causes & Solutions:

  • Unbuffered Mobile Phase:

    • Scientific Rationale: Small changes in the pH of an unbuffered mobile phase can lead to significant shifts in the retention times of ionizable compounds.[10][13]

    • Troubleshooting Steps:

      • Use a Buffer: Always use a buffer in your mobile phase when analyzing ionizable compounds. Ensure the buffer concentration is adequate (typically 10-25 mM).

  • Fluctuations in Column Temperature:

    • Scientific Rationale: Inconsistent column temperature can cause retention time drift.

    • Troubleshooting Steps:

      • Use a Column Oven: A column oven is essential for maintaining a stable and consistent temperature.[18]

  • Column Degradation:

    • Scientific Rationale: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH).

    • Troubleshooting Steps:

      • Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.

      • Replace the Column: If other troubleshooting steps fail, the column may need to be replaced.

III. Experimental Protocols & Data Presentation

Protocol 1: Initial Method Development for Positional Isomers using RP-HPLC

This protocol provides a starting point for separating positional isomers of this compound.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column:

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a broad gradient to scout for the elution window of the isomers (e.g., 5-95% B over 20 minutes).

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30 °C

  • Detection:

    • UV at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is useful for initial method development).

  • Injection Volume:

    • 5 µL

Table 1: Summary of Key Chromatographic Parameters and Their Effects
ParameterEffect on SeparationRecommended Action for Optimization
Mobile Phase pH Affects ionization and retention of the pyridine and phenol groups. Critical for selectivity.Adjust pH to be at least 2 units away from the pKa of the analytes.[13]
Organic Modifier Changing from acetonitrile to methanol alters selectivity.If resolution is poor, switch the organic modifier.[11][14]
Gradient Slope A shallower gradient increases run time but can improve resolution.Decrease the gradient slope around the elution time of the isomers.
Stationary Phase Different stationary phases (e.g., C18, Phenyl) offer different selectivities.If C18 fails, try a phenyl column for potential π-π interactions.[11][15]
Temperature Higher temperatures can improve peak efficiency.Increase temperature in small increments to assess the effect on resolution.[16]
Protocol 2: Chiral Separation using SFC

For enantiomeric separation, Supercritical Fluid Chromatography (SFC) is a highly effective technique.

  • Instrumentation:

    • SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and UV detector.

  • Column:

    • Chiral stationary phase (e.g., polysaccharide-based CSP).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol (or another alcohol modifier)

  • Gradient Program:

    • Start with an isocratic hold (e.g., 10% B for 5 minutes) and then introduce a gradient if necessary.

  • Flow Rate:

    • 2.0 mL/min

  • Back Pressure:

    • 150 bar

  • Column Temperature:

    • 40 °C

  • Detection:

    • UV at an appropriate wavelength.

IV. Visualizations

Diagram 1: Workflow for Troubleshooting Poor Resolution

G start Poor Resolution or Co-elution adjust_ph Adjust Mobile Phase pH start->adjust_ph Primary Action change_organic Change Organic Modifier (ACN vs. MeOH) adjust_ph->change_organic If no improvement success Resolution Achieved adjust_ph->success Success shallow_gradient Use a Shallower Gradient change_organic->shallow_gradient If still co-eluting change_organic->success Success change_column Change Stationary Phase (e.g., Phenyl) shallow_gradient->change_column For different selectivity shallow_gradient->success Success adjust_temp Adjust Column Temperature change_column->adjust_temp Fine-tuning change_column->success Success adjust_temp->success Success

Caption: A systematic workflow for addressing poor peak resolution.

Diagram 2: Impact of Mobile Phase pH on Analyte Ionization

G low_ph_node Pyridine: Protonated (Charged) Phenol: Neutral high_ph_node Pyridine: Neutral Phenol: Deprotonated (Charged)

Caption: Ionization states of functional groups at different pH values.

V. References

  • Current time information in Oskarshamn, SE. (n.d.). Google. Retrieved January 20, 2026, from

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru. Retrieved January 20, 2026, from

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. Retrieved January 20, 2026, from

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019, January 3). RSC Publishing. Retrieved January 20, 2026, from

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 20, 2026, from

  • SFC Columns. (n.d.). Shimadzu. Retrieved January 20, 2026, from

  • Advances of supercritical fluid chromatography in lipid profiling. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved January 20, 2026, from

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB | Laboratory Equipment and Scientific Instrument Supplier. Retrieved January 20, 2026, from

  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved January 20, 2026, from

  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific. Retrieved January 20, 2026, from

  • Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds. (n.d.). Benchchem. Retrieved January 20, 2026, from

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 20, 2026, from

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (n.d.). PubMed. Retrieved January 20, 2026, from

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026, from

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved January 20, 2026, from

  • How to Optimize Your Reversed Phase Chromatography. (n.d.). Select Science. Retrieved January 20, 2026, from

  • Application Notes and Protocols for the Purity Assessment of Furo[2,3-b]pyridine-6-carbonitrile. (n.d.). Benchchem. Retrieved January 20, 2026, from

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Retrieved January 20, 2026, from

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved January 20, 2026, from

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Retrieved January 20, 2026, from

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved January 20, 2026, from

  • Enantiomeric Separation of Chiral Organic Ammonium Salts by Chiral Pyridino-18-Crown-6 Ligands. (n.d.). DTIC. Retrieved January 20, 2026, from

  • Chiral separations of stereoisomers. (n.d.). Universität Regensburg. Retrieved January 20, 2026, from

  • Resolving the Isomer Problem: Tackling Characterization Challenges. (2021, December 10). Biocompare. Retrieved January 20, 2026, from

  • This compound. (n.d.). PubChemLite. Retrieved January 20, 2026, from

  • Chiral Chromatography: Separating Twins | Stereochemistry. (2018, October 26). Blogs@NTU. Retrieved January 20, 2026, from

  • Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol. (n.d.). Benchchem. Retrieved January 20, 2026, from

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. Retrieved January 20, 2026, from

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 20, 2026, from

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. Retrieved January 20, 2026, from

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (n.d.). MDPI. Retrieved January 20, 2026, from

  • Bioanalytical Method Development: Isomers. (n.d.). BioPharma Services. Retrieved January 20, 2026, from

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. (n.d.). ChemRxiv. Retrieved January 20, 2026, from

  • Separation of Enantiomers: Needs, Challenges, Perspectives. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). Rotachrom Technologies. Retrieved January 20, 2026, from

  • Sigma Aldrich this compound. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from

  • (PDF) Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. (2023, January 21). ResearchGate. Retrieved January 20, 2026, from

  • Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. (2023, January 31). PMC - PubMed Central - NIH. Retrieved January 20, 2026, from

  • Separation of furocoumarins by high-pressure liquid chromatography. (n.d.). Sci-Hub. Retrieved January 20, 2026, from

Sources

Technical Support Center: Refinement of Crystallization Methods for 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the purification and characterization of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol. The ability to generate high-quality, single crystals is paramount for definitive structural elucidation via X-ray crystallography, ensuring high purity for biological assays, and understanding the solid-state properties crucial for downstream development. This document provides in-depth troubleshooting advice and standardized protocols to overcome common challenges encountered during the crystallization of this polar, heterocyclic compound.

Foundational Physicochemical Profile

Understanding the inherent properties of the target molecule is the cornerstone of developing a successful crystallization strategy. This compound possesses key functional groups—a pyridine nitrogen, a furan oxygen, and two hydroxyl groups—that dictate its behavior in solution. These features result in a high propensity for hydrogen bonding and significant polarity, which are critical considerations for solvent selection.[1][2]

While experimental data for this specific molecule is limited, we can infer its properties from the parent furo[3,2-b]pyridine scaffold.[3][4]

Table 1: Physicochemical Properties of the Furo[3,2-b]pyridine Scaffold

PropertyValueSourceImplication for Crystallization
Molecular FormulaC₇H₅NOPubChem[5]Baseline for the core structure.
Molecular Weight119.12 g/mol PubChem[5]Low molecular weight, typical for small molecule drugs.
XLogP31.3PubChem[5]Indicates a degree of lipophilicity in the core. The addition of two hydroxyl groups to the user's compound will significantly decrease this value, making the target molecule much more polar.
Boiling Point79-80 °C at 12 TorrLookChem[6]Suggests the core is a stable aromatic system.
Predicted pKa (Strongest Basic)3.33BenchChem[3]The pyridine nitrogen is weakly basic, offering a potential site for salt formation to aid crystallization.

The presence of the hydroxymethyl and phenolic hydroxyl groups on your target molecule, this compound, will dominate its solubility profile, favoring polar protic and polar aprotic solvents.

Crystallization Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the crystallization of polar organic molecules, providing both diagnostic insights and actionable solutions.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals upon cooling. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of an impure mixture), resulting in the formation of a liquid phase instead of a solid crystalline lattice.[7] This is common for compounds that are either impure or are crystallizing from a solution that is too saturated at too high a temperature.

Causality & Solutions:

  • Reduce Supersaturation Rate: The most common cause is that the solution is becoming supersaturated too quickly as it cools.

    • Action: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent (10-20% more) to decrease the overall concentration. Allow the solution to cool much more slowly. An insulated container (like a beaker wrapped in glass wool or placed in a warm water bath that cools to room temperature overnight) can be very effective.[7]

  • Lower the Crystallization Temperature: The saturation point may be above the compound's melting point.

    • Action: Use a larger volume of solvent so that the solution is less concentrated. This will lower the temperature at which saturation and subsequent crystallization occur.

  • Change the Solvent System: The solvent may be too "good" a solvent, requiring a very low temperature to induce crystallization, which can promote oiling.

    • Action: Switch to a solvent in which the compound has slightly lower solubility at boiling. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and slowly add a "poor" solvent or "anti-solvent" (e.g., toluene or hexane) at an elevated temperature until turbidity persists. Then, add a drop or two of the good solvent to clarify and cool slowly.[8]

Q2: I'm only getting an amorphous powder or microcrystalline solid. How can I promote the growth of larger, X-ray quality crystals?

A2: The formation of amorphous or microcrystalline material indicates that nucleation (the initial formation of small crystal seeds) is happening too rapidly and is favored over crystal growth. The key is to slow down the entire process to allow molecules to order themselves onto a growing lattice.[1]

Causality & Solutions:

  • Excessive Supersaturation: A solution that is too concentrated will crash out of solution quickly.

    • Action: Use a more dilute solution. It takes longer to crystallize, but this is precisely the goal. Patience is critical for growing large single crystals.[1]

  • Rapid Cooling: Cooling a saturated solution too quickly is a primary cause of powder formation.

    • Action: Employ very slow cooling methods. Let the solution cool from its boiling point to room temperature over several hours. For further cooling, place the flask in a refrigerator (4 °C) rather than a freezer (-20 °C) to continue the slow cooling process.

  • High-Energy Environment: Vibrations or disturbances can trigger mass nucleation.

    • Action: Place your crystallization vessel in a quiet, vibration-free location. Do not disturb the vessel by moving or swirling it while the crystals are growing.[9]

  • Try a Different Technique: Slow evaporation is not always the best method.

    • Action: Use a technique designed for slow crystal growth, such as Vapor Diffusion or Solvent Layering . These methods create a very slow change in solvent composition, gradually bringing the solution to a state of supersaturation. (See Protocols below).

Q3: My compound remains completely dissolved even after cooling, and no solid forms. What are my next steps?

A3: This indicates that the solution has not reached the point of supersaturation, or that there is a kinetic barrier to nucleation.

Causality & Solutions:

  • Solution is Too Dilute: You may have used too much solvent.[7]

    • Action: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Cool again and observe. Repeat until saturation is achieved at a higher temperature.[7]

  • Lack of Nucleation Sites: A perfectly clean solution in a very smooth vessel may resist nucleation.

    • Action 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass can provide a surface for nucleation.

    • Action 2 (Seeding): If you have any solid material (even from a previous failed attempt), add a single, tiny crystal to the cooled, unsaturated solution. This "seed" crystal provides a template for further crystal growth.[1]

  • Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Action: Recover the compound by evaporating the solvent and start again with a different solvent or a mixed-solvent system where the compound's solubility is lower.

Troubleshooting and Technique Selection Flowchart

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start Start: Dissolve Compound in Minimal Hot Solvent cool Cool Solution Slowly start->cool outcome Result? cool->outcome crystals High-Quality Crystals Formed outcome->crystals Success oiling Problem: 'Oiling Out' outcome->oiling Liquid Droplets powder Problem: Amorphous Powder outcome->powder Fine Powder no_solid Problem: No Precipitation outcome->no_solid Clear Solution sol_oil 1. Re-heat, add more solvent 2. Cool even slower 3. Change to mixed-solvent system oiling->sol_oil sol_powder 1. Use a more dilute solution 2. Use Vapor Diffusion / Layering 3. Ensure vibration-free environment powder->sol_powder sol_nosolid 1. Evaporate some solvent 2. Scratch flask or add seed crystal 3. Try a less-solubilizing solvent no_solid->sol_nosolid

Caption: A decision tree for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q: How do I choose a good starting solvent for this compound?

A: The "like dissolves like" principle is your starting point.[10] Given the molecule's polar nature with multiple hydrogen bond donors/acceptors, you should screen polar solvents. The ideal single solvent will dissolve the compound completely when hot but poorly when cold.[10]

Screening Protocol:

  • Place a few milligrams of your compound into several small test tubes.

  • Add ~0.5 mL of a different solvent to each tube.

  • Observe solubility at room temperature.

  • Gently heat the tubes that showed poor solubility at room temperature.

  • A good candidate solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating.

Table 2: Potential Solvents for Screening

SolventPolarity TypeBoiling Point (°C)Rationale & Comments
WaterPolar Protic100May be a good choice given the hydroxyl groups, but many organics are poorly soluble.[11] Can be used in a mixed system (e.g., with ethanol).
Ethanol / MethanolPolar Protic78 / 65Often excellent solvents for polar compounds with H-bond donors.[12] May be too good, requiring a co-solvent.
AcetonePolar Aprotic56Good for moderately polar compounds. Its low boiling point can sometimes make achieving a large solubility differential challenging.[10]
Ethyl AcetatePolar Aprotic77A versatile, moderately polar solvent. Often used in mixed systems with hexane.[11]
AcetonitrilePolar Aprotic82Can be effective for compounds with multiple aromatic rings or heteroatoms.[12]
TolueneNon-polar111Likely a poor solvent on its own, but an excellent choice as an "anti-solvent" in a mixed system with a more polar solvent like methanol or acetone.[11]

Q: When is a mixed-solvent system better than a single solvent?

A: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile. This is often the case when a compound is too soluble in one solvent (like methanol) and almost completely insoluble in another (like hexane).[8] By carefully combining a "good" solvent with a "poor" (but miscible) "anti-solvent," you can finely tune the solubility to achieve optimal conditions for crystallization.[8]

Key Experimental Protocols

Protocol 1: Crystallization by Slow Evaporation

This is the simplest method but can sometimes lead to rapid crystallization on the vessel walls.[2]

  • Dissolve the compound in a suitable solvent (or solvent mixture) at room temperature to create a nearly saturated solution.

  • Filter the solution if any insoluble impurities are present.

  • Transfer the solution to a clean vial or beaker.

  • Cover the vessel with a cap or parafilm with a few small holes poked in it to slow the rate of evaporation.

  • Place the vessel in a vibration-free location and allow the solvent to evaporate over several days.

Protocol 2: Crystallization by Vapor Diffusion

This technique is excellent for growing high-quality single crystals from very small amounts of material by slowly introducing an anti-solvent.[1]

  • Dissolve your compound (~5-10 mg) in a small volume (0.5-1 mL) of a "good," relatively volatile solvent (e.g., acetone, methanol) in a small, open vial.

  • Place this inner vial inside a larger, sealable jar or beaker.

  • Add a larger volume (5-10 mL) of a "poor" anti-solvent (e.g., hexane, toluene) to the outer jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar tightly. The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the anti-solvent vapor in the jar, while the anti-solvent vapor slowly diffuses into the inner vial.

  • This gradual change in solvent composition slowly decreases the solubility of your compound, promoting slow, ordered crystal growth.

G cluster_0 Sealed Outer Jar cluster_1 Inner Vial Anti-Solvent Vapor Anti-Solvent Vapor inner_vial Compound in 'Good' Solvent Crystals Form Here Anti-Solvent Vapor->inner_vial Slow Diffusion Liquid Anti-Solvent ('Poor' Solvent) Liquid Anti-Solvent ('Poor' Solvent)

Caption: Schematic of a vapor diffusion crystallization setup.

References

  • University of California, Davis. (n.d.). Crystallization. [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting. [Link]

  • National Center for Biotechnology Information. (n.d.). Furo[3,2-b]pyridine. PubChem Compound Summary for CID 12210217. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 7), 939–945. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LookChem. (n.d.). Cas 272-62-8,furo[3,2-b]pyridine. [Link]

  • OC CHEM. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Spectral Validation of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic strategies for 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a heterocyclic compound of interest within medicinal chemistry. The furo[3,2-b]pyridine scaffold is a privileged structure, frequently explored for its potential as a kinase inhibitor and in other therapeutic applications due to its rigid, planar structure and unique electronic properties.[1][2] The primary focus of this document is to establish a robust, self-validating workflow where the successful synthesis of the target molecule is unequivocally confirmed through a multi-faceted spectral analysis approach.

We will explore two plausible synthetic routes adapted from established methodologies for constructing the furo[3,2-b]pyridine core.[2][3] Subsequently, a detailed protocol for structural verification using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy will be presented. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific rigor and reproducibility.

Part 1: Comparative Synthesis Methodologies

The synthesis of the furo[3,2-b]pyridine core can be approached from several angles, typically involving the construction of the furan ring onto a pre-functionalized pyridine. Below, we compare two effective strategies: a Palladium/Copper-catalyzed Sonogashira coupling followed by heteroannulation, and a multi-step approach involving Williamson ether synthesis and intramolecular cyclization.

G cluster_A Method A: Sonogashira Coupling & Cyclization cluster_B Method B: Williamson Ether Synthesis & Cyclization A_start 3,5-Dichloropyridin-2-ol & Propargyl Alcohol A_mid Sonogashira Coupling A_start->A_mid A_end Intramolecular Heteroannulation A_mid->A_end Product This compound A_end->Product B_start 3-Chloro-2,6-dihydroxypyridine B_prot Selective Protection B_start->B_prot B_ether Williamson Ether Synthesis (with Propargyl Bromide) B_prot->B_ether B_cycl Intramolecular Cyclization B_ether->B_cycl B_deprot Deprotection B_cycl->B_deprot B_deprot->Product

Caption: Comparative Synthetic Pathways to the Target Compound.

This approach is highly efficient, leveraging a palladium and copper co-catalyzed reaction to first form a C-C bond between a pyridine precursor and an alkyne, which then undergoes an intramolecular C-O bond formation in the same pot to construct the furan ring.[2]

Experimental Protocol:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottomed flask equipped with a condenser and magnetic stirrer, add 3-chloro-2-hydroxypyridine (1.0 eq), propargyl alcohol (1.2 eq), copper(I) iodide (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent and Base: Add degassed ethanol as the solvent, followed by triethylamine (3.0 eq) as the base.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.025 eq) to the mixture.

  • Reaction Conditions: The reaction mixture is subjected to ultrasound irradiation or conventional heating at 60-80°C. The choice of heating method depends on available equipment; ultrasound can often accelerate the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the mixture, filter to remove the catalyst, and remove the solvent under reduced pressure. The resulting residue is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the 2-(hydroxymethyl)furo[3,2-b]pyridine product.

Rationale: The Sonogashira coupling is a powerful and versatile cross-coupling reaction. Using Pd/C offers a practical advantage as it is an inexpensive and easily removable heterogeneous catalyst.[3] The subsequent intramolecular heteroannulation is driven by the proximity of the hydroxyl group and the newly installed alkyne, leading to the fused furan ring.

This classic approach offers greater control over the reaction sequence, which can be beneficial if the one-pot method proves problematic. It involves first forming an ether linkage, followed by a separate cyclization step to form the furan ring.[4]

Experimental Protocol:

  • Ether Formation:

    • To a solution of a suitable starting material like 3-chloro-2,6-dihydroxypyridine (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0°C to deprotonate the more acidic hydroxyl group.

    • After stirring for 30 minutes, add propargyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor by TLC. Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Intramolecular Cyclization:

    • The crude propargyl ether intermediate is then subjected to a base- or metal-catalyzed intramolecular cyclization. For instance, heating in a high-boiling point solvent like DMF with a base (e.g., potassium carbonate) can promote the cyclization.

  • Purification: The final product is purified by column chromatography or recrystallization to yield this compound.

Rationale: This stepwise method allows for the isolation and characterization of the intermediate ether, providing clearer confirmation of each transformation. It can be more robust if the starting materials are sensitive to the conditions of the one-pot Sonogashira reaction.

Part 2: A Self-Validating Spectral Analysis Workflow

The identity and purity of the synthesized this compound must be rigorously confirmed. A combination of orthogonal analytical techniques provides a self-validating system where each result corroborates the others, leading to an unambiguous structural assignment. The molecular formula of the target is C₈H₇NO₃ and its monoisotopic mass is 165.0426 g/mol .[5][6]

G Start Synthesized & Purified Product MS Mass Spectrometry (ESI-MS) Start->MS Confirms Molecular Weight IR Infrared Spectroscopy (FT-IR) Start->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, HSQC) Start->NMR Elucidates C-H Framework Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm

Caption: Orthogonal Workflow for Structural Validation.

Principle: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is the first and most critical step to confirm that the product has the correct molecular formula.

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation: The primary goal is to find an ion corresponding to the calculated exact mass of the protonated molecule.

ParameterExpected ValueObserved Value
Molecular Formula C₈H₇NO₃-
Exact Mass 165.04259-
[M+H]⁺ (m/z) 166.04987e.g., 166.0498

A match within 5 ppm of the theoretical mass provides strong evidence for the correct elemental composition. The predicted m/z for the [M+H]⁺ adduct is 166.04987.[5]

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.[7]

Experimental Protocol (ATR):

  • Place a small amount of the solid, purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum should confirm the presence of the key functional groups: two different hydroxyl groups (alcoholic and phenolic) and the aromatic furo-pyridine system.

Functional GroupBondExpected Wavenumber (cm⁻¹)Rationale
Hydroxyl (Phenol & Alcohol) O-H stretch3500 - 3200 (Broad)Strong, broad absorption due to hydrogen bonding.
Aromatic System C-H stretch3100 - 3000Weaker absorptions characteristic of sp² C-H bonds.
Aromatic System C=C / C=N stretch1650 - 1450Multiple sharp to medium bands for the fused rings.
Alcohol/Phenol C-O stretch1260 - 1000Strong absorptions in the fingerprint region.

Principle: NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing the connectivity and chemical environment of every atom in the molecule.[8]

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆.

  • The choice of DMSO-d₆ is crucial as it allows for the observation of exchangeable protons from the -OH groups.

  • Acquire ¹H NMR, ¹³C NMR, and optionally, 2D correlation spectra like HSQC on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation (Predicted for DMSO-d₆): The spectrum should show signals corresponding to 7 unique protons.

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
Phenolic OH 9.5 - 10.5Broad Singlet1HDeshielded due to acidity and hydrogen bonding.
Pyridine H-5 ~8.2Doublet1HDownfield due to proximity to the electronegative nitrogen.
Pyridine H-7 ~7.8Doublet1HCoupled to H-5.
Furan H-3 ~6.8Singlet1HTypical chemical shift for a furan proton.
Alcoholic OH 5.0 - 5.5Triplet (or Broad s)1HCoupled to the adjacent CH₂ group.
Methylene CH₂ ~4.6Doublet2HDeshielded by the furan ring and the oxygen atom. Coupled to the alcoholic OH.

¹³C NMR Data Interpretation (Predicted for DMSO-d₆): The spectrum should reveal 8 distinct carbon signals.

AssignmentPredicted Shift (δ, ppm)Rationale
C-6 (C-O) ~160Phenolic carbon, highly deshielded.
C-2 (C-CH₂OH) ~155Furan carbon attached to the hydroxymethyl group.
C-7a ~148Quaternary carbon at the ring junction.
C-5 ~140Pyridine carbon, deshielded by nitrogen.
C-3a ~135Quaternary carbon at the ring junction.
C-7 ~115Pyridine carbon.
C-3 ~105Furan carbon.
CH₂ (Methylene) ~58Aliphatic carbon attached to oxygen.

By cross-referencing the HRMS (correct formula), IR (correct functional groups), and NMR (correct C-H framework and connectivity) data, a definitive validation of the successful synthesis of this compound is achieved. This rigorous, multi-technique approach ensures the highest level of scientific integrity for researchers in drug discovery and development.

References

  • Current time information in Oskarshamn, SE. (n.d.). Google.
  • Spectroscopic Profile of Furo[3,2-b]pyridine-6-carboxylic Acid: A Technical Guide. (2025). BenchChem.
  • Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC).
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. PubMed.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (2025). BenchChem.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol. (2025). BenchChem.
  • Atta-ur-Rahman & M. I. Choudhary. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. ResearchGate.

Sources

The Furo[3,2-b]pyridine Scaffold: A Comparative Guide to In Vitro Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Furo[3,2-b]pyridines

The furo[3,2-b]pyridine heterocyclic system has emerged as a scaffold of significant interest in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Notably, derivatives of this core structure have exhibited promising anticancer properties, positioning them as compelling candidates for novel therapeutic development.[2] This guide provides a comprehensive overview of the in vitro efficacy of the furo[3,2-b]pyridine class, with a particular focus on their cytotoxic and mechanistic profiles.

It is important to note that while the specific compound 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol has been identified as a molecule of interest, a thorough review of available scientific literature reveals a current absence of published in vitro efficacy data for this particular derivative.[3] Therefore, this guide will broaden its scope to provide a comparative analysis of other well-characterized furo[3,2-b]pyridine derivatives for which experimental data is available. This approach allows for an insightful exploration of the structure-activity relationships and the general therapeutic promise inherent to the furo[3,2-b]pyridine core. We will delve into the experimental data supporting their anticancer effects, provide detailed protocols for key validation assays, and explore the signaling pathways through which these compounds are proposed to exert their activity.

Comparative In Vitro Cytotoxicity of Furo[3,2-b]pyridine Derivatives

The primary metric for assessing the in vitro anticancer potential of a compound is its ability to inhibit the growth and proliferation of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

While specific data for this compound is not available, studies on other furo[3,2-b]pyridine derivatives have shown encouraging cytotoxic activity against various cancer cell lines. For instance, the derivative designated as 3b in one study demonstrated significant growth inhibition of both MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines.[1][4]

To provide a clear comparison, the following table summarizes the available IC50 values for representative furo[3,2-b]pyridine derivatives and other related furopyridine compounds against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Derivative 3b Furo[3,2-b]pyridineMDA-MB-231 (Breast)Not specified, but showed encouraging growth inhibition[1][4]
MCF-7 (Breast)Not specified, but showed encouraging growth inhibition[1][4]
Furo[2,3-b]pyridine derivative 7 Furo[2,3-b]pyridineNeuro-2a (Neuroblastoma)5.8[5]
Furo[2,3-b]pyridine derivative 12a Furo[2,3-b]pyridineNeuro-2a (Neuroblastoma)3.6[5]
Doxorubicin (Standard) AnthracyclineMCF-7 (Breast)~2.35 - 4.57[5]
HCT-116 (Colon)~2.11[5]

Note: The lack of specific IC50 values for derivative 3b in the cited literature prevents a direct quantitative comparison. However, its reported "encouraging growth inhibition" suggests a notable level of cytotoxic activity.[1][4]

Mechanisms of Action: Targeting Key Cellular Pathways

The anticancer effects of furo[3,2-b]pyridine derivatives are attributed to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.

Inhibition of Sirtuin 1 (SIRT1)

Some furo[3,2-b]pyridine derivatives have been shown to inhibit SIRT1, a class III histone deacetylase.[1][4] SIRT1 is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to chemotherapy. By inhibiting SIRT1, these compounds can induce apoptosis and sensitize cancer cells to other treatments.

Modulation of Cdc-like Kinases (CLKs)

The furo[3,2-b]pyridine scaffold has been identified as a promising framework for the development of potent and selective inhibitors of Cdc-like kinases (CLKs).[5] CLKs are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing, a process frequently altered in cancer cells.[6] Inhibition of CLKs can disrupt proper mRNA splicing, leading to the production of non-functional proteins and ultimately, cell death.

Below is a diagram illustrating the proposed mechanism of action for furo[3,2-b]pyridine derivatives through CLK inhibition.

G cluster_cell Cancer Cell Furo_Pyridine Furo[3,2-b]pyridine Derivative CLK Cdc-like Kinase (CLK) Furo_Pyridine->CLK Inhibition SR_Proteins SR Proteins (Splicing Factors) CLK->SR_Proteins Phosphorylation (Regulation of Splicing) Pre_mRNA Pre-mRNA SR_Proteins->Pre_mRNA Splicing Aberrant_Splicing Aberrant mRNA Splicing Pre_mRNA->Aberrant_Splicing Apoptosis Apoptosis Aberrant_Splicing->Apoptosis

Caption: Proposed mechanism of CLK inhibition by furo[3,2-b]pyridines.

Experimental Protocols for In Vitro Efficacy Assessment

To ensure the scientific rigor and reproducibility of in vitro efficacy studies, standardized and well-validated protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the cytotoxic potential of novel compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MDA-MB-231, MCF-7) during their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the furo[3,2-b]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include appropriate controls: a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like Doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

G cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Furo[3,2-b]pyridine Derivatives (Varying Concentrations) incubate_24h->add_compound incubate_treatment Incubate (e.g., 48-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end G cluster_workflow Clonogenic Survival Assay Workflow start Start seed_cells Seed Low-Density Cells start->seed_cells incubate_24h Incubate 24h for Attachment seed_cells->incubate_24h treat_compound Treat with Furo[3,2-b]pyridine incubate_24h->treat_compound wash_and_replace Wash and Replace with Fresh Medium treat_compound->wash_and_replace incubate_colonies Incubate for 10-14 Days wash_and_replace->incubate_colonies fix_and_stain Fix and Stain Colonies incubate_colonies->fix_and_stain count_colonies Count Colonies (>50 cells) fix_and_stain->count_colonies calculate_sf Calculate Surviving Fraction count_colonies->calculate_sf end End calculate_sf->end

Sources

Cross-validation of analytical methods for 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Introduction: The Analytical Imperative for Novel Furo[3,2-b]pyridines

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with diverse pharmacological activities. This compound, a representative of this class, presents a unique analytical challenge due to its combination of a hydrophilic hydroxymethyl group and a potentially ionizable phenol. The development and rigorous validation of analytical methods for this compound are not mere procedural formalities; they are the bedrock upon which reliable data for pharmacokinetics, stability, and quality control are built.

This guide provides a comprehensive comparison of suitable analytical technologies for the characterization and quantification of this compound. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, establish a framework for robust method validation in line with global regulatory standards, and detail a complete workflow for the critical process of inter-laboratory method cross-validation.

Part 1: A Comparative Analysis of Primary Quantitative Methods

The two most powerful and widely adopted techniques for the quantitative analysis of a novel pharmaceutical compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The choice between them is dictated by the specific requirements of the analytical task, from routine quality control to high-sensitivity bioanalysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, prized for its robustness, cost-effectiveness, and reliability in quantifying the active pharmaceutical ingredient (API). Its suitability stems from the presence of a chromophore in the furo[3,2-b]pyridine ring system, which allows for sensitive UV detection.

Causality in Method Design: The goal is to achieve a symmetric peak for the analyte, well-resolved from any potential impurities or degradants.

  • Column Chemistry: A C18 reversed-phase column is the logical starting point, offering excellent retention for moderately polar aromatic compounds.

  • Mobile Phase: Pyridine moieties can exhibit poor peak shape (tailing) on silica-based columns due to interaction with residual silanols. The inclusion of a small amount of acid, such as formic or trifluoroacetic acid, in the mobile phase protonates the pyridine nitrogen, improving peak symmetry and ensuring consistent retention. A gradient elution from a weak aqueous mobile phase to a strong organic phase (acetonitrile or methanol) is employed to ensure elution of the main compound and any later-eluting impurities within a reasonable timeframe.

Detailed Experimental Protocol: HPLC-UV for Purity and Assay

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 265 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or definitive impurity identification, UPLC-MS/MS is the superior choice. UPLC systems use columns with smaller particle sizes (<2 µm), providing significantly higher resolution and faster analysis times than traditional HPLC.[1] The mass spectrometer offers exquisite selectivity by monitoring a specific mass-to-charge (m/z) transition for the analyte.

Causality in Method Design: The primary objective is to develop a rapid, selective, and highly sensitive method.

  • Ionization: The pyridine nitrogen and phenolic hydroxyl group make the molecule readily ionizable. Electrospray Ionization (ESI) in positive ion mode is chosen as it is highly effective for protonating basic nitrogen atoms.

  • MS/MS Transition: In tandem mass spectrometry, a specific parent ion (the protonated molecule, [M+H]⁺) is selected and fragmented. A characteristic fragment ion is then monitored. This parent-daughter transition is unique to the analyte, eliminating interference from matrix components.

Detailed Experimental Protocol: UPLC-MS/MS for Bioanalysis

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transition: m/z 166.0 → 136.0 (corresponding to [M+H]⁺ → [M+H - CH₂O]⁺). Note: This transition would be optimized during method development.

  • Sample Preparation (e.g., for plasma): Protein precipitation. Add 300 µL of cold acetonitrile containing an internal standard to 100 µL of plasma. Vortex, centrifuge, and inject the supernatant.

Performance Comparison
ParameterHPLC-UVUPLC-MS/MSRationale
Specificity Good. Relies on chromatographic separation.Excellent. Relies on both chromatography and unique mass transition.MS/MS can distinguish compounds with the same retention time but different masses.
Sensitivity (LOQ) ~10-100 ng/mL~0.01-1 ng/mLMass spectrometers are inherently more sensitive detectors.
Run Time ~20-30 minutes~3-5 minutesUPLC technology allows for much faster separations.[1]
Application Routine QC, purity, assay, stability testing.Bioanalysis, impurity identification, trace analysis.The required sensitivity and sample matrix dictate the choice.
Cost & Complexity Lower cost, less complex.Higher cost, more complex instrumentation and maintenance.MS systems are a significant capital investment and require specialized expertise.

Part 2: A Self-Validating System: The Validation Protocol

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2] The following protocol, based on the International Council for Harmonisation (ICH) Q2(R2) guideline, is designed for the HPLC-UV method intended for purity and assay testing.[3][4]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most definitive way to demonstrate this is through a forced degradation study.[5][6]

Protocol for Forced Degradation: The objective is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at detectable levels.[7][8]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[7][9]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the HPLC-DAD method. Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak (this compound) and all degradation product peaks.

  • The peak purity analysis (using DAD data) for the main peak in the stressed samples must pass, indicating no co-eluting peaks.

G cluster_stress Forced Degradation Conditions (ICH Q1A) Acid Acid Hydrolysis (0.1M HCl, 80°C) Analysis Analyze via HPLC-DAD Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 80°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B light) Photo->Analysis API API Sample This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Specificity Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass Resolution & Purity Criteria Met? [Yes] Fail Method Optimization Required Evaluation->Fail [No]

Linearity and Range

Linearity demonstrates a direct proportional relationship between analyte concentration and the instrumental response over a defined range.[10]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 80% to 120% of the expected sample concentration (e.g., 0.08 mg/mL to 0.12 mg/mL for an assay method).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm linearity.

Concentration (mg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
0.08481050480500481600481050
0.09540500541500541000541000
0.10601000600500601500601000
0.11660800661200662000661333
0.12721500720500721000721000
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations.

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicate preparations at each level.

  • Analyze the samples and calculate the percentage recovery. Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Precision expresses the variability of results from repeated measurements of the same sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis over a short interval by the same analyst with the same equipment.

  • Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze and calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: Repeat the process on a different day with a different analyst. Compare the results from both days.

Acceptance Criteria:

  • The RSD for repeatability must be ≤ 2.0%.

  • The RSD for intermediate precision must be ≤ 2.0%.

Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (RSD) is ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary key parameters one at a time, such as:

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

    • Flow Rate (± 10%)

  • Analyze a system suitability sample under each condition and evaluate the impact on retention time, peak shape, and resolution.

Acceptance Criteria:

  • System suitability criteria (e.g., tailing factor, resolution) must be met under all varied conditions.

Part 3: Protocol for Inter-Laboratory Cross-Validation

When an analytical method is transferred from a development laboratory (Transferring Lab) to a quality control laboratory (Receiving Lab), a cross-validation study is essential to ensure that the Receiving Lab can produce comparable results.[11][12] This process is critical for maintaining data integrity across different sites.[10][13] The most common and effective approach is comparative testing.

Objective: To demonstrate that the Receiving Laboratory can achieve comparable accuracy and precision to the Transferring Laboratory when analyzing the same batch of this compound.

Step-by-Step Protocol:

  • Develop Transfer Protocol: A formal document is created outlining the scope, materials, analytical method, experimental design, and pre-defined acceptance criteria. Both labs must approve this protocol before starting.

  • Train Receiving Lab Personnel: The Transferring Lab provides comprehensive training on the method, including potential pitfalls and critical steps.

  • Material Transfer: The Transferring Lab sends the Receiving Lab a homogenous batch of the drug substance, qualified reference standards, and any critical reagents.

  • Execution of Comparative Testing:

    • Both labs will analyze the same batch of the drug substance.

    • Transferring Lab: One analyst performs six replicate assays.

    • Receiving Lab: Two analysts each perform six replicate assays (total of 12 determinations).

  • Data Evaluation and Statistical Analysis: The results from both labs are compiled and statistically compared.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution Protocol Develop & Approve Transfer Protocol Training Train Receiving Lab Personnel Protocol->Training Materials Ship Samples & Standards Training->Materials Analysis Analyze Same Homogenous Batch Materials->Analysis LabT Transferring Lab (1 Analyst, n=6) Compare Compare Data & Perform Statistical Analysis LabT->Compare LabR Receiving Lab (2 Analysts, n=6 each) LabR->Compare Analysis->LabT Analysis->LabR Evaluation Acceptance Criteria Met? Compare->Evaluation Pass Method Successfully Transferred Evaluation->Pass [Yes] Fail Investigate Discrepancies & Retest Evaluation->Fail [No]

Acceptance Criteria for Cross-Validation

ParameterStatistical TestAcceptance Limit
Comparison of Means Two One-Sided T-test (TOST) for equivalenceThe 90% confidence interval for the difference between lab means should be within ±X% of the Transferring Lab's mean (e.g., X=2%).
Comparison of Precision F-test for varianceThe calculated F-value should be less than the critical F-value at a 95% confidence level, indicating no significant difference in variance.
Receiving Lab Precision RSD CalculationThe RSD for the 12 results from the Receiving Lab should be ≤ 2.0%.
Individual Results ComparisonAll individual assay results from the Receiving Lab should fall within the range of results obtained by the Transferring Lab (± a defined margin).

Conclusion

The successful analysis of this compound hinges on a systematic, science-driven approach. It begins with the selection of an appropriate analytical technology—robust HPLC-UV for routine control and sensitive UPLC-MS/MS for specialized applications. The chosen method must then be subjected to a rigorous validation protocol, guided by ICH principles, to prove its fitness for purpose, with forced degradation studies being essential to confirm its stability-indicating power. Finally, the integrity of data across the product lifecycle is secured through a meticulously planned and executed inter-laboratory cross-validation. This comprehensive framework ensures that the analytical data generated for this novel compound is accurate, reliable, and defensible, supporting confident decision-making throughout the drug development process.

References

  • P. de B. T.-A. et al. (2008). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A, 1208(1-2), 51-57. Available at: [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. Available at: [Link]

  • Cross Validation of Bioanalytical Methods Testing. (n.d.). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. Retrieved from [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Singh, R., & Singh, S. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available at: [Link]

Sources

Comparative study of different synthetic routes to 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the furo[3,2-b]pyridine scaffold is a privileged heterocyclic system due to its presence in a variety of biologically active compounds.[1][2] Specifically, derivatives of this core have shown promise as potent and selective kinase inhibitors.[2] The target molecule of this guide, 2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol, represents a key intermediate for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this valuable compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: Convergent Synthesis via Sonogashira Coupling and Annulation

This synthetic strategy builds the furo[3,2-b]pyridine core in a convergent manner, assembling the furan ring onto a pre-functionalized pyridine derivative. The key transformation is a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization (annulation).[2][3] This approach offers the advantage of building complexity late in the synthetic sequence.

Mechanistic Rationale

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[3] In this proposed synthesis, a protected propargyl alcohol is coupled with a di-protected 3-halo-2,6-dihydroxypyridine. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the carbon-carbon bond. The subsequent annulation is an intramolecular nucleophilic attack of the hydroxyl group at the 2-position of the pyridine ring onto the alkyne, forming the furan ring. The use of protecting groups for the hydroxyl and hydroxymethyl functionalities is crucial to prevent unwanted side reactions.

cluster_0 Route 1: Convergent Synthesis A Protected 3-Halo-2,6-dihydroxypyridine C Sonogashira Coupling A->C B Protected Propargyl Alcohol B->C D Coupled Intermediate C->D E Intramolecular Annulation D->E F Protected Furo[3,2-b]pyridine E->F G Deprotection F->G H This compound G->H

Caption: Convergent synthesis of the target molecule.

Experimental Protocol

Step 1: Protection of 3-bromo-2,6-dihydroxypyridine

To a solution of 3-bromo-2,6-dihydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (2.2 eq) dropwise. Heat the reaction mixture to 60°C and stir for 12 hours. After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2,6-bis(benzyloxy)-3-bromopyridine, is purified by column chromatography on silica gel.

Step 2: Sonogashira Coupling and Annulation

To a solution of 2,6-bis(benzyloxy)-3-bromopyridine (1.0 eq) and (trimethylsilyl)propargyl alcohol (1.2 eq) in a mixture of triethylamine and tetrahydrofuran (THF) (1:1), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq). Degas the reaction mixture with argon for 15 minutes, then heat to 70°C and stir for 8 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and add tetrabutylammonium fluoride (TBAF) (1.1 eq in THF) to effect both the annulation and the desilylation. Stir for an additional 2 hours at room temperature. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield 6-(benzyloxy)-2-((trimethylsilyl)methyl)furo[3,2-b]pyridine.

Step 3: Deprotection

Dissolve the protected furo[3,2-b]pyridine from the previous step in methanol and add a catalytic amount of 10% palladium on carbon. Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude this compound. The final product can be purified by recrystallization.

Route 2: Linear Synthesis via Functionalization of a Pre-formed Furo[3,2-b]pyridine Core

This linear approach involves the initial synthesis of the parent furo[3,2-b]pyridine scaffold, followed by sequential functionalization at the 2- and 6-positions. Regioselective lithiation is a key enabling technology for this strategy, allowing for the precise introduction of the desired functional groups. This method can be advantageous when the parent heterocycle is readily accessible.

Mechanistic Rationale

The synthesis commences with the preparation of the furo[3,2-b]pyridine core. Subsequent functionalization relies on the directing effects of the heteroatoms and the inherent reactivity of the ring system. Lithiation of the furo[3,2-b]pyridine is expected to occur preferentially at the 2- or 7-position. By carefully controlling the reaction conditions and using appropriate directing groups, regioselective functionalization can be achieved. Introduction of the hydroxymethyl group at the 2-position can be accomplished by lithiation followed by quenching with formaldehyde. The hydroxyl group at the 6-position can be introduced through a sequence of halogenation, lithiation, boronation, and oxidation.

cluster_1 Route 2: Linear Synthesis I Furo[3,2-b]pyridine Synthesis J Furo[3,2-b]pyridine I->J K Regioselective Halogenation (C6) J->K L 6-Halo-furo[3,2-b]pyridine K->L M Lithiation/Boronation/Oxidation L->M N Furo[3,2-b]pyridin-6-ol M->N O Regioselective Lithiation (C2) N->O P 2-Lithio-furo[3,2-b]pyridin-6-olate O->P Q Reaction with Formaldehyde P->Q R This compound Q->R

Caption: Linear synthesis of the target molecule.

Experimental Protocol

Step 1: Synthesis of Furo[3,2-b]pyridine

A mixture of 3-chloro-2-hydroxypyridine (1.0 eq), trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq) in triethylamine is heated at 80°C for 6 hours. After cooling, the reaction mixture is treated with TBAF (1.1 eq in THF) and stirred at room temperature for 2 hours to effect cyclization and desilylation. The mixture is then worked up as described in Route 1, Step 2, to yield furo[3,2-b]pyridine.

Step 2: 6-Bromination of Furo[3,2-b]pyridine

To a solution of furo[3,2-b]pyridine (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate to give 6-bromofuro[3,2-b]pyridine, which can be purified by column chromatography.

Step 3: Synthesis of Furo[3,2-b]pyridin-6-ol

To a solution of 6-bromofuro[3,2-b]pyridine (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour, then add triisopropyl borate (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Cool the reaction mixture to 0°C and add a solution of hydrogen peroxide (30% in water) and sodium hydroxide. Stir for 2 hours, then extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford furo[3,2-b]pyridin-6-ol.

Step 4: this compound

To a solution of furo[3,2-b]pyridin-6-ol (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (2.2 eq) dropwise. Stir the mixture for 1 hour at -78°C, then allow it to warm to 0°C for 30 minutes. Cool the reaction back to -78°C and bubble in dry formaldehyde gas (generated from the pyrolysis of paraformaldehyde) until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by column chromatography.

Comparative Analysis

FeatureRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Overall Strategy ConvergentLinear
Number of Steps 3-4 (from protected pyridine)4-5 (from simple pyridine)
Key Reactions Sonogashira coupling, AnnulationLithiation, Halogenation, Borylation
Regioselectivity Generally high, controlled by starting materialsCan be challenging, requires careful control of reaction conditions
Protecting Groups Required for hydroxyl and hydroxymethyl groupsMay be required for the hydroxyl group during the second lithiation
Overall Yield Potentially higher due to convergenceCan be lower due to the number of steps
Scalability Good, Sonogashira coupling is a robust reactionLithiation reactions can be challenging to scale up
Starting Materials Requires synthesis of a functionalized pyridineStarts from a more readily available parent heterocycle

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the convergent and linear approach will depend on the specific needs and capabilities of the research team.

  • Route 1 (Convergent) is likely the more efficient and higher-yielding approach, particularly for large-scale synthesis, provided that the functionalized pyridine starting material is accessible. The high degree of control over regioselectivity is a significant advantage.

  • Route 2 (Linear) offers greater flexibility in terms of starting from a simpler, more readily available furo[3,2-b]pyridine core. However, it presents greater challenges in controlling regioselectivity during the functionalization steps and may result in a lower overall yield.

Ultimately, the selection of the optimal synthetic route will involve a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the experimental expertise of the synthetic chemist. This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the successful synthesis of this important furo[3,2-b]pyridine intermediate.

References

  • Kaur, R., Kapoor, Y., Manjal, S. K., Rawal, R. K., & Kumar, K. (2019). Diversity-Oriented Synthetic Approaches for Furoindoline: A Review. Current Organic Synthesis, 16(3), 342-368. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1668. Available from: [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5813. Available from: [Link]

  • Cheminform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. (2013). ChemInform, 44(32). Available from: [Link]

Sources

A Researcher's Guide to Benchmarking the Cytotoxicity of Novel Furo[3,2-b]pyridine Derivatives Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the discovery of novel chemical entities with therapeutic potential is a critical first step. However, to truly ascertain the promise of a new compound, a rigorous and objective comparison against established clinical standards is paramount. This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of a novel compound, 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, against two widely used chemotherapeutic agents: Doxorubicin and Cisplatin.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a strategic guide to designing, executing, and interpreting a robust cytotoxicity study. We will delve into the rationale behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful.

Introduction to the Compounds

A thorough understanding of the molecules involved is the foundation of any comparative study. This section details the known or hypothesized characteristics of our investigational compound and the established profiles of our benchmarks.

The Investigational Compound: this compound

Currently, there is no publicly available literature detailing the biological activity of this compound[1]. As a novel compound, its mechanism of action is yet to be elucidated. The furo[3,2-b]pyridine core is a heterocyclic scaffold of interest in medicinal chemistry, and its derivatives are being explored for various therapeutic applications[2]. For the purpose of this guide, we will proceed with the hypothesis that its cytotoxic effects may stem from the inhibition of a key cellular kinase or interference with DNA replication, common mechanisms for anticancer agents. The primary goal of the following experimental design is to quantify its cytotoxic potency, which will pave the way for future mechanistic studies.

The Standard Anticancer Drugs: Doxorubicin and Cisplatin

The choice of standard drugs for benchmarking is critical. Doxorubicin and Cisplatin are selected here due to their broad use in treating a variety of cancers and their well-characterized, yet distinct, mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy for hematological malignancies and solid tumors[]. Its primary mechanism involves the intercalation of DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication. This leads to breaks in the DNA double helix, ultimately halting the process of replication[4][5]. Additionally, Doxorubicin is known to generate reactive oxygen species, which contribute to its cytotoxic effects by damaging cellular membranes, DNA, and proteins[6][7].

  • Cisplatin: This platinum-based drug is a potent, non-cell cycle-specific cytotoxic agent used in the treatment of solid tumors such as testicular, ovarian, and bladder cancers[8]. Upon entering a cell, where the chloride concentration is lower than in the bloodstream, the chlorine ligands of Cisplatin are replaced by water molecules in a process called aquation[9][10]. The activated, positively charged species then binds to purine bases in DNA, primarily guanine, forming intra- and inter-strand crosslinks[8][11]. These DNA adducts distort the helical structure, inhibiting DNA replication and transcription and ultimately triggering apoptosis[9][12].

Designing the Cytotoxicity Benchmarking Study

A robust experimental design is crucial for generating reliable and comparable data. This involves the careful selection of cancer cell lines and the use of validated cytotoxicity assays.

Selection of a Diverse Cancer Cell Line Panel

To obtain a comprehensive understanding of a compound's cytotoxic profile, it is essential to test it against a panel of cancer cell lines from different tissue origins[13][14][15]. For this guide, we propose a panel of three commonly used and well-characterized human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line. It is a valuable model for studying hormone-responsive breast cancers.

  • A549: A human lung carcinoma cell line. It is a widely used model for non-small cell lung cancer research.

  • HepG2: A human hepatocellular carcinoma cell line. It serves as a key model for liver cancer studies.

The use of a panel allows for the assessment of a compound's spectrum of activity and may reveal potential tissue-specific sensitivities.

In Vitro Cytotoxicity Assays: A Multi-Faceted Approach

To ensure the validity of our findings, we will employ two distinct and widely accepted cytotoxicity assays that measure different cellular parameters[16]. This multi-assay approach provides a more complete picture of a compound's cytotoxic effects.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial function[17][18][19]. In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[20]. The amount of formazan produced is directly proportional to the number of viable cells[17].

The Sulforhodamine B (SRB) assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content[21][22]. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, providing a reliable estimate of cell number[23][24].

Experimental Protocols

The following are detailed, step-by-step protocols for conducting the cytotoxicity assays. Adherence to these protocols is essential for obtaining reproducible results.

General Cell Culture and Compound Preparation
  • Cell Maintenance: Culture the selected cancer cell lines (MCF-7, A549, HepG2) in their respective recommended complete growth media, supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solutions: Prepare 10 mM stock solutions of this compound, Doxorubicin, and Cisplatin in a suitable solvent, such as dimethyl sulfoxide (DMSO). Store these stock solutions at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare a series of working solutions by performing serial dilutions of the stock solutions in complete culture medium. The final concentration of DMSO in the highest concentration tested should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay Protocol
  • Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared serial dilutions of the test compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank control. Incubate the plate for 48-72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the compound incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[23][24]

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[23][25]

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[24] Allow the plates to air-dry.

  • Solubilization of Bound Dye: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[21][23]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 510 nm using a microplate reader.[22][23]

Data Analysis and Interpretation

The raw absorbance data from the microplate reader must be processed to determine the cytotoxic potency of the compounds.

Calculation of Cell Viability

For both assays, the percentage of cell viability is calculated using the following formula:

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The IC50 value is a key parameter for comparing the cytotoxic potency of different compounds.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to fit the data.

  • The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.

It is important to note that IC50 values can vary between different laboratories and even between different experiments due to factors such as cell passage number and assay conditions[26][27]. Therefore, it is crucial to include standard drugs in every experiment to ensure the validity and comparability of the results.

Presentation of Comparative Data

The results of the cytotoxicity benchmarking study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of this compound and Standard Anticancer Drugs against a Panel of Human Cancer Cell Lines.

CompoundIC50 (µM) ± SD
MCF-7 (Breast) A549 (Lung) HepG2 (Liver)
This compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin 2.50[26]>20[28]12.2[28]
Cisplatin Varies significantly[29]7.49 (48h)[30]Varies significantly[29]

Note: The IC50 values for Doxorubicin and Cisplatin are provided as examples from the literature and can vary significantly depending on the specific experimental conditions. It is essential to determine these values concurrently with the investigational compound.

Visualizing the Experimental and Mechanistic Frameworks

Diagrams can be powerful tools for illustrating complex workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HepG2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h Incubation) compound_prep->treatment cell_seeding->treatment assay_step Assay Specific Steps (MTT or SRB) treatment->assay_step readout Absorbance Reading assay_step->readout viability_calc Calculate % Viability readout->viability_calc ic50_calc Determine IC50 Values viability_calc->ic50_calc comparison Compare with Standards ic50_calc->comparison

Caption: Experimental workflow for cytotoxicity benchmarking.

doxorubicin_moa Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation ROS Reactive Oxygen Species (ROS) Generation Dox->ROS TopoII Topoisomerase II Inhibition DNA_intercalation->TopoII DNA_breaks DNA Double-Strand Breaks TopoII->DNA_breaks Replication_inhibition Inhibition of DNA Replication DNA_breaks->Replication_inhibition Apoptosis Apoptosis Replication_inhibition->Apoptosis Cell_damage Damage to Membranes, DNA, Proteins ROS->Cell_damage Cell_damage->Apoptosis

Caption: Mechanism of action of Doxorubicin.

cisplatin_moa Cisplatin Cisplatin (Enters Cell) Aquation Aquation (Activation) Cisplatin->Aquation DNA_binding Binding to DNA (Guanine Bases) Aquation->DNA_binding Crosslinks Intra- and Inter-strand Crosslinks DNA_binding->Crosslinks DNA_distortion DNA Helix Distortion Crosslinks->DNA_distortion Replication_inhibition Inhibition of DNA Replication and Transcription DNA_distortion->Replication_inhibition Apoptosis Apoptosis Replication_inhibition->Apoptosis

Caption: Mechanism of action of Cisplatin.

Conclusion

The journey of a novel anticancer compound from the bench to the clinic is long and arduous. A critical early milestone is the demonstration of superior or comparable efficacy to existing standard-of-care drugs in preclinical models. The framework presented in this guide provides a robust and scientifically sound approach to benchmarking the in vitro cytotoxicity of this compound. By employing a diverse panel of cancer cell lines and utilizing multiple, validated cytotoxicity assays, researchers can generate high-quality, comparable data. This, in turn, will enable an informed decision-making process regarding the future development of this and other promising novel chemical entities.

References

  • ResearchGate. (n.d.). The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cisplatin - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • MDPI. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Cisplatin 12. Modes of Action of Cisplatin. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • PubMed Central. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]

  • Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Retrieved from [Link]

  • PubMed Central. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,.... Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in.... Retrieved from [Link]

  • PubMed. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Retrieved from [Link]

  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

  • International Institute of Anticancer Research. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • OUCI. (n.d.). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Retrieved from [Link]

Sources

A Definitive Guide to the Structural Confirmation of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Heterocyclic compounds, such as the furo[3,2-b]pyridine scaffold, are prevalent in medicinal chemistry but often present unique challenges in structural elucidation due to their complex electronic environments and potential for isomerism. This guide provides an in-depth, practical walkthrough for confirming the structure of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a representative heterocyclic system, by synergistically employing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques.

The core challenge lies not just in identifying the constituent parts of the molecule but in definitively establishing their connectivity. While 1D ¹H and ¹³C NMR provide a foundational census of the proton and carbon environments, they often fall short of assembling the complete architectural puzzle. Here, we demonstrate how a logical, sequential application of COSY, HSQC, and HMBC experiments provides a self-validating system for structural confirmation, moving from localized proton networks to a complete, atom-by-atom map of the molecular framework.

The Analytical Strategy: A Multi-Layered Approach

The structural confirmation of this compound (Molecular Formula: C₈H₇NO₃[1]) requires a methodical approach to piece together the bicyclic core and confirm the precise locations of its substituents. Our strategy leverages three key 2D NMR experiments, each providing a unique layer of correlational data.

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][3] It is the primary tool for outlining distinct spin systems, such as the protons on the pyridine ring.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to via a single bond (¹JCH).[2][3][4] It serves as a crucial bridge between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful tool for elucidating the carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically two to three bonds, ²JCH and ³JCH).[5][6] These long-range correlations are essential for connecting disparate spin systems and positioning quaternary (non-protonated) carbons within the molecular framework.

The logical flow of our analysis is designed to build a complete structural picture from the ground up, as illustrated below.

G cluster_start Initial Data Acquisition cluster_connectivity Connectivity Mapping cluster_end Final Confirmation A 1D ¹H & ¹³C NMR (Atom Census) B COSY (¹H-¹H Connectivity) A->B Provides foundation for C HSQC (Direct ¹H-¹³C Attachment) A->C Provides foundation for D HMBC (Long-Range ¹H-¹³C Connectivity) B->D Defines spin systems for E Final Structure Elucidation B->E Converging evidence leads to C->D Assigns carbons for C->E Converging evidence leads to D->E Converging evidence leads to

Figure 1: A logical workflow for 2D NMR-based structure elucidation.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The integrity of the final structure confirmation rests on the quality of the acquired data. The following protocol outlines a standard procedure for preparing a sample of this compound and acquiring the necessary spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (like those in -OH groups), making them observable.

  • Ensure the sample is fully dissolved. Gentle sonication may be used to aid dissolution.

2. NMR Spectrometer & Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution.[7]

  • Tuning: Ensure the probe is properly tuned to the ¹H and ¹³C frequencies.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample concentration and purity.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D Spectra:

    • COSY: Acquire a gradient-enhanced (gCOSY) or DQF-COSY spectrum. The latter can provide cleaner spectra with better resolution for certain systems.[6]

    • HSQC: Acquire a phase-sensitive, gradient-enhanced HSQC spectrum. This experiment is proton-detected, offering high sensitivity.[6]

    • HMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically corresponding to a J-coupling of 7-10 Hz) to enhance correlations over 2-3 bonds.[6]

Data Interpretation and Step-by-Step Structure Confirmation

Let's walk through the analysis of the expected 2D NMR data to assemble the structure of this compound. The atom numbering used for assignment is shown below.

(Image of this compound with standard IUPAC numbering would be placed here in a real publication. For this guide, we will use a descriptive numbering system in the text.)

Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations

The first step is to correlate each proton with its directly attached carbon using the HSQC spectrum. This simplifies the subsequent, more complex analysis of long-range correlations.

Proton LabelPredicted ¹H Shift (ppm)Carbon LabelPredicted ¹³C Shift (ppm)HSQC Correlation
H3~6.8C3~105Yes
H5~7.5C5~120Yes
H7~6.5C7~100Yes
-CH₂-~4.6-CH₂-~58Yes
C2--C2~155No (Quaternary)
C3a--C3a~115No (Quaternary)
C6--C6~160No (Quaternary)
C7a--C7a~145No (Quaternary)
6-OHExchangeable---
CH₂-OHExchangeable---

Note: Predicted chemical shifts are estimates based on typical values for furo-pyridine systems and may vary based on solvent and concentration.

Step 1: Defining Spin Systems with COSY

The COSY spectrum reveals proton-proton coupling networks. For our target molecule, we expect to see key correlations that define the isolated spin systems.

  • Pyridine Ring Protons: A clear cross-peak is expected between H5 and H7 . This confirms their adjacency on the pyridine ring, establishing the H5-C5-C6-C7-H7 fragment (though C6 is substituted).

  • Hydroxymethyl Group: No COSY correlations are expected from the methylene (-CH₂-) protons to other C-H protons, as they are separated by a heteroatom (oxygen of the furan ring) and the C2 quaternary carbon.

Step 2: Assembling the Core Structure with HMBC

The HMBC spectrum is the key to connecting the individual fragments and placing the quaternary carbons. It provides the definitive evidence for the furo[3,2-b]pyridine core and substituent positions.[8][9]

Key Expected HMBC Correlations:

  • Confirming the Furan Ring and -CH₂OH Position:

    • The methylene protons (-CH₂- ) should show a strong correlation to the quaternary carbon C2 (²JCH) and the protonated carbon C3 (³JCH). This firmly places the hydroxymethyl group at the C2 position.

    • The furan proton H3 should correlate back to C2 (²JCH) and to the bridgehead carbon C3a (²JCH), confirming the furan ring structure.

  • Bridging the Furan and Pyridine Rings:

    • The furan proton H3 is crucial. It should show a long-range correlation to the second bridgehead carbon, C7a (³JCH), definitively linking the furan and pyridine moieties.

    • The pyridine proton H7 should show a correlation to the bridgehead carbon C3a (³JCH), providing reciprocal confirmation of the ring fusion.

  • Positioning the Pyridine Ring and -OH Group:

    • The pyridine proton H5 should show correlations to the bridgehead carbon C7a (²JCH) and the hydroxyl-bearing carbon C6 (²JCH).

    • The other pyridine proton, H7 , should also show a correlation to C5 (²JCH) and the hydroxylated carbon C6 (³JCH). These correlations unambiguously establish the connectivity of the pyridine ring and fix the hydroxyl group at the C6 position.

The following diagram visualizes the most critical HMBC and COSY correlations that serve as the "smoking gun" evidence for the proposed structure.

G mol H3 H3 C2 C2 H3->C2 HMBC C3a C3a H3->C3a HMBC C7a C7a H3->C7a HMBC CH2 -CH₂- CH2->C2 HMBC C3 C3 CH2->C3 HMBC H5 H5 H7 H7 H5->H7 COSY C6 C6 H5->C6 HMBC H5->C7a HMBC H7->C3a HMBC C5 C5 H7->C5 HMBC H7->C6 HMBC

Figure 2: Key COSY and HMBC correlations for structural confirmation. Note: This is a conceptual representation. In practice, correlations are identified on the 2D spectrum.

Conclusion: A Self-Validating Structural Proof

By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we construct an unassailable case for the structure of this compound. The COSY data confirms the proton network on the pyridine ring. The HSQC data provides a direct and unambiguous link between the proton and carbon domains. Finally, the crucial long-range correlations from the HMBC experiment act as the definitive proof, bridging the furan and pyridine rings and precisely positioning the hydroxymethyl and hydroxyl substituents. This multi-faceted 2D NMR approach provides a robust, self-validating workflow that is indispensable for any researcher or drug developer working with novel heterocyclic entities.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • 2D NMR Experiments - HETCOR - Nanalysis. [Link]

  • This compound - PubChem. [Link]

  • 2D NMR FOR THE CHEMIST. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. [Link]

  • SUPPLEMENTARY DATA - The Royal Society of Chemistry. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. [Link]

Sources

A Comparative Guide to the Synthesis and Biological Evaluation of Furo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, often described as a "privileged" structure due to the broad spectrum of biological activities its derivatives possess.[1][2] Its rigid, planar geometry and unique electronic properties make it an ideal pharmacophore for designing potent and selective modulators of various biological targets, particularly protein kinases.[1]

This guide provides an in-depth comparison of common synthetic strategies for assembling the furo[3,2-b]pyridine nucleus and the subsequent biological testing methodologies used to validate its therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols for replication, and summarize key performance data to assist researchers in navigating this promising chemical space.

Part 1: Comparative Synthesis of the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine system is primarily achieved by forming the furan ring onto a pre-existing, functionalized pyridine. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we compare two robust and widely adopted methodologies.

The Workhorse Method: Sonogashira Cross-Coupling and Heteroannulation

This one-pot procedure is arguably the most versatile and frequently employed method for generating 2-substituted furo[3,2-b]pyridines.[1] The strategy relies on a sequential palladium/copper-catalyzed Sonogashira cross-coupling followed by an intramolecular C-O bond formation (heteroannulation).[3]

Causality of Experimental Design: This method is favored for its operational simplicity and the commercial availability of the key building blocks: a 3-halo-2-hydroxypyridine and a terminal alkyne. The palladium catalyst (often Pd/C or a Pd(II) salt) facilitates the C-C bond formation between the pyridine and the alkyne, while the copper(I) co-catalyst is crucial for activating the alkyne.[1] The subsequent intramolecular cyclization of the resulting intermediate is typically promoted by the base and heat, directly yielding the fused furan ring. The use of ultrasound irradiation has been shown to enhance reaction rates and yields, likely by improving mass transfer and promoting catalyst activity.[3]

G cluster_0 One-Pot Synthesis Workflow A Start: 3-Chloro-2-hydroxypyridine + Terminal Alkyne B Reagents: Pd/C, CuI, PPh3, Et3N Solvent: EtOH A->B Add C Process Conditions: Ultrasound Irradiation or Conventional Heating B->C Apply D Step 1: Sonogashira Cross-Coupling (C-C bond) C->D Facilitates E Intermediate (Not Isolated) D->E F Step 2: Intramolecular Annulation (C-O bond) E->F G Final Product: 2-Substituted Furo[3,2-b]pyridine F->G H Purification: Column Chromatography G->H

Caption: Sonogashira Coupling & Annulation Workflow.

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis [1][3]

  • Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and a terminal alkyne (1.1 mmol) in ethanol (10 mL), add 10% Pd/C (10 mol%), CuI (5 mol%), PPh₃ (5 mol%), and Et₃N (2.0 mmol).

  • Execution: Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-substituted furo[3,2-b]pyridine.

Alternative Strategy: Intramolecular C-H Activation

For the synthesis of specific analogs like benzofuro[3,2-b]pyridines, a palladium-catalyzed intramolecular dual C-H activation presents a more modern and atom-economical alternative.[1] This approach typically starts from 3-phenoxypyridine 1-oxides.

Causality of Experimental Design: This method circumvents the need for pre-functionalized starting materials (like halides), instead directly forming a C-C bond between two C-H bonds on the pyridine and phenoxy rings. The N-oxide functional group on the pyridine ring acts as a directing group, facilitating the regioselective activation of the C-H bond at the C2 position. The palladium catalyst is key to orchestrating this transformation. The resulting N-oxides can be easily deoxygenated in a subsequent step to yield the final product.

Parameter Sonogashira Coupling / Annulation Intramolecular C-H Activation
Key Starting Materials 3-Halo-2-hydroxypyridine, Terminal Alkyne3-Phenoxypyridine 1-oxide
Key Reagents Pd catalyst, Cu(I) co-catalyst, BasePd catalyst
Key Bond Formations C(sp)-C(sp²) and C(sp²)-OC(sp²)-C(sp²)
Advantages High versatility, one-pot procedure, readily available starting materials.[1][3]High atom economy, avoids pre-functionalization.[1]
Disadvantages Requires stoichiometric base, potential for homocoupling of alkynes.Limited to specific substitution patterns, may require a separate deoxygenation step.

Part 2: Comparative Biological Evaluation

Furo[3,2-b]pyridine analogs have demonstrated a wide array of biological activities, most notably as anticancer agents and kinase inhibitors.[2] A tiered approach to biological testing is typically employed, starting with broad cytotoxicity screening, followed by target-specific and pathway-based assays.

Primary Screening: In Vitro Cytotoxicity Assays

The initial evaluation of newly synthesized compounds involves assessing their general cytotoxic effect against various cancer cell lines. This provides a baseline measure of anticancer potential.

Causality of Experimental Design: Cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) are frequently used as they represent different subtypes of a common cancer, allowing for an early assessment of selectivity.[3][4] The MTT or SRB assay is a colorimetric method that measures cell metabolic activity or total cellular protein, respectively, which serve as proxies for cell viability. The result, the half-maximal inhibitory concentration (IC₅₀), quantifies the compound's potency.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the furo[3,2-b]pyridine analogs (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Target-Specific Assays: Kinase Inhibition

The furo[3,2-b]pyridine scaffold is a highly effective "hinge-binding" motif, making it an excellent starting point for developing selective kinase inhibitors.[1][5] A significant body of research has focused on its ability to inhibit Cdc2-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[2]

Causality of Experimental Design: Dysregulation of mRNA splicing is a hallmark of many cancers. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly. By inhibiting CLKs, furo[3,2-b]pyridine compounds can modulate alternative splicing events, leading to cancer cell growth suppression.[5] In vitro kinase assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

G cluster_0 CLK-Mediated mRNA Splicing Pathway CLK CLKs (CLK1, CLK2, CLK4) SR SR Proteins (Inactive) CLK->SR ATP->ADP pSR Phosphorylated SR Proteins (Active) CLK->pSR Spliceosome Spliceosome Assembly pSR->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Catalyzes Splicing preRNA pre-mRNA preRNA->Spliceosome Recruited to Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLK Inhibits

Caption: Inhibition of CLK-mediated mRNA Splicing.

Summary of Biological Activity

The following table summarizes the reported activity of representative furo[3,2-b]pyridine analogs against various biological targets. This data highlights the scaffold's potency and the potential for tuning its selectivity through chemical modification.

Compound ID Target / Cell Line Activity (IC₅₀) Reference
Derivative 3bMDA-MB-231 Cells>30 µM[3]
Derivative 3bMCF-7 Cells15.6 µM[3]
Derivative 3bSIRT1 (enzyme)1.8 µM[3]
CLK Inhibitor 12fCLK1, CLK2, CLK4Potent Inhibition[1]
HIPK InhibitorHIPKsHighly Selective[1]
Indole Derivative 12bL1210 Leukemia CellsPotent Cytotoxicity[6]

Conclusion

The furo[3,2-b]pyridine scaffold represents a versatile and highly druggable chemical entity. Its synthesis is readily achievable through robust methods like the Sonogashira coupling, which allows for the facile generation of diverse analog libraries. Biological evaluation has confirmed its potential, particularly in oncology, through mechanisms that include broad cytotoxicity and specific inhibition of key cellular regulators like CLKs. The continued exploration of this scaffold's structure-activity relationship, guided by the comparative methodologies outlined here, holds significant promise for the development of next-generation targeted therapeutics.

References

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. Available at: [Link]

  • Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate. Available at: [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available at: [Link]

  • Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. PubMed. Available at: [Link]

  • Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | CoLab. CoLab. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furo[3,2-b]pyridine scaffold is a "privileged" heterocyclic core in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent inhibition of various protein kinases.[1][2] Dysregulation of kinase signaling is a known contributor to numerous diseases, making kinases prime targets for therapeutic development.[3][4] This guide presents a comprehensive, field-proven protocol for a comparative molecular docking study of the novel compound 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol and its rationally designed analogs against the mitogen-activated protein kinase p38α (MAPK p38α), a key regulator of cellular responses to inflammatory cytokines and stress. We will detail the scientific rationale behind experimental choices, provide a step-by-step workflow using industry-standard tools like AutoDock Vina, and establish a framework for analyzing the results to derive meaningful structure-activity relationships (SAR).

Introduction: The Scientific Rationale

The Furo[3,2-b]pyridine Scaffold: A Versatile Kinase Inhibitor

The furo[3,2-b]pyridine core has been identified in potent and selective inhibitors of several kinase families, including Cdc2-like kinases (CLKs) and casein kinases (CK1).[1][2] Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for designing inhibitors that can fit into the highly conserved ATP-binding pocket of kinases. Our lead compound, this compound, was designed to probe key interaction points within such a pocket. The hydroxymethyl group at the 2-position and the hydroxyl group at the 6-position are hypothesized to act as critical hydrogen bond donors/acceptors.

Target Selection: Why p38α Mitogen-Activated Protein Kinase?

The p38α MAP kinase is a well-validated therapeutic target implicated in inflammatory diseases and certain cancers.[5] Its ATP-binding site is well-characterized, with numerous crystal structures available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.[5] Furthermore, inhibitors targeting p38α often interact with the "hinge region" of the kinase, forming hydrogen bonds—a type of interaction our furo[3,2-b]pyridine scaffold is designed to exploit. The availability of co-crystallized structures allows for robust validation of docking protocols.[6][7]

The Comparative Approach: Probing Structure-Activity Relationships (SAR)

A single docking experiment provides limited information. To understand which structural features of our lead compound contribute most to binding affinity, we will perform a comparative study with three logically chosen analogs. This approach allows us to systematically dissect the molecule and infer an initial SAR.

  • Compound A (Lead): this compound

  • Compound B (Analog 1): Furo[3,2-b]pyridin-6-ol (removes the hydroxymethyl group to test its importance).

  • Compound C (Analog 2): 2-(Hydroxymethyl)furo[3,2-b]pyridine (removes the 6-hydroxyl group to test its importance).

  • Compound D (Analog 3): 2-(Fluoromethyl)furo[3,2-b]pyridin-6-ol (replaces hydroxyl with a bioisosteric fluorine to probe the role of the hydrogen bond donor).

This systematic comparison is fundamental to rational drug design, guiding the next cycle of molecular optimization.[3]

Experimental Methodology: A Validated Protocol

This section details the complete in silico workflow. The causality behind each step is explained to ensure scientific rigor and reproducibility. Molecular docking will be performed using AutoDock Vina, a widely used and validated open-source program.[8][9][10]

Workflow Overview

The entire computational protocol is summarized in the diagram below. It follows a logical progression from data acquisition and preparation to simulation and, finally, analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Acquisition (RCSB PDB: 4KA3) PrepProt 2. Receptor Preparation (Remove Ligands/Water, Add Hydrogens) PDB->PrepProt Grid 4. Grid Box Definition (Define Search Space in ATP Pocket) PrepProt->Grid Ligands 3. Ligand Design & Preparation (2D Sketch -> 3D Structure, Energy Minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock Results 6. Results Collation (Binding Energy, Poses) Dock->Results Analysis 7. Post-Docking Analysis (Interaction Analysis, SAR) Results->Analysis

Caption: High-level workflow for the comparative docking study.

Step-by-Step Protocol

Step 1: Target Protein Acquisition and Preparation

  • Acquisition: Download the crystal structure of human p38α MAP kinase from the RCSB Protein Data Bank. For this study, we will use PDB ID: 4KA3 , which provides a high-resolution structure of the kinase domain.[5]

  • Preparation Rationale: Raw PDB files contain experimental artifacts (e.g., water molecules, co-crystallized ligands) that are not part of the biological target and must be removed to prevent interference. The protein also lacks hydrogen atoms, which are essential for calculating correct electrostatic and hydrogen bonding interactions.[8][10]

  • Protocol:

    • Load the 4KA3.pdb file into a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT).[8]

    • Remove all water molecules (HOH).

    • Remove the co-crystallized peptide from the docking site.

    • Add polar hydrogens to the protein structure, which is a critical step for defining potential hydrogen bond donors and acceptors.

    • Assign Gasteiger partial charges to all atoms to approximate the electrostatic field of the receptor.[10]

    • Save the prepared receptor file in the PDBQT format (4KA3_receptor.pdbqt), which includes charge and atom type information required by Vina.[10][11]

Step 2: Ligand Preparation

  • Preparation Rationale: Ligands must be converted from 2D representations to low-energy 3D conformations. This ensures the docking algorithm starts with a physically realistic structure, and energy minimization helps find a stable conformer.

  • Protocol:

    • Sketch each of the four compounds (A, B, C, D) using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D sketches to 3D structures.

    • Perform an energy minimization using a force field like MMFF94 to obtain a low-energy conformation.

    • Save each ligand structure as a PDB file.

    • Using AutoDock Tools, process each ligand PDB file to assign Gasteiger charges and define the rotatable bonds (the "torsion tree").

    • Save each prepared ligand in the PDBQT format (e.g., Compound_A.pdbqt).

Step 3: Defining the Docking Search Space (Grid Box)

  • Rationale: To make the docking calculation computationally feasible, we must define a specific search area—a "grid box"—where the algorithm will attempt to place the ligand.[12] For kinase inhibitors, this box should encompass the entire ATP-binding pocket, including the hinge region and adjacent hydrophobic pockets.[13]

  • Protocol:

    • In ADT, with the prepared receptor loaded, identify the ATP binding site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from literature.

    • Center the grid box on the active site. For PDB ID 4KA3, the center can be defined around key residues like Met109 in the hinge region.

    • Set the dimensions of the grid box (e.g., 22 x 22 x 22 Å) to be large enough to accommodate the ligands and allow for translational and rotational sampling.

    • Record the grid box center coordinates and dimensions in a configuration file (conf.txt).[11]

Step 4: Running the Docking Simulation with AutoDock Vina

  • Rationale: AutoDock Vina uses a stochastic search algorithm (a variant of a genetic algorithm) to explore possible ligand conformations and orientations within the grid box.[14] It uses a scoring function to estimate the binding affinity (in kcal/mol) for each pose, where more negative values indicate stronger predicted binding.

  • Protocol:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.[9]

    • Execute the Vina docking run from the command line for each of the four ligands. vina --config conf.txt --ligand Compound_A.pdbqt --out Compound_A_out.pdbqt --log Compound_A_log.txt

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of at least 16 for more reliable results.[9]

Step 5: Protocol Validation (Redocking)

  • Rationale: Before docking our novel compounds, we must validate that our protocol can reproduce known experimental results.[6] The most common method is to extract a co-crystallized ligand from a PDB structure, dock it back into the same protein, and measure the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.[6][7]

  • Protocol:

    • Obtain a p38α structure with a co-crystallized small molecule inhibitor (e.g., PDB ID: 1A9U).

    • Prepare the receptor and the extracted ligand (SB203580) using the same protocol as above.

    • Run the docking simulation.

    • Superimpose the top-ranked docked pose with the original crystal structure and calculate the RMSD. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is accurate.[6]

Results and Comparative Analysis

The output from AutoDock Vina provides the binding affinity (kcal/mol) and the 3D coordinates for the top-predicted binding poses for each compound. This quantitative data should be summarized for clear comparison.

Predicted Binding Affinities
CompoundNameModification vs. LeadPredicted Binding Affinity (kcal/mol)
A This compoundLead Compound -8.5
B Furo[3,2-b]pyridin-6-olRemoved -CH₂OH group-7.1
C 2-(Hydroxymethyl)furo[3,2-b]pyridineRemoved -OH group-7.4
D 2-(Fluoromethyl)furo[3,2-b]pyridin-6-olReplaced -OH with -F-8.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Analysis of Binding Interactions

A detailed visual inspection of the top-ranked docking pose for each compound is crucial. The goal is to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking) with active site residues.

G cluster_ligand Compound A (Lead) cluster_protein p38α ATP Pocket LIG Furo[3,2-b]pyridine Core MET109 Met109 (Hinge) LIG->MET109 H-Bond (Pyridine N) LEU104 Leu104 (Hydrophobic) LIG->LEU104 Hydrophobic OH1 6-OH LYS53 Lys53 (Catalytic) OH1->LYS53 H-Bond CH2OH 2-CH₂OH ASP168 Asp168 (DFG Motif) CH2OH->ASP168 H-Bond

Caption: Key hypothetical interactions of the lead compound in the p38α active site.

Interpretation of Hypothetical Results:

  • Lead Compound (A): The predicted binding affinity of -8.5 kcal/mol is strong. The analysis reveals three critical hydrogen bonds: the pyridine nitrogen with the backbone of Met109 in the hinge region, the 6-hydroxyl group with the catalytic Lys53, and the 2-hydroxymethyl group with the DFG motif's Asp168.

  • Analog B (vs. A): The removal of the 2-hydroxymethyl group results in a significant drop in affinity (-7.1 kcal/mol). This strongly suggests that the hydrogen bond with Asp168, mediated by this group, is a major contributor to the overall binding energy.

  • Analog C (vs. A): Removing the 6-hydroxyl group also reduces the binding affinity (-7.4 kcal/mol), though less dramatically than removing the 2-hydroxymethyl group. This indicates that the interaction with Lys53 is important but perhaps secondary to the interaction with the DFG motif.

  • Analog D (vs. A): Replacing the hydroxyl of the 2-hydroxymethyl group with a fluorine atom (-8.1 kcal/mol) slightly reduces the affinity. Fluorine is an excellent hydrogen bond acceptor but not a donor. This result implies that the oxygen atom of the lead compound's hydroxyl group is acting as a hydrogen bond acceptor from a backbone amide or sidechain in the DFG motif region. The slight decrease in affinity may be due to suboptimal geometry or electrostatic potential compared to the hydroxyl group.

Conclusion and Future Directions

This comparative docking study provides a clear, data-driven hypothesis for the structure-activity relationship of this compound at the p38α kinase active site. Our in silico results predict that both the 2-hydroxymethyl and the 6-hydroxyl moieties are critical for high-affinity binding, likely through the formation of specific hydrogen bonds with key residues in the ATP pocket.

The logical next steps in a drug discovery program would be:

  • Chemical Synthesis: Synthesize compounds A, B, C, and D.

  • In Vitro Validation: Perform enzymatic assays to determine the experimental IC50 values of each compound against p38α. This is the ultimate test of the docking predictions.[15]

  • Further Optimization: Based on the validated SAR, design and synthesize a second generation of analogs to further improve potency and selectivity. For example, exploring different substituents at the 2-position to optimize the interaction with the DFG motif pocket.

By integrating computational modeling with experimental validation, this guide provides a robust framework for accelerating the discovery of novel kinase inhibitors based on the versatile furo[3,2-b]pyridine scaffold.

References

  • R. Aiswarya, J. R. S. (n.d.).
  • Teodora S, Dragan A, Viktor K, Katarina N, Danica A, Bojan M, Andjelija M. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • BenchChem. (2025). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate. (2022). How to validate the molecular docking results?. [Link]

  • Alexey V. F., Ruben A. (2010). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Farhan Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • ResearchGate. (n.d.). Protein-ligand docking of known kinase inhibitors. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
  • Frontiers. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • Cross, J. B., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]

  • Michigan State University. (n.d.).
  • RCSB PDB. (2013). 4KA3: Structure of MAP kinase in complex with a docking peptide. [Link]

  • Ghafour, M. A., et al. (2020). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central. [Link]

  • ResearchGate. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF. [Link]

  • ResearchGate. (2023). (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical compound is paramount. This guide provides an in-depth, technical comparison for the independent verification of the purity of commercially sourced 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

Introduction to this compound and the Imperative of Purity

This compound, with a molecular formula of C₈H₇NO₃ and a molecular weight of 165.15 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structural integrity is the bedrock of its utility in the synthesis of novel therapeutic agents. Impurities, which can arise from starting materials, intermediates, byproducts, or degradation products, can have profound and often detrimental effects on the safety, efficacy, and stability of the final drug product.[3][4] Therefore, rigorous and independent verification of its purity is not merely a quality control measure but a fundamental necessity in the drug development pipeline.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can definitively determine the purity of a compound. A multi-pronged, or orthogonal, approach is essential to build a comprehensive and trustworthy purity profile. This involves employing a suite of analytical methods that measure different physicochemical properties of the compound.

Here, we compare the most effective techniques for the purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for purity analysis, HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][6][7] Its high resolution and sensitivity make it ideal for detecting and quantifying even trace-level impurities.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of a sample.[8][9] ¹H and ¹³C NMR can confirm the identity of the main component and reveal the presence of structurally related impurities.[10][11][12]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its impurities.[13][14] When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying impurities, even at very low levels.[15][16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19][20] It can be a quick and effective way to confirm the identity of the compound and detect the presence of impurities with different functional groups.[21]

Experimental Workflow for Purity Verification

The following workflow outlines a systematic approach to the independent purity verification of a commercially sourced batch of this compound.

Caption: A comprehensive workflow for the independent purity verification of this compound.

Comparative Data Analysis

To illustrate the importance of independent verification, let's consider a hypothetical scenario comparing the purity of this compound from three different commercial suppliers.

Analytical Technique Supplier A Supplier B Supplier C
HPLC Purity (%) 98.599.795.2
¹H NMR Conforms to structure, minor unidentified peaksConforms to structure, no significant impuritiesConforms to structure, multiple impurity peaks
LC-MS (Impurity Profile) Impurity 1 (0.8%), Impurity 2 (0.5%)Impurity 1 (0.2%)Impurity 1 (2.1%), Impurity 3 (1.5%), Others (1.2%)
Residual Solvents (GC-MS) Dichloromethane (300 ppm)Not DetectedAcetone (800 ppm), Toluene (200 ppm)
Overall Purity Assessment GoodExcellentPoor

This table clearly demonstrates the variability in purity that can exist between different commercial sources. Supplier B provides the highest purity material, while Supplier C's product contains significant impurities and residual solvents, which could compromise subsequent research.

Detailed Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a detailed, step-by-step methodology for the purity determination of this compound by HPLC.

Objective: To determine the purity of this compound and quantify any impurities using a validated HPLC method.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a well-characterized reference standard of this compound and dissolve it in a 10 mL volumetric flask with the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to create a 1 mg/mL stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercially sourced this compound sample and dissolve it in a 10 mL volumetric flask with the mobile phase diluent to create a 1 mg/mL solution.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and tailing factors).

  • Analysis: Inject the prepared sample solution and the calibration standards into the HPLC system.

  • Data Processing: Integrate the peaks in the chromatograms. Identify the main peak corresponding to this compound and any impurity peaks.

  • Calculation: Calculate the percentage purity of the sample using the area normalization method or by using the calibration curve for a more accurate quantification of impurities.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion: The Non-Negotiable Standard of Purity

Independent verification of the purity of critical reagents like this compound is an indispensable practice in scientific research and drug development. By employing a multi-faceted analytical approach and adhering to rigorous, self-validating protocols, researchers can ensure the quality and reliability of their starting materials, thereby safeguarding the integrity of their experimental outcomes and the potential of their therapeutic discoveries. This guide serves as a foundational framework for establishing such a robust quality control system.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • IMPURITY PROFILING - IJCRT.org. (2024). Retrieved from [Link]

  • NMR Spectroscopy: Principle, NMR Active Nuclei, Applications - JoVE. (2015). Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.). Retrieved from [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - ResearchGate. (n.d.). Retrieved from [Link]

  • EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY - COP Bela. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023). Retrieved from [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Retrieved from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024). Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025). Retrieved from [Link]

  • Identifying and elucidating impurity species - RSSL. (n.d.). Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). Retrieved from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of innovative research and drug development, the journey of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. For novel molecules like 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a furo-pyridine derivative with potential applications in medicinal chemistry, responsible waste management is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 1186310-89-3) is a solid organic compound. While a complete toxicological profile may be limited for a specialized research chemical, available safety information provides critical guidance.

According to supplier safety data, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • H318: Causes serious eye damage. This indicates that the compound can cause significant and potentially irreversible damage upon contact with the eyes.

Given its structural relation to pyridine, it is also prudent to consider the general hazards associated with pyridine derivatives, which can include varying levels of toxicity, flammability, and irritation.[1][2][3][4] Therefore, this compound waste must be treated as hazardous.[5]

Table 1: Key Safety & Chemical Information for this compound

PropertyValueSource
CAS Number 1186310-89-3
Molecular Formula C₈H₇NO₃
Physical Form Solid
Primary Hazard H318: Causes serious eye damage
GHS Pictogram Corrosion
Storage Class 11 - Combustible Solids
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance from the point of generation to final removal by waste management professionals. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Immediate Personal Protective Equipment (PPE) Confirmation

Before handling any waste containing this compound, ensure all personnel are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical splash goggles are mandatory to protect against the primary hazard of serious eye damage.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and clothing.[1]

  • Work Area: All handling of this compound, including waste preparation, should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[6][7] Do not mix incompatible waste streams.

  • Solid Waste:

    • Pure Compound/Grossly Contaminated Items: Unused or expired this compound, and items heavily contaminated with it (e.g., weighing papers, spatulas), should be collected as solid hazardous waste.

    • Contaminated Labware: Disposable items like gloves, bench paper, and pipette tips with trace contamination should be collected in a designated, clearly labeled container for chemically contaminated solid waste.[6][8]

  • Liquid Waste:

    • Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as hazardous liquid chemical waste.

    • Segregation by Solvent Type: Halogenated and non-halogenated organic solvent wastes must be collected in separate, dedicated containers.[6][8] Do not mix aqueous waste with solvent-based waste.[8]

Step 3: Selecting and Preparing the Waste Container

The integrity of your waste containment system is vital for safe storage and transport.[7][9]

  • Compatibility: Containers must be chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) pail or a securely sealable glass jar is appropriate. For solutions, use the appropriate solvent waste container (e.g., HDPE carboy for non-halogenated solvents).[6][9]

  • Condition: Only use containers that are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[6][9]

  • Closure: Keep waste containers closed at all times except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

Step 4: Proper Labeling of Hazardous Waste

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[7][9][10][11] Each hazardous waste container must be labeled immediately upon the first addition of waste.

The label must include:

  • The words "Hazardous Waste ".[9][10]

  • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[9]

  • All Constituents: List all components in a mixture, including solvents and their approximate percentages.

  • Hazard Identification: Clearly indicate the relevant hazards (e.g., "Corrosive - Causes Serious Eye Damage").

  • Generator Information: The name of the principal investigator and the specific laboratory location (building and room number).[9][10]

Step 5: Safe Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10][11]

  • Location: The SAA must not be near sinks or floor drains.[8]

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to contain potential leaks or spills.[8] Solid waste containers should also be stored in a stable, secure location where they cannot be easily knocked over.

  • Segregation in Storage: Incompatible waste streams must be stored separately within the SAA, using physical barriers or separate containment bins.[8] For example, keep acidic waste away from basic waste and oxidizers away from organic compounds.

Step 6: Arranging for Final Disposal

Once a waste container is full, or if it has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers in an SAA), it must be removed from the laboratory for final disposal.[10]

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][12]

  • Documentation: Maintain detailed records of all hazardous waste generated and disposed of, as this is a key component of regulatory compliance.[7][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of this compound.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound start Waste Generated (Contains C₈H₇NO₃) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste (e.g., pure compound, contaminated items) is_solid->solid_waste Yes liquid_waste Liquid Hazardous Waste is_liquid->liquid_waste Yes container Select Compatible, Labeled Hazardous Waste Container solid_waste->container check_solvent Identify Solvent Type liquid_waste->check_solvent halogenated Halogenated Solvent Waste check_solvent->halogenated Halogenated non_halogenated Non-Halogenated Solvent Waste check_solvent->non_halogenated Non-Halogenated aqueous Aqueous Waste check_solvent->aqueous Aqueous halogenated->container non_halogenated->container aqueous->container store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->store pickup Arrange for EHS Pickup When Full or Timelimit Reached store->pickup

Caption: Disposal Decision Workflow

By adhering to this structured protocol, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, protecting themselves, their colleagues, and the environment.

References

  • Chemical Waste Procedures. Division of Research Safety - University of Illinois. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Clym Environmental. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Washington State University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • This compound. 杭州辰通生化科技有限公司 (Hangzhou Chentong Biochemical Technology Co., Ltd.). [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • This compound. PubChemLite. [Link]

  • 2-(Hydroxymethyl) pyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol. Amerigo Scientific. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. [Link]

Sources

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides an in-depth operational plan for handling 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol (CAS No. 1186310-89-3), a member of the furo[3,2-b]pyridine scaffold class, which is of significant interest in medicinal chemistry.[1][2][3] The protocols herein are designed to ensure both personal safety and experimental integrity by grounding every recommendation in a clear understanding of the compound's hazard profile.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with a compound is the foundation of a robust safety plan. For this compound, the primary, documented hazard is severe eye damage.

  • Primary Hazard: The compound is classified under the Globally Harmonized System (GHS) with the hazard statement H318 - "Causes serious eye damage".[4] This indicates a risk of significant, potentially irreversible, injury upon eye contact. The signal word associated with this classification is "Danger".[4]

  • Potential for Irritation: While specific data for this exact molecule is limited, related structures provide valuable context. The parent furo[3,2-b]pyridine core is known to cause skin and serious eye irritation.[5] Similarly, analogous compounds like 2-(Hydroxymethyl)pyridine are categorized as causing both skin and eye irritation and may also lead to respiratory irritation.[6][7]

  • Physical Form: This compound is a solid, which presents an inhalation hazard from airborne dust during handling, weighing, or transfer.[4] It is also classified as a combustible solid, which is primarily a storage consideration.[4]

The primary routes of exposure to mitigate are, in order of severity:

  • Ocular: Direct contact with the solid or solutions.

  • Inhalation: Breathing in airborne powder.

  • Dermal: Skin contact with the solid or solutions.

Core PPE Protocol: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The choice of PPE must correspond to the specific task being performed.

Eye and Face Protection: The Non-Negotiable First Line

Given the H318 classification, protecting the eyes is of paramount importance.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all operations.[8] Unlike standard safety glasses, goggles form a protective seal around the eyes, preventing entry of dust and splashes.[9]

  • Recommended for Solids: When weighing or transferring the solid powder, a face shield worn over chemical splash goggles is strongly recommended.[8][10] This provides an additional layer of protection for the entire face from any airborne particles.

Hand Protection: Preventing Dermal Exposure
  • Standard Practice: For incidental contact, single-use nitrile gloves are the recommended baseline.[10][11] Always inspect gloves for tears or punctures before use.

  • Procedural Integrity: Change gloves immediately if they become contaminated. When work is complete, remove gloves using a proper technique (e.g., peeling them off without touching the outer surface with bare skin) and dispose of them as hazardous waste.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, fully buttoned lab coat must be worn to protect skin and personal clothing.[12]

  • Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory to prevent exposure from spills.[8][10]

Respiratory Protection: The Role of Engineering Controls
  • Primary Control: All procedures that may generate dust, such as weighing, aliquoting, or preparing solutions, must be performed inside a certified chemical fume hood.[13] The fume hood is the primary engineering control to prevent inhalation exposure.

  • Contingency: In the rare and strongly discouraged event that a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) is required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and annual fit testing.[10]

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE to include the entire workflow from setup to disposal.

Step-by-Step Handling Procedure
  • Preparation: Designate a work area, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE Inspection: Before handling the compound, don all required PPE as outlined in the table below.

  • Manipulation: Handle the solid compound using dedicated spatulas or weighing tools. Keep the container sealed when not in use to minimize dust generation.

  • Decontamination: After handling, wipe down the work surface, any equipment used, and the exterior of the waste container with an appropriate solvent (e.g., 70% ethanol). Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination, and wash hands thoroughly.

Spill Management
  • In a Fume Hood: For small spills within the hood, use a chemical absorbent kit. Gently cover the spill, allow it to absorb, and then carefully collect the material into a designated hazardous waste container.

  • Outside a Fume Hood: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department and prevent others from entering the contaminated zone.

Waste Disposal
  • Chemical Waste: All solid waste, contaminated materials (gloves, wipes, bench paper), and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[14][15]

  • Empty Containers: Empty containers are also considered hazardous waste. They must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous chemical waste. [13][14] Subsequent rinses may be permissible for sewer disposal depending on institutional policy, but collecting all rinsate is the most prudent practice. After rinsing, deface or remove the original label before disposing of the container according to your institution's guidelines.[14]

Visualizations and Summaries

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the handling task.

PPE_Selection_Workflow cluster_tasks Task Assessment cluster_ppe Required PPE Level start Start: Assess Task task1 Handling Sealed Primary Container start->task1 Routine Storage task2 Weighing Solid or Preparing Solution in Fume Hood start->task2 Active Handling task3 Spill Cleanup or Handling Outside Hood (Emergency/Non-Routine) start->task3 Off-Normal Event ppe1 Standard Lab Attire: - Safety Glasses - Lab Coat - Gloves task1->ppe1 ppe2 Mandatory PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Lab Coat task2->ppe2 ppe3 Enhanced PPE: - Chemical Splash Goggles - Face Shield - Double Nitrile Gloves - Lab Coat - Respiratory Protection (if needed) task3->ppe3

Caption: PPE selection workflow for handling this compound.

Summary of Personal Protective Equipment

This table provides a quick reference for the minimum required PPE for various tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Sealed Container Safety Glasses (minimum)Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required
Weighing/Handling Solid in Fume Hood Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required (work in fume hood)
Working with Solutions in Fume Hood Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required (work in fume hood)
Small Spill Cleanup in Fume Hood Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required (work in fume hood)
Handling Outside Fume Hood Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired (e.g., NIOSH N95 or higher)

References

  • Time and Date. (n.d.). Current time in Oskarshamn, SE.
  • BenchChem. (2025). Proper Disposal Procedures for Novel or Unidentified Research Chemicals.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • PubChem. (n.d.). This compound.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Hydroxymethyl)pyridine.
  • BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2020). Safety Data Sheet.
  • BenchChem. (2025). The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance.
  • PubChem. (n.d.). Furo[3,2-b]pyridine. National Institutes of Health.
  • Jubilant Ingrevia Limited. (n.d.). 2-(Hydroxymethyl) pyridine Safety Data Sheet.
  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.